Product packaging for Fostemsavir(Cat. No.:CAS No. 864953-29-7)

Fostemsavir

Cat. No.: B1673582
CAS No.: 864953-29-7
M. Wt: 583.5 g/mol
InChI Key: SWMDAPWAQQTBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fostemsavir, also known by its trade name Rukobia, is a first-in-class antiretroviral compound classified as an HIV-1 attachment inhibitor . It is a phosphonooxymethyl prodrug of the active moiety temsavir (BMS-626529) . Its primary research value lies in its unique mechanism of action: it targets the gp120 subunit of the HIV-1 envelope glycoprotein, thereby inhibiting the initial attachment of the virus to host CD4+ T-cells . This specific mechanism blocks the first stage of the viral lifecycle and is distinct from other drug classes, making this compound a critical tool for studying multidrug-resistant (MDR) HIV-1 strains, viral entry pathways, and resistance mechanisms . Investigations have shown that this compound retains activity against viruses resistant to other entry inhibitors, such as enfuvirtide and ibalizumab, and it is effective against both CCR5-tropic and CXCR4-tropic HIV-1 . The compound has demonstrated significant efficacy in reducing viral load in heavily treatment-experienced patients with limited therapeutic options, underscoring its importance in advanced virology research . This compound is presented as an extended-release tablet formulation for in vitro research applications. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26N7O8P B1673582 Fostemsavir CAS No. 864953-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N7O8P/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMDAPWAQQTBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)(O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N7O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235596
Record name BMS-663068 free acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>250mg/mL
Record name Fostemsavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11796
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

864953-29-7
Record name 1-(4-Benzoyl-1-piperazinyl)-2-[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1-[(phosphonooxy)methyl]-1H-pyrrolo[2,3-c]pyridin-3-yl]-1,2-ethanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864953-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fostemsavir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864953297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fostemsavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11796
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-663068 free acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSTEMSAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97IQ273H4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fostemsavir mechanism of action on HIV-1 gp120

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fostemsavir Mechanism of Action on HIV-1 gp120

Executive Summary

This compound (BMS-663068) is a first-in-class antiretroviral agent approved for heavily treatment-experienced adults with multidrug-resistant HIV-1. It is a phosphonooxymethyl prodrug that, upon oral administration, is rapidly hydrolyzed by intestinal alkaline phosphatases to its active moiety, temsavir (BMS-626529).[1][2] Temsavir is a direct-acting attachment inhibitor that targets the HIV-1 envelope glycoprotein gp120. Its novel mechanism of action involves binding to a conserved pocket on gp120, locking the protein in a closed, prefusion conformation.[3][4] This conformational stabilization allosterically inhibits the initial, critical interaction between gp120 and the host cell's CD4 receptor, thereby blocking viral entry and replication.[5][6][7] This guide provides a detailed technical overview of this mechanism, the quantitative parameters of the drug-target interaction, associated resistance pathways, and the key experimental protocols used to elucidate its function.

The HIV-1 Entry Cascade: A Target for Intervention

The entry of HIV-1 into a host T-cell is a multi-step process orchestrated by the viral envelope (Env) glycoprotein, a trimer of gp120-gp41 heterodimers.[8][9]

  • Attachment: The process begins when the surface subunit, gp120, binds to the primary cellular receptor, CD4.[2]

  • Conformational Change: This initial binding induces significant conformational rearrangements within gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4.[10][11]

  • Co-receptor Binding: The engagement of the co-receptor triggers further structural changes in the Env complex.

  • Fusion: These changes activate the transmembrane subunit, gp41, leading to the insertion of its fusion peptide into the host cell membrane and the formation of a six-helix bundle, which drives the fusion of the viral and cellular membranes.[10]

Temsavir disrupts this cascade at the very first step, preventing the attachment of gp120 to CD4.

cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment Coreceptor Co-receptor (CCR5/CXCR4) CD4->Coreceptor 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion Coreceptor->Fusion 3. Fusion Peptide Insertion Temsavir Temsavir Temsavir->gp120 Binds & Locks Conformation Temsavir->block block->CD4 INHIBITS

Caption: HIV-1 entry pathway and the inhibitory action of Temsavir.

The Molecular Mechanism: Conformational Locking of gp120

The central tenet of temsavir's mechanism is not merely competitive inhibition but a more sophisticated process of "conformational locking."[7]

The Temsavir Binding Site

Structural and molecular modeling studies have precisely located the temsavir binding site within a conserved, hydrophobic pocket on the gp120 outer domain.[4][12] This site is strategically located adjacent to the CD4 binding loop and beneath the β20-β21 antiparallel sheet.[4][8][13] X-ray crystallography of the temsavir-gp120 complex reveals that the inhibitor engages gp120 primarily through hydrophobic interactions, including π-stacking with key residues like Phe382 and Trp427.[12][14] This binding pocket is highly conserved across various HIV-1 subtypes, contributing to this compound's broad activity.[15]

Stabilization of the "Closed" State

The unliganded HIV-1 Env trimer is a metastable machine that naturally samples multiple conformational states.[8] For productive infection, it must transition from a "closed" ground state (State 1), where the co-receptor binding site is masked, to an "open," CD4-bound state.[11][16]

Temsavir binds to and stabilizes the Env trimer in the "closed" State 1 conformation.[3][7][16] By locking gp120 in this prefusion state, temsavir prevents the structural rearrangements necessary for CD4 engagement.[5][6] This has two major consequences:

  • Inhibition of Attachment: The stabilized closed conformation physically and allosterically hinders the CD4 binding site, directly blocking the initial attachment to the host cell.[2][7]

  • Prevention of Downstream Events: By preventing the CD4-induced conformational cascade, temsavir also indirectly blocks the subsequent steps of co-receptor binding and membrane fusion.[10]

cluster_states gp120 Conformational States Closed "Closed" State (State 1, Prefusion) Open "Open" State (CD4-Bound) Closed->Open CD4 Binding Infection Productive Infection Open->Infection Co-receptor Binding CD4 CD4 Receptor Temsavir Temsavir Temsavir->Closed Binds & Stabilizes Temsavir->block block->Open PREVENTS TRANSITION

Caption: Temsavir stabilizes the "closed" conformation of gp120.
Secondary Effects on Env Processing

Beyond direct inhibition of attachment, temsavir has been shown to affect the processing and antigenicity of the Env glycoprotein.[3] Prolonged exposure to temsavir can alter Env glycosylation and impair its proteolytic cleavage from the gp160 precursor into gp120 and gp41.[8][16][17] This results in a modified antigenic surface on virions and infected cells, which can, for instance, reduce recognition by some broadly neutralizing antibodies (bNAbs).[16]

Quantitative Analysis of the Temsavir-gp120 Interaction

The efficacy of temsavir is rooted in its high-affinity binding to gp120. This interaction has been quantified using biophysical and virological assays.

Binding Affinity and Kinetics

Surface Plasmon Resonance (SPR) and Grating-Coupled Interferometry (GCI) are powerful techniques for measuring the real-time kinetics of drug-target interactions. Studies using these methods show that the sensitivity of HIV-1 to temsavir is strongly correlated with the drug's binding affinity (KD) and, most notably, its association rate constant (ka or on-rate).[18][19]

ParameterDescriptionRepresentative Value (vs. JR-FL gp120)Reference
KD (Affinity) Equilibrium Dissociation Constant (kd/ka)0.83 nM[12]
ka (On-rate) Association Rate ConstantStrongly correlates with antiviral activity[19]
kd (Off-rate) Dissociation Rate ConstantSlower off-rates contribute to higher affinity[12]
IC50 (CD4 Binding) Conc. for 50% inhibition of gp120-CD4 binding14 nM[12]

Table 1: Summary of key binding and inhibitory parameters for temsavir.

Antiviral Activity

The antiviral potency of temsavir is typically measured using cell-based pseudovirus or live virus infectivity assays, where the half-maximal inhibitory concentration (IC50) is determined.

HIV-1 Strain / VariantAssay TypeIC50 (nM)Reference
Wild-Type JR-FLPseudovirus~0.1 - 1.0[19]
Subtype B Clinical IsolatesPBMCVaries, generally potent[12]
S375H + M475I MutantPseudovirus>29,000-fold increase vs. WT[19]

Table 2: Antiviral activity of temsavir against representative HIV-1 variants.

Mechanisms of Resistance

As with all antiretrovirals, resistance to this compound can emerge through mutations in its target protein, gp120.

Key Resistance-Associated Mutations (RAMs)

Extensive preclinical and clinical studies have identified substitutions at four primary amino acid positions in gp120 that are critical determinants of temsavir susceptibility.[7]

PositionCommon SubstitutionsMechanism of ResistanceReference
S375 H / I / M / N / T / YReduces binding affinity, primarily by lowering the on-rate.[7][19]
M426 L / PAlters the hydrophobic binding pocket.[7][20]
M434 I / KContributes to the binding pocket; substitution reduces affinity.[7][21]
M475 IReduces binding affinity and viral susceptibility.[7][19]

Table 3: Primary gp120 substitutions associated with this compound resistance.

Other positions, including L116, T202, and A204, have also been implicated in reduced susceptibility, though they are less common.[4][7] The impact of any single mutation is highly dependent on the genetic context of the gp120 protein.[7] Importantly, these RAMs reduce susceptibility by decreasing the binding on-rate and overall affinity of temsavir for gp120.[19] However, even in the presence of these mutations, temsavir can often fully block CD4 engagement at sufficiently high concentrations.[19][22]

Key Experimental Methodologies

The elucidation of this compound's mechanism of action relies on a suite of virological, biochemical, and biophysical assays.

Protocol: HIV-1 Pseudovirus Luciferase Assay

This is the gold-standard in vitro method for determining the IC50 of entry inhibitors. It is safer than using live, replication-competent virus and offers high throughput.

Causality: The assay's design ensures that the measured signal (luciferase activity) is directly proportional to the number of successful viral entry events. Inhibition of this signal by temsavir provides a quantitative measure of its antiviral potency at the entry step.

Methodology:

  • Pseudovirus Production: Co-transfect HEK293T cells with two plasmids: one encoding the HIV-1 Env glycoprotein of interest and another being an Env-deficient HIV-1 backbone plasmid that carries a luciferase reporter gene.

  • Virus Harvest: After 48-72 hours, harvest the cell culture supernatant containing the pseudovirions.

  • Target Cell Preparation: Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing a luciferase gene under the control of the HIV-1 LTR promoter) in 96-well plates.

  • Inhibition Assay: Pre-incubate serial dilutions of temsavir with the pseudovirus supernatant for 1 hour at 37°C.

  • Infection: Add the virus-drug mixture to the TZM-bl cells and incubate for 48 hours.

  • Readout: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Plot the percentage of inhibition against the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.

Caption: Workflow for the HIV-1 pseudovirus luciferase assay.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of molecular interactions, allowing for the determination of on-rates (ka), off-rates (kd), and equilibrium dissociation constants (KD).

Causality: This technique directly measures the binding and dissociation of temsavir to its gp120 target. This is critical for understanding how resistance mutations, which often affect kinetics, reduce drug efficacy.

Methodology:

  • Chip Preparation: Covalently immobilize an anti-His antibody onto a CM5 sensor chip surface.

  • Ligand Capture: Inject purified, His-tagged recombinant gp120 over the chip surface; it will be captured by the antibody. This oriented capture ensures the temsavir binding site is accessible.

  • Analyte Injection (Association): Inject a series of concentrations of temsavir (the analyte) over the gp120-coated surface and monitor the binding response in real-time.

  • Dissociation: Replace the temsavir solution with running buffer and monitor the dissociation of the temsavir-gp120 complex.

  • Regeneration: Inject a low-pH solution (e.g., glycine-HCl) to strip the captured gp120 from the antibody, preparing the surface for the next cycle.

  • Data Analysis: Fit the association and dissociation curves globally to a kinetic model (e.g., 1:1 Langmuir binding) to derive ka, kd, and KD.

Conclusion and Future Perspectives

The mechanism of action of this compound, mediated by its active form temsavir, represents a significant advance in antiretroviral therapy. By binding to a conserved site on gp120 and locking it in an inert, closed conformation, temsavir effectively prevents the first step of viral entry.[3][4] This unique mechanism provides a vital therapeutic option for individuals with extensive drug resistance to other antiretroviral classes.[6][23] Understanding the precise molecular interactions, the kinetic drivers of its activity, and the pathways to resistance is crucial for its optimal clinical use and for the development of next-generation attachment inhibitors. Future research will likely focus on designing inhibitors with improved resilience to resistance mutations and exploring synergistic combinations with other entry inhibitors or broadly neutralizing antibodies.

References

Fostemsavir's Role in Preventing Viral Entry into Host Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The human immunodeficiency virus type 1 (HIV-1) continues to pose a significant global health challenge, with the emergence of multidrug-resistant strains necessitating the development of novel antiretroviral agents with unique mechanisms of action. Fostemsavir, a first-in-class HIV-1 attachment inhibitor, represents a critical advancement in the therapeutic arsenal for heavily treatment-experienced individuals with limited treatment options.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's blockade of viral entry, methodologies for its preclinical evaluation, and its clinical significance. We will delve into the intricate interplay between the drug's active moiety, temsavir, and the viral envelope glycoprotein gp120, the conformational dynamics of viral attachment, and the experimental frameworks used to quantify its inhibitory activity. This document is intended for researchers, virologists, and drug development professionals engaged in the field of HIV-1 therapeutics.

Introduction: The Critical First Step of HIV-1 Infection

The entry of HIV-1 into host CD4+ T cells is a meticulously orchestrated multi-step process, initiated by the interaction of the viral envelope glycoprotein (Env) with cellular receptors. The Env complex, a trimer of gp120 and gp41 heterodimers, is the sole viral protein on the virion surface and is therefore a prime target for therapeutic intervention.[3] The viral entry cascade commences with the binding of the gp120 subunit to the CD4 receptor on the host cell surface. This initial attachment triggers significant conformational changes within gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[4][5] Subsequent engagement of the coreceptor induces further structural rearrangements in gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. Disrupting this initial attachment phase is a compelling strategy for preventing HIV-1 infection and replication.

This compound: A Novel Mechanism of Viral Entry Inhibition

This compound is an orally administered phosphonooxymethyl prodrug that is rapidly converted to its active form, temsavir, by alkaline phosphatases in the gastrointestinal tract.[6] Temsavir is a small-molecule attachment inhibitor that directly targets the gp120 subunit of the HIV-1 envelope glycoprotein.[7]

Molecular Interaction with gp120

Temsavir binds to a highly conserved, hydrophobic pocket on gp120, situated adjacent to the CD4 binding site.[6] This binding is not directly competitive with CD4 but rather allosterically prevents the necessary conformational changes in gp120 that are required for CD4 receptor engagement.[7][8] By locking gp120 in a "closed" or prefusion conformation, temsavir effectively prevents the initial attachment of the virus to the CD4+ T cell, thereby halting the entire entry process. This unique mechanism of action means that this compound does not exhibit cross-resistance with other classes of antiretroviral drugs.[1][2]

Fostemsavir_Mechanism cluster_virus HIV-1 Virion HIV HIV-1 gp120_closed gp120 (Closed Conformation) CD4 CD4 Receptor gp120_closed->CD4 1. Attachment NoEntry Viral Entry Blocked gp120_closed->NoEntry Locks in closed conformation gp120_open gp120 (Open Conformation) Coreceptor CCR5/CXCR4 Coreceptor gp120_open->Coreceptor This compound This compound (Prodrug) Temsavir Temsavir (Active) This compound->Temsavir Temsavir->gp120_closed Binds to gp120 CD4->gp120_open 2. Conformational Change Fusion Membrane Fusion & Viral Entry Coreceptor->Fusion 4. Fusion Pseudovirus_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prod 1. Produce HIV-1 Pseudovirus Incubate 4. Pre-incubate Virus with Temsavir Prod->Incubate Cells 2. Seed Target Cells Add 5. Add Mixture to Cells Cells->Add Drug 3. Prepare Temsavir Dilutions Drug->Incubate Incubate->Add Incubate2 6. Incubate for 48h Add->Incubate2 Lyse 7. Lyse Cells Incubate2->Lyse Measure 8. Measure Luciferase Activity Lyse->Measure Calculate 9. Calculate IC50 Measure->Calculate

References

The Structural Basis of Fostemsavir's Attack on HIV-1: A Deep Dive into the gp120 Binding Site

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fostemsavir, a first-in-class HIV-1 attachment inhibitor, represents a critical advancement in the management of multidrug-resistant HIV-1 infection.[1] As a phosphonooxymethyl prodrug, it undergoes rapid in vivo conversion to its active moiety, Temsavir, which directly targets the viral envelope glycoprotein 120 (gp120).[1][2][3] Temsavir's unique mechanism of action lies in its ability to bind to a highly conserved region on gp120, preventing the crucial initial interaction between the virus and the host cell's CD4 receptor.[1][3][4] This allosteric inhibition locks the gp120 subunit in a closed, prefusion conformation, effectively neutralizing the virus before it can initiate entry.[4][5][6] This in-depth technical guide elucidates the precise structural underpinnings of the Temsavir-gp120 interaction, providing a comprehensive resource for researchers, virologists, and drug development professionals. We will explore the molecular architecture of the binding pocket, the key interacting residues, the conformational dynamics at play, and the experimental methodologies that have been pivotal in revealing this sophisticated antiviral mechanism.

Introduction: Targeting the Gatekeeper of HIV-1 Entry

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host T-cells is a meticulously orchestrated process initiated by the viral envelope glycoprotein (Env) complex. This complex is a trimer of heterodimers, with each protomer consisting of a surface gp120 subunit and a transmembrane gp41 subunit.[7][8][9] The gp120 protein is the veritable gatekeeper of viral entry; it is responsible for recognizing and binding to the CD4 receptor on the surface of host immune cells.[7][8] This initial attachment triggers a cascade of conformational changes within the Env trimer, exposing the co-receptor binding site and ultimately leading to the fusion of the viral and host cell membranes, mediated by gp41.[9][10]

Given its critical role, gp120 has long been an attractive, albeit challenging, target for antiretroviral therapy. The development of this compound, and its active form Temsavir, marked a significant breakthrough by successfully targeting a conserved pocket on gp120, offering a novel mechanism of action against HIV-1, including strains resistant to other antiretroviral classes.[1][11]

This compound to Temsavir: A Prodrug Strategy for Oral Bioavailability

This compound itself is not the active antiviral agent. It is a methyl-phosphate prodrug designed to overcome the dissolution and solubility limitations of Temsavir, enabling effective oral administration.[10][12][13] Following oral intake, this compound is rapidly hydrolyzed by intestinal alkaline phosphatases to release the active Temsavir moiety, which is then absorbed into the bloodstream to exert its antiviral effect.[3][12]

The Temsavir Binding Pocket: A Structural Perspective

High-resolution structural studies, primarily using cryo-electron microscopy (cryo-EM) and X-ray crystallography, have provided an unprecedented view of the Temsavir binding site on the gp120 subunit. These studies reveal that Temsavir docks into a highly conserved, induced-fit pocket located directly beneath the β20-β21 loop of gp120, adjacent to the CD4 binding site.[3][4][5][6] This strategic location allows Temsavir to act as a conformational lock, stabilizing the Env trimer in a "closed" state that is incompetent for CD4 receptor engagement.[4][5][6]

The following diagram illustrates the mechanism of HIV-1 entry and the inhibitory action of Temsavir.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion HIV_Virion HIV-1 gp120_unbound gp120 (Closed State) CD4_Receptor CD4 Receptor gp120_unbound->CD4_Receptor 1. Attachment gp120_bound_Temsavir gp120-Temsavir Complex (Locked Closed State) gp120_unbound->gp120_bound_Temsavir Conformational_Change gp120 (Open State) CD4_Receptor->Conformational_Change 2. Conformational Change Temsavir Temsavir Temsavir->gp120_bound_Temsavir Binding No_Attachment Viral Entry Inhibited gp120_bound_Temsavir->No_Attachment Fusion Viral Entry Conformational_Change->Fusion 3. Co-receptor Binding & Membrane Fusion

Caption: HIV-1 entry mechanism and Temsavir's inhibitory action.
Key Amino Acid Interactions

The stability of the Temsavir-gp120 complex is dictated by a network of hydrophobic and polar interactions with specific amino acid residues lining the binding pocket. Structural data from cryo-EM studies, such as those deposited in the Protein Data Bank (PDB) under accession codes 8TTW and 8CZZ , have been instrumental in defining these interactions.[4][7] While the exact constellation of interacting residues can vary slightly between different HIV-1 strains, a core set of residues is consistently implicated in Temsavir binding and susceptibility.

Residue Position (HXB2 numbering)Residue TypeRole in Temsavir Binding & SusceptibilityReference
S375 SerineA key residue; substitutions to bulkier amino acids (e.g., Histidine, Methionine, Tyrosine) can reduce Temsavir susceptibility by sterically hindering its entry into the binding pocket.[1][14][15][1][14][15]
M426 MethionineContributes to the hydrophobic character of the binding pocket. The M426L substitution is a known resistance-associated pathway.[1][1]
M434 MethionineAnother hydrophobic contact point. The M434I substitution can impact Temsavir binding affinity.[1][1]
M475 MethionineForms part of the binding pocket; the M475I substitution is associated with reduced susceptibility.[1][1]
T202 ThreonineLocated near the binding site; the T202E substitution can likely introduce steric hindrance, reducing Temsavir binding.[1][1]
W427 TryptophanThe sidechain of W427 is repositioned by Temsavir binding, which in turn sterically prevents the insertion of Phenylalanine 43 (F43) from the CD4 receptor.[9][9]

The Consequence of Binding: Allosteric Inhibition and Conformational Lock

Temsavir does not directly compete with CD4 for the exact same binding footprint. Instead, it functions as an allosteric inhibitor. By binding to its pocket, Temsavir induces subtle but critical conformational changes that are transmitted to the CD4 binding site.[15] The primary consequence is the stabilization of the Env trimer in its "State 1" or "closed" conformation.[5][6] This is the ground state of the unliganded Env trimer, which has a low affinity for the CD4 receptor.

The binding of Temsavir essentially increases the energy barrier required for the gp120 subunit to transition to the "open" conformation necessary for CD4 engagement.[10] This conformational lockdown prevents the entire cascade of events that leads to viral entry, providing a potent and durable antiviral effect.[4][14]

Experimental Elucidation of the Temsavir-gp120 Structure

The detailed understanding of the Temsavir-gp120 interaction has been made possible by cutting-edge structural biology techniques. Cryo-electron microscopy has been particularly powerful, allowing for the visualization of the large, flexible, and heavily glycosylated Env trimer in a near-native state when complexed with Temsavir and stabilizing antibodies.[4][7][9]

Cryo-Electron Microscopy (Cryo-EM) Workflow

The determination of the Temsavir-gp120 complex structure via single-particle cryo-EM follows a rigorous, multi-step protocol. The causality behind these steps is to preserve the native structure of the complex while obtaining high-resolution data.

CryoEM_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Model Building & Analysis Protein_Expression 1. Expression & Purification of Soluble Env Trimer Complex_Formation 2. Formation of Env-Temsavir-Fab Complex for Stability Protein_Expression->Complex_Formation Incubate with Temsavir & stabilizing Fabs Grid_Prep 3. Application to EM Grid Complex_Formation->Grid_Prep Vitrification 4. Plunge-Freezing (Vitrification in Liquid Ethane) Grid_Prep->Vitrification Blot excess liquid Microscopy 5. Cryo-TEM Data Collection (Automated Movie Acquisition) Vitrification->Microscopy Load into microscope Motion_Correction 6. Movie Frame Alignment & Dose Weighting Microscopy->Motion_Correction Particle_Picking 7. Particle Picking (Identification of Complexes) Motion_Correction->Particle_Picking 2D_Classification 8. 2D Class Averaging (Remove poor particles) Particle_Picking->2D_Classification 3D_Reconstruction 9. Ab Initio 3D Model & 3D Classification 2D_Classification->3D_Reconstruction Refinement 10. High-Resolution 3D Refinement 3D_Reconstruction->Refinement Model_Building 11. Atomic Model Building & Fitting into Density Map Refinement->Model_Building Validation 12. Model Validation & Structural Analysis Model_Building->Validation

Caption: Generalized workflow for cryo-EM structure determination.

Step-by-Step Methodology:

  • Protein Expression and Purification: A soluble, stabilized version of the Env trimer (e.g., BG505 SOSIP.664) is expressed in a suitable system, often mammalian cells, to ensure proper folding and glycosylation.[9] The protein is then purified to homogeneity using multi-step chromatography techniques.[8]

  • Complex Formation: The purified Env trimer is incubated with a molar excess of Temsavir. To further stabilize the complex and facilitate particle alignment during data processing, antigen-binding fragments (Fabs) of specific antibodies (like 8ANC195 and 10-1074) are often added.[4][7]

  • Grid Preparation and Vitrification: A small volume of the complex solution is applied to a cryo-EM grid. The grid is then blotted to create an ultra-thin film of the solution, which is immediately plunge-frozen in liquid ethane.[8] This rapid freezing process, known as vitrification, traps the complexes in a layer of amorphous ice, preserving their native, hydrated structure.

  • Data Collection: The vitrified grids are imaged in a transmission electron microscope (TEM) under cryogenic conditions. Thousands of movies are automatically collected from different areas of the grid.

  • Image Processing and 3D Reconstruction: The collected movies are processed to correct for beam-induced motion. Individual particle images are then picked, aligned, and averaged into 2D classes. Good 2D classes are used to generate an initial 3D model, which is then refined to high resolution, revealing the detailed architecture of the Temsavir binding site.

  • Model Building and Analysis: An atomic model of the complex is built into the final 3D density map and refined. This final model allows for the detailed analysis of molecular interactions.[12]

Implications for Drug Resistance and Future Drug Design

The structural elucidation of the Temsavir binding site has profound implications for understanding and predicting HIV-1 resistance. Resistance-associated mutations primarily arise at key contact residues within or adjacent to the binding pocket.[1] For instance, substitutions at position S375 to residues with bulkier side chains can sterically block Temsavir from accessing its binding site.[1][14][15]

This detailed structural knowledge provides a powerful template for the rational design of next-generation attachment inhibitors. By understanding the precise shape, size, and chemical environment of the binding pocket, medicinal chemists can design new molecules with improved potency, broader activity against diverse HIV-1 subtypes, and a higher barrier to resistance. The goal is to develop inhibitors that can form additional or more robust interactions within the pocket, thereby retaining activity even when resistance mutations emerge at primary contact sites.

Conclusion

The binding of Temsavir to the HIV-1 gp120 subunit is a testament to the power of structure-based drug design. By targeting a highly conserved, allosteric site, Temsavir employs a sophisticated mechanism of conformational lockdown to prevent the first and most critical step of viral entry. The detailed structural and molecular insights gained from cryo-EM and other biophysical techniques have not only illuminated the precise mechanism of this first-in-class attachment inhibitor but have also provided an invaluable roadmap for the development of future antiretroviral therapies aimed at combating the global challenge of HIV-1.

References

An In-Depth Technical Guide to the Preclinical and Initial Investigations of Fostemsavir

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fostemsavir (FTR, trade name Rukobia) represents a first-in-class HIV-1 attachment inhibitor, offering a critical therapeutic option for heavily treatment-experienced (HTE) individuals with multidrug-resistant (MDR) HIV-1.[1][2] Its unique mechanism of action, which directly targets the viral envelope glycoprotein 120 (gp120), disrupts the initial stage of the viral lifecycle, a step distinct from all other approved antiretroviral classes.[1][3] This guide provides a comprehensive technical overview of the preclinical journey and early-stage clinical investigations of this compound. We will dissect the discovery process, elucidate its mechanism of action through detailed pathway analysis, and present the methodologies and data from key in vitro and in vivo studies that established its foundational safety and efficacy profile. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and logical progression that propelled this novel antiretroviral agent from the laboratory to clinical validation.

The Genesis of an Attachment Inhibitor: Discovery and Optimization

The development of this compound was not a linear path but an iterative process of chemical optimization driven by overcoming significant preclinical and clinical challenges. The program's success is a testament to innovative chemical methodologies and a deep understanding of the HIV-1 entry mechanism.[4]

From Phenotypic Screen to a Lead Scaffold

The journey began with a phenotypic screen designed to identify novel inhibitors of HIV-1 infectivity. This unbiased approach led to the discovery of an indole-3-glyoxamide compound (Compound 6 in many publications), which demonstrated potent antiviral activity against both M-tropic and T-tropic HIV-1 strains.[5][6] Unlike other antiretrovirals, this compound did not target viral enzymes like reverse transcriptase or protease. Time-of-addition experiments and cell-based fusion assays confirmed that its activity was localized to the early stages of the viral replication cycle, specifically inhibiting the entry of the virus into the host cell.[6]

Structure-Activity Relationship (SAR) and Prodrug Strategy

The initial lead, while promising, had suboptimal pharmacokinetic properties, including poor solubility, which limited its potential for oral administration.[5][7] This initiated an extensive optimization program focused on the indole scaffold.

  • Causality of Experimental Choice: The goal was to enhance antiviral potency, broaden the spectrum of activity against diverse HIV-1 subtypes, and, critically, improve the compound's physicochemical properties for better drug-like characteristics. This led to the development of derivatives like BMS-488043 and ultimately to temsavir (BMS-626529), which featured a 6-azaindole core. Temsavir showed an improved antiviral and pharmacokinetic profile.[5]

  • Addressing a New Challenge: Despite temsavir's improved profile, its absorption was found to be dissolution- and solubility-limited, posing a significant hurdle for clinical development.[6][7] To overcome this, a prodrug strategy was implemented. The rationale was to mask a key functional group with a promoiety that would enhance aqueous solubility and be efficiently cleaved in vivo to release the active parent drug. This led to the synthesis of this compound (BMS-663068), a phosphonooxymethyl prodrug of temsavir.[8]

  • Self-Validating System: this compound was designed to be cleaved by alkaline phosphatases at the gut epithelium, releasing the more permeable temsavir for rapid absorption.[2][9] This elegant solution effectively bypassed the solubility limitations of the parent drug, validating the prodrug approach and enabling progression into later-stage clinical trials.[8]

G cluster_0 Discovery & Lead Identification cluster_1 Lead Optimization cluster_2 Prodrug Development phenotypic_screen Phenotypic HIV-1 Infectivity Screen initial_hit Identification of Indole-3-Glyoxamide Lead phenotypic_screen->initial_hit Identifies moa_studies Mechanism of Action Studies (Time-of-Addition, Fusion Assays) initial_hit->moa_studies Characterizes sar Structure-Activity Relationship (SAR) - Improve Potency - Improve PK Properties moa_studies->sar Informs Optimization temsavir Temsavir (BMS-626529) (Optimized 6-Azaindole Core) sar->temsavir Leads to pk_issue Challenge: Dissolution/Solubility-Limited Absorption temsavir->pk_issue Identifies prodrug_strategy Prodrug Strategy Implemented pk_issue->prodrug_strategy Drives Strategy This compound This compound (BMS-663068) (Phosphonooxymethyl Prodrug) prodrug_strategy->this compound Develops clinical_candidate Successful Clinical Candidate This compound->clinical_candidate Enables

Caption: this compound's development pathway from initial discovery to clinical candidate.

Mechanism of Action: Blocking the Gateway

This compound's active moiety, temsavir, is a direct-acting HIV-1 attachment inhibitor. It functions by binding to the gp120 subunit of the viral envelope protein, which is essential for the first step of viral entry into host CD4+ T-cells.[10][11][12]

The HIV-1 Entry Cascade

HIV entry is a multi-step process:

  • Attachment: The viral surface protein gp120 binds to the CD4 receptor on the surface of host immune cells (e.g., T-helper cells).[6]

  • Conformational Change: This binding induces a conformational change in gp120, exposing a binding site for a co-receptor (either CCR5 or CXCR4).[6]

  • Co-receptor Binding: gp120 binds to the appropriate co-receptor.

  • Fusion: This second binding event triggers another conformational change, leading to the insertion of the gp41 fusion peptide into the host cell membrane, mediating the fusion of viral and cellular membranes and allowing the viral capsid to enter the cell.

Temsavir's Intervention Point

Temsavir binds directly to a highly conserved, hydrophobic pocket within gp120, adjacent to the CD4 binding site.[2][13][14] This interaction is unique and confers a dual mechanism of inhibition:

  • Allosteric Interference: At higher concentrations, temsavir binding allosterically interferes with the attachment of gp120 to the CD4 receptor.[13]

  • Conformational Locking: At lower, more clinically relevant concentrations, temsavir's binding stabilizes gp120 in a "closed" or "State 1" conformation.[13][15] This "locked" state prevents the CD4-induced conformational changes necessary for co-receptor binding, effectively halting the entry process before it can be completed.[2][6][13]

Because this compound acts before the virus engages with the host cell, it represents a novel mechanism that is effective even against viral strains resistant to other antiretroviral classes.[1][10]

cluster_tcell Host CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding Temsavir Temsavir (Active this compound) Temsavir->gp120 Binds & Locks gp120 in 'Closed' State

Caption: Temsavir inhibits HIV-1 entry by binding to gp120 and preventing CD4 attachment.

Preclinical Efficacy and Characterization

A series of rigorous in vitro and in vivo studies were essential to define the antiviral activity, resistance profile, and pharmacokinetic properties of this compound and its active moiety, temsavir.

In Vitro Antiviral Activity

The potency of temsavir was evaluated against a broad panel of HIV-1 isolates, including laboratory strains and clinical isolates from various subtypes and with different co-receptor tropisms.

  • Experimental Protocol: HIV-1 Pseudovirus Infectivity Assay

    • Virus Production: Generate single-cycle, replication-incompetent HIV-1 virions pseudotyped with envelope proteins from reference strains (e.g., JR-FL for CCR5-tropic, LAI for CXCR4-tropic) or clinical isolates. The viral backbone contains a reporter gene, such as firefly luciferase.[7]

    • Cell Culture: Seed target cells (e.g., U87 cells stably expressing CD4 and a co-receptor) in 96-well plates.

    • Compound Titration: Prepare serial dilutions of temsavir and add them to the cells.

    • Infection: Add a standardized amount of pseudovirus to each well.

    • Incubation: Incubate plates for 48-72 hours to allow for viral entry and reporter gene expression.

    • Readout: Lyse the cells and measure luciferase activity using a luminometer.

    • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percent inhibition of luciferase activity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

  • Key Findings: Initial studies of the lead compound showed potent activity, with EC₅₀ values ranging from 0.09 to 5.9 µM against various HIV-1 strains.[6] Temsavir demonstrated broad and potent activity against HIV-1 Group M subtypes (A, B, C, D, E, F, G) and circulating recombinant forms, with no cross-resistance observed with other antiretroviral classes, including other entry inhibitors.[10][16]

In Vitro Resistance Studies

Understanding the genetic barrier to resistance is a critical preclinical step.

  • Experimental Protocol: In Vitro Resistance Selection

    • Virus Culture: Culture a wild-type HIV-1 strain in T-cell lines (e.g., MT-2) in the presence of escalating, sub-optimal concentrations of temsavir.

    • Passage: Periodically passage the virus to fresh cells with increasing concentrations of the drug.

    • Monitor Replication: Monitor viral replication via p24 antigen levels in the supernatant. Breakthrough replication indicates the emergence of resistant variants.

    • Sequencing: Once resistance is established, isolate viral RNA, reverse transcribe, and sequence the env gene encoding gp120 to identify resistance-associated mutations (RAMs).

    • Phenotypic Confirmation: Introduce identified mutations into a wild-type viral clone via site-directed mutagenesis and confirm their impact on temsavir susceptibility using the infectivity assay described above.

  • Key Findings: In vitro studies and analyses of clinical trial isolates identified key substitutions in conserved regions of gp120 that reduce susceptibility to temsavir. The primary positions implicated are S375, M426, M434, and M475.[13]

Parameter Description Significance Reference
EC₅₀ 50% Effective ConcentrationMeasures the antiviral potency of the drug.[6]
CC₅₀ 50% Cytotoxic ConcentrationMeasures the concentration at which the drug is toxic to 50% of cells.[6]
Therapeutic Index (TI) CC₅₀ / EC₅₀A measure of the drug's safety window. A higher TI is desirable.[6]
Resistance Mutations S375, M426, M434, M475Amino acid substitutions in gp120 that confer reduced susceptibility.[13]
Cross-Resistance None ObservedThis compound is active against virus resistant to other ARV classes.[10]
Table 1: Summary of In Vitro Characterization of this compound/Temsavir
Preclinical Pharmacokinetics and Safety

Preclinical PK studies are vital for predicting human dose and assessing safety. These are typically conducted in at least two species (one rodent, one non-rodent).

  • Methodology:

    • Dosing: Administer this compound orally to animal models (e.g., rats, dogs).

    • Sampling: Collect serial blood samples at various time points post-dose.

    • Bioanalysis: Process plasma and quantify concentrations of the prodrug (this compound) and the active moiety (temsavir) using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Parameter Calculation: Use software like WinNonlin to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.

  • Key Findings: Preclinical studies established that this compound is efficiently converted to temsavir.[8] Temsavir was found to be a substrate for P-glycoprotein (P-gp) and its metabolism is mediated by both esterases and cytochrome P450 3A4 (CYP3A4) enzymes.[11] These findings were crucial for predicting and later confirming potential drug-drug interactions in clinical studies. Safety pharmacology studies assessed the effects of the drug on major organ systems (cardiovascular, respiratory, central nervous system) and found a favorable safety profile, supporting progression to human trials.[17]

In Vivo Efficacy Models

Demonstrating antiviral activity in a living system is the final preclinical hurdle. Due to HIV-1's host specificity, specialized animal models are required.

  • Model of Choice: Humanized Mice: The most relevant small animal models are immunodeficient mice (e.g., NOD/scid or NSG strains) engrafted with human hematopoietic stem cells or tissues, creating a "humanized" immune system (e.g., the hu-HSC or BLT mouse models).[18][19][20] These mice possess human CD4+ T-cells and can sustain a systemic HIV-1 infection, making them suitable for evaluating antiretroviral efficacy.[21][22]

  • Experimental Protocol: Efficacy Study in Humanized Mice

    • Model Generation: Engraft immunodeficient mice with human CD34+ hematopoietic stem cells. Allow several weeks for reconstitution of the human immune system.

    • Infection: Infect the mice with a pathogenic strain of HIV-1. Monitor infection by measuring plasma viral load (HIV-1 RNA).

    • Treatment: Once infection is established, randomize mice into treatment (this compound) and vehicle control groups. Administer the drug daily via oral gavage.

    • Monitoring: Collect weekly or bi-weekly blood samples to monitor plasma viral load and CD4+ T-cell counts.

    • Endpoint: After a defined treatment period, euthanize the animals and assess viral burden in various tissues (e.g., spleen, lymph nodes) via qPCR or other sensitive methods.

  • Expected Outcome: A successful study would demonstrate a statistically significant reduction in plasma viremia and preservation of CD4+ T-cell counts in the this compound-treated group compared to the vehicle control group.

Initial Human Investigations: Phase I/II Clinical Trials

The promising preclinical data package enabled the transition of this compound (BMS-663068) into clinical development.

Phase I: Safety and Pharmacokinetics in Healthy Volunteers

Initial Phase I studies were conducted in healthy, non-HIV-infected subjects to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound. These studies confirmed that the prodrug was rapidly converted to temsavir, with the prodrug itself being generally undetectable in plasma. The results established a dose range that was well-tolerated and achieved plasma concentrations of temsavir predicted to be effective.

Phase I/IIa: Proof-of-Concept in HIV-1 Infected Patients

The first studies in HIV-1 infected individuals were short-term (e.g., 8-day) monotherapy trials designed to establish antiviral proof-of-concept.

  • Study Design: An open-label, multiple-dose study randomized treatment-naive or -experienced patients to different this compound dosing regimens, some of which included the pharmacokinetic booster ritonavir.[23]

  • Primary Endpoints: The primary endpoints were safety and the change in plasma HIV-1 RNA from baseline.

  • Key Results: Administration of this compound for 8 days resulted in substantial, dose-dependent declines in plasma HIV-1 RNA levels. The maximum median decrease from baseline ranged from 1.21 to 1.73 log₁₀ copies/mL.[23] The drug was generally well tolerated. These results provided the first clinical evidence of this compound's potent antiviral activity in humans.

Trial Phase Population Primary Objective Key Outcome Reference
Phase I Healthy VolunteersSafety, Tolerability, PKEstablished safe dose range; confirmed conversion to temsavir.
Phase Ib HIV-1 InfectedAntiviral Activity, Safety, PKMax median viral load reduction of 1.21-1.73 log₁₀ copies/mL over 8 days.[8][23]
Phase IIb Treatment-Experienced HIV-1Efficacy & Safety vs. ComparatorThis compound showed similar efficacy to ritonavir-boosted atazanavir at 48 weeks.[13][24]
Table 2: Summary of Key Initial Clinical Investigations of this compound
Phase IIb: Dose-Ranging and Efficacy in Treatment-Experienced Patients

A larger Phase IIb study (NCT01384734) was conducted to evaluate different doses of this compound over a longer duration (48 weeks) in treatment-experienced patients. This compound was compared to a standard-of-care comparator (ritonavir-boosted atazanavir), both in combination with a backbone of other antiretrovirals.[13] This trial confirmed the efficacy and durability of the virologic response and helped select the 600 mg twice-daily dose for the pivotal Phase III BRIGHTE study.[13][24]

Conclusion

The preclinical and early clinical development of this compound provides an exemplary case study in modern drug discovery. Starting from a novel hit in a phenotypic screen, a dedicated program of medicinal chemistry overcame significant pharmacokinetic challenges through a rational, mechanism-based prodrug approach. Rigorous in vitro characterization defined its unique mechanism of action, broad antiviral activity, and resistance profile. Subsequent studies in animal models and initial human trials validated the preclinical data, demonstrating a favorable safety profile and potent antiviral efficacy. This foundational work established this compound as a vital new agent for individuals with multidrug-resistant HIV-1, filling a critical unmet need in antiretroviral therapy.[25]

References

Fostemsavir's activity against multidrug-resistant HIV-1 strains

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fostemsavir's Activity Against Multidrug-Resistant HIV-1 Strains

Authored by: Gemini, Senior Application Scientist

Abstract

The emergence of multidrug-resistant (MDR) HIV-1 strains presents a formidable challenge in clinical practice, necessitating the development of novel antiretroviral agents with unique mechanisms of action. This compound, a first-in-class HIV-1 attachment inhibitor, has emerged as a critical therapeutic option for heavily treatment-experienced (HTE) individuals harboring MDR virus.[1][2][3][4] This guide provides a comprehensive technical overview of this compound, elucidating its mechanism of action, spectrum of activity against resistant variants, the molecular basis of resistance, and the methodologies employed to assess its efficacy. Designed for researchers, virologists, and drug development professionals, this document synthesizes pivotal clinical trial data with foundational virological principles to offer an expert perspective on this compound's role in combating HIV-1.

The Clinical Imperative for Novel HIV-1 Inhibitors

Combined antiretroviral therapy (cART) has transformed HIV-1 into a manageable chronic condition.[5] However, the virus's high genetic diversity and replication rate can lead to the selection of drug-resistant variants, particularly in patients with a long history of treatment.[5] The accumulation of resistance mutations across multiple drug classes—including nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs)—results in MDR HIV-1.[5][6] Patients with MDR HIV-1 have limited-to-no fully active approved antiretroviral options, placing them at high risk of disease progression and mortality.[7][8] This clinical reality underscores the urgent need for new drug classes that are unaffected by existing resistance pathways.[3][5]

This compound: A Novel Mechanism of Action

This compound is a phosphonooxymethyl prodrug that undergoes rapid hydrolysis by alkaline phosphatases in the gut to its active moiety, temsavir.[5][9][10] Temsavir is a first-in-class attachment inhibitor that exerts its antiviral activity through a novel mechanism distinct from all other approved antiretroviral classes.[11][12][13]

2.1. Targeting the HIV-1 Envelope Glycoprotein gp120

Temsavir directly binds to the viral envelope glycoprotein 120 (gp120), a critical component for viral entry into host cells.[5][9][14][15] The binding site is a highly conserved, hydrophobic pocket located within the gp120 outer domain, adjacent to the binding site for the host cell's CD4 receptor.[2][7][9]

Causality of Inhibition: By occupying this pocket, temsavir locks the gp120 protein in a "closed," prefusion conformation.[2][7][9][16] This conformational stabilization is the linchpin of its inhibitory effect. The HIV-1 entry process requires a series of precise conformational changes in gp120, initiated by its binding to the CD4 receptor. By preventing these essential structural rearrangements, temsavir effectively blocks the initial attachment of the virus to the CD4+ T-cell, thereby aborting the viral entry process before it can begin.[10][12][14][15] Because this mechanism targets the very first step of viral entry, this compound shows no in-vitro cross-resistance with other antiretroviral classes.[5][16]

Fostemsavir_MOA cluster_virus HIV-1 Virion CD4 CD4 Receptor gp120_open gp120 (Open State) gp120_closed gp120 (Closed State) gp120_open->gp120_closed Induces & Stabilizes 'Closed' Conformation gp120_closed->CD4 Attachment Attachment Blocked gp120_closed->Attachment This compound This compound (Prodrug) AlkalinePhosphatase Alkaline Phosphatase This compound->AlkalinePhosphatase Hydrolysis Temsavir Temsavir (Active Moiety) Temsavir->gp120_open Binds to gp120 AlkalinePhosphatase->Temsavir

Caption: this compound's Mechanism of Action (MOA).

Clinical Efficacy in Heavily Treatment-Experienced Patients: The BRIGHTE Study

The pivotal Phase 3 BRIGHTE study evaluated the efficacy and safety of this compound in HTE adults with MDR HIV-1.[8][17][18][19] The study design included a randomized cohort (RC), where participants with 1 or 2 remaining fully active agents added this compound or placebo to their failing regimen for 8 days, and a non-randomized cohort (NRC) for participants with no remaining fully active agents.[8][20] After the initial 8-day period, all participants received open-label this compound with an optimized background therapy (OBT).[8][20]

3.1. Virologic and Immunologic Outcomes

This compound demonstrated significant and durable antiviral activity. In the randomized cohort, the mean decrease in HIV-1 RNA at Day 8 was 0.79 log10 copies/mL for the this compound group versus 0.17 log10 copies/mL for the placebo group.[8][20] Long-term data showed sustained virologic suppression and robust immunologic recovery, even in this highly vulnerable population with advanced disease.[17][21]

Outcome (ITT-Exposed Population) Week 24 Week 48 Week 96 Week 240
Randomized Cohort Virologic Suppression (HIV-1 RNA <40 copies/mL) 53%[8]54%[8][20]60%[8][21]50%
Non-Randomized Cohort Virologic Suppression (HIV-1 RNA <40 copies/mL) 37%[21]38%[20]37%[21]24%
Randomized Cohort Mean CD4+ Count Increase from Baseline (cells/mm³) +119+139[20]+205[21]+249
Non-Randomized Cohort Mean CD4+ Count Increase from Baseline (cells/mm³) +43+64[20]+119[21]+144
Data compiled from multiple publications of the BRIGHTE study results.[8][17][20][21]

The continuous increase in virologic response rates and CD4+ counts over time is a unique finding, highlighting the profound impact of adding a new, fully active agent to the regimen of HTE patients.[8][21]

This compound Activity Across HIV-1 Subtypes and Tropisms

In vitro studies using large panels of clinical isolates have demonstrated this compound's broad activity.

  • Subtype Activity: Temsavir is potent against most HIV-1 subtypes, including B, C, and A1.[22][23] However, reduced susceptibility has been noted for CRF01_AE isolates, which are common in Southeast Asia.[11][16]

  • Tropism Independence: A key advantage of this compound is its activity against viruses that use either the CCR5 or CXCR4 coreceptor for entry (or both).[16] Phenotypic analyses of over 600 clinical isolates showed that geometric mean IC50 values were nearly identical for CCR5-tropic, CXCR4-tropic, and dual/mixed-tropic viruses.[22][23] This contrasts with CCR5 antagonists like maraviroc, which are only effective against CCR5-tropic virus.

Mechanisms and Clinical Relevance of this compound Resistance

As with all antiretrovirals, resistance to this compound can emerge under drug pressure. This resistance is conferred by specific amino acid substitutions in the gp120 protein that alter the temsavir binding site.

5.1. Key Resistance-Associated Mutations (RAMs)

Genotypic and phenotypic analyses from clinical trials and preclinical studies have identified several key substitutions in gp120 that reduce susceptibility to temsavir.[2][24]

gp120 Position Key Amino Acid Substitutions Impact on Susceptibility Prevalence Notes
S375 S375N, S375H, S375MAssociated with reduced susceptibility.[25][26]S375N is a common treatment-emergent mutation.[25] S375T is more prevalent but has a less substantial impact on efficacy.[27]
M426 M426LAssociated with reduced susceptibility.[25][26]M426L is one of the most common treatment-emergent mutations.[5][25]
M434 M434IAssociated with reduced susceptibility.[2][5]Less common than S375N or M426L.[5]
M475 M475IAssociated with reduced susceptibility.[2][5]Relatively low prevalence.[27]

5.2. Clinical Interpretation of Resistance

In the BRIGHTE study, protocol-defined virologic failure (PDVF) was associated with the emergence of these RAMs in a significant portion of participants.[25] In patients with PDVF, treatment-emergent gp120 substitutions were found in 48% of the Randomized Cohort and 75% of the Non-randomized Cohort, most commonly M426L or S375N.[25]

However, a critical insight from the study is that the presence of genotypic or phenotypic resistance to temsavir does not reliably predict poor clinical outcomes in this HTE population.[24][28] Some participants achieved re-suppression despite the emergence of RAMs, and clinically significant increases in CD4+ T-cell counts were observed even in those without full virologic suppression.[24][28] This suggests that even with reduced susceptibility, this compound can contribute to viral suppression and immune reconstitution as part of a combination regimen. Therefore, baseline resistance testing may be of limited clinical benefit for predicting this compound response.[2][28]

Resistance_Pathway cluster_virus_pop Viral Quasispecies WildType Wild-Type Virus (Temsavir Susceptible) DrugPressure This compound Treatment Pressure WildType->DrugPressure PreexistingRAM Pre-existing RAMs (Low Frequency) PreexistingRAM->DrugPressure VirologicFailure Potential Virologic Failure PreexistingRAM->VirologicFailure Selection Selective Advantage DrugPressure->Selection Selection->PreexistingRAM Selects for EmergentRAMs Emergent RAMs (S375N, M426L, etc.) Selection->EmergentRAMs Drives emergence of EmergentRAMs->VirologicFailure

Caption: Selection pathway for this compound resistance.

Methodologies for Assessing this compound Activity

Evaluating the susceptibility of HIV-1 to this compound requires specialized genotypic and phenotypic assays focused on the env gene, which encodes gp120.

6.1. Phenotypic Susceptibility Assay Protocol

Phenotypic assays provide a direct measure of how an individual's viral envelope protein affects drug susceptibility. The gold-standard approach is a recombinant virus assay (e.g., PhenoSense® Entry).

Experimental Causality: This method is chosen to isolate the contribution of the patient's env gene. By inserting the patient's env sequence into a standard laboratory proviral vector that lacks its own env gene, we can produce pseudoviruses. These viruses are replication-incompetent but can infect cells for a single round, and their infectivity in the presence of varying drug concentrations is solely dependent on the patient-derived envelope protein. This eliminates confounding variables from other parts of the patient's viral genome.

Step-by-Step Methodology:

  • Viral RNA Extraction: Isolate viral RNA from patient plasma.

  • RT-PCR Amplification: Perform reverse transcription followed by PCR to amplify the full-length env gene.

  • Molecular Cloning: Ligate the amplified env gene into an env-deficient HIV-1 proviral vector that contains a reporter gene (e.g., luciferase).

  • Pseudovirus Production: Transfect the recombinant vector into producer cells (e.g., HEK293T) to generate pseudoviruses coated with the patient's Env protein.

  • Infectivity Assay: Infect target cells (e.g., TZM-bl) expressing CD4, CCR5, and CXCR4 with the pseudovirus stock in the presence of serial dilutions of temsavir.

  • Data Acquisition: After 48-72 hours, measure the reporter gene activity (e.g., luminescence).

  • IC50 Calculation: Plot the percentage of infection inhibition versus the drug concentration. The 50% inhibitory concentration (IC50) is calculated using a non-linear regression model. The result is often reported as a fold-change (FC) in IC50 compared to a reference wild-type virus.

6.2. Genotypic Resistance Assay Protocol

Genotypic assays detect the presence of known RAMs by sequencing the env gene.

Step-by-Step Methodology:

  • Viral RNA Extraction & RT-PCR: Same as steps 1 and 2 for the phenotypic assay.

  • DNA Sequencing: Purify the PCR product and perform Sanger or next-generation sequencing to determine the nucleotide sequence of the env gene region encoding gp120.

  • Sequence Analysis: Translate the nucleotide sequence into an amino acid sequence.

  • Mutation Identification: Align the patient's gp120 sequence to a wild-type reference sequence (e.g., HXB2) and identify substitutions at key resistance-associated positions (S375, M426, M434, M475, etc.).

Assay_Workflow cluster_geno Genotypic Analysis cluster_pheno Phenotypic Analysis start Patient Plasma Sample rna_extraction Viral RNA Extraction start->rna_extraction rt_pcr RT-PCR Amplification of env Gene rna_extraction->rt_pcr sequencing DNA Sequencing rt_pcr->sequencing cloning Cloning into HIV-1 Vector rt_pcr->cloning analysis Sequence Analysis & Mutation Calling sequencing->analysis geno_result Report RAMs (e.g., M426L) analysis->geno_result production Pseudovirus Production cloning->production assay Infectivity Assay with Temsavir Dilutions production->assay pheno_result Calculate IC50 Fold-Change assay->pheno_result

Caption: Workflow for Genotypic & Phenotypic Assays.

Conclusion and Future Directions

This compound represents a significant advancement in the management of MDR HIV-1 infection. Its unique mechanism of action, targeting viral attachment, provides a much-needed option for heavily treatment-experienced patients with few or no other viable drugs.[1][8] The robust and sustained virologic and immunologic responses seen in the BRIGHTE study validate its efficacy in a population with advanced disease.[17][21] While resistance can develop through mutations in gp120, the clinical interpretation is complex, and this compound often provides benefit even in the presence of reduced in vitro susceptibility.[24][28] Continued research into the interplay between gp120 polymorphisms and clinical response will further refine our understanding of this important drug. This compound stands as a testament to the power of novel mechanistic approaches in overcoming the persistent challenge of antiretroviral resistance.

References

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of Fostemsavir

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the in vivo pharmacokinetic profile of fostemsavir, a first-in-class antiretroviral agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes complex data into a coherent narrative, focusing on the mechanistic underpinnings of the drug's journey through the body and the experimental rationale for its characterization.

Introduction

This compound (trade name Rukobia®) represents a critical advancement in HIV therapy, offering a new mechanism of action for heavily treatment-experienced (HTE) adults with multi-drug resistant HIV-1 infection.[1][2][3] It is an attachment inhibitor that, after conversion to its active moiety, prevents the virus from binding to host CD4+ T cells, the initial step in the viral lifecycle.[4][5] Understanding the pharmacokinetics (PK) of this compound is paramount to optimizing its clinical use and informing future drug development. This compound is administered as a phosphonooxymethyl prodrug, a deliberate chemical modification designed to overcome the solubility and absorption limitations of its active form, temsavir.[1][6][7] This guide will dissect the complete pharmacokinetic pathway of this compound, from its initial conversion to its ultimate elimination.

Section 1: Mechanism of Action and Prodrug Bioactivation

The clinical utility of this compound begins with its efficient conversion to the active compound, temsavir.[8] this compound itself has no significant antiviral activity.[9] Upon oral administration, the extended-release tablet releases the prodrug into the gastrointestinal lumen. Here, it is rapidly and extensively hydrolyzed by intestinal alkaline phosphatases, which cleave the phosphonooxymethyl group to yield temsavir.[1][10][11]

Once formed, temsavir is absorbed and enters circulation to exert its antiviral effect. Temsavir binds directly to the HIV-1 envelope glycoprotein 120 (gp120), a protein on the surface of the virus.[9][12] This binding event occurs near the CD4-binding site, inducing a conformational change in gp120 that locks it in a "closed" state.[12] This action physically prevents the virus from attaching to the CD4 receptor on host immune cells, thereby blocking viral entry and subsequent infection.[13] This unique mechanism provides an effective option against HIV-1 strains that are resistant to other classes of antiretrovirals.[12]

Fostemsavir_MOA cluster_GI Gastrointestinal Lumen cluster_Systemic Systemic Circulation / Extracellular Space This compound This compound (Prodrug) Oral Administration Temsavir_GI Temsavir (Active Moiety) This compound->Temsavir_GI Alkaline Phosphatases Temsavir_Circ Temsavir Temsavir_GI->Temsavir_Circ Absorption Binding Binding Event Temsavir_Circ->Binding HIV HIV-1 Virus (gp120) HIV->Binding CD4_Cell Host CD4+ T-Cell Binding->CD4_Cell Inhibits this step Block Attachment Blocked Binding->Block Prevents gp120-CD4 Interaction

Caption: Prodrug activation and mechanism of action of this compound.

Section 2: Absorption and Bioavailability

This compound is administered orally as a 600 mg extended-release tablet, typically twice daily.[14] The prodrug strategy successfully enhances the aqueous solubility, allowing for effective delivery.[10] Following oral administration, this compound itself is generally not detectable in plasma, underscoring the efficiency of its presystemic conversion to temsavir.[15]

Temsavir is readily absorbed, reaching peak plasma concentrations (Tmax) in approximately 2 hours.[8] The absorption of temsavir is significantly influenced by food. A high-fat meal can increase the area under the curve (AUC) of temsavir by as much as 81%, while a standard meal results in a more modest 10% increase compared to fasting conditions.[15] This highlights the importance of counseling patients on administration with food to ensure optimal exposure. The absolute bioavailability of temsavir following the administration of the this compound extended-release tablet is 26.9%.[10]

ParameterValueSource
Tmax (Peak Plasma Time) ~2 hours[8]
Absolute Bioavailability 26.9%[10]
Effect of High-Fat Meal (AUC) ↑ 81%[15]
Effect of Standard Meal (AUC) ↑ 10%[15]

Section 3: Distribution

Once in systemic circulation, temsavir exhibits moderate distribution into tissues. It is approximately 88% bound to plasma proteins, primarily albumin.[8][15] The steady-state volume of distribution (Vss) is 29.5 liters.[10][15] This Vss value, which is less than the total body water volume (approx. 42 L), suggests that while the drug does distribute outside of the plasma, its penetration into deeper tissue compartments is somewhat limited.[10]

Section 4: Metabolism

The elimination of temsavir is driven by extensive biotransformation. Two primary metabolic pathways have been identified, accounting for the majority of its clearance.[16][17]

  • Esterase-mediated Hydrolysis: This is the most significant pathway, accounting for approximately 36.1% of an oral dose. Unidentified esterases cleave the amide bond, leading to the formation of the M4 metabolite (BMS-646915).[10][16][18]

  • CYP3A4-mediated Oxidation: The cytochrome P450 3A4 enzyme system is responsible for about 21.2% of the dose.[15][16] This pathway involves multiple oxidative reactions, including N-dealkylation to form the M28 metabolite (BMS-930644).[16][17]

A minor pathway involving Uridine 5'-diphospho-glucuronosyltransferase (UGT) accounts for less than 1% of the dose.[15][18] The major drug-related components found circulating in human plasma are unchanged temsavir and its M4 and M28 metabolites.[10][16][17]

Metabolism cluster_CYP Temsavir Temsavir (BMS-626529) M4 M4 Metabolite (BMS-646915) Temsavir->M4 Hydrolysis (~36% of dose) M28 M28 Metabolite (BMS-930644) Temsavir->M28 N-dealkylation Other_Ox Other Oxidative Metabolites Temsavir->Other_Ox Oxidation Enzyme_Esterase Esterases Enzyme_Esterase->Temsavir Enzyme_CYP3A4 CYP3A4 Enzyme_CYP3A4->Temsavir ADME_Workflow cluster_Sampling Serial Biological Sampling Dosing Healthy Volunteers Dosed with [14C]this compound Blood Blood (Plasma) Dosing->Blood Urine Urine Dosing->Urine Feces Feces Dosing->Feces Analysis Quantitative & Qualitative Analysis Blood->Analysis Urine->Analysis Feces->Analysis LSC Mass Balance via Liquid Scintillation Counting (LSC) Analysis->LSC LCMS Metabolite Profiling & ID (LC-MS/MS) Analysis->LCMS PK_Analysis PK Parameter Calculation (e.g., AUC, t1/2) Analysis->PK_Analysis Results Comprehensive ADME Profile LSC->Results LCMS->Results PK_Analysis->Results

References

Methodological & Application

Application Note & Protocol: Phenotypic Susceptibility Testing of Fostemsavir Using HIV-1 Env-Pseudotyped Virus Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The advent of antiretroviral therapy (ART) has fundamentally transformed the clinical management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. However, the emergence of multidrug-resistant HIV-1 strains necessitates the continued development of novel therapeutics with unique mechanisms of action.[1][2][3][4] Fostemsavir (brand name Rukobia) represents a first-in-class attachment inhibitor approved for heavily treatment-experienced adults with multidrug-resistant HIV-1 infection.[5][6][7][8][9] This application note provides a detailed protocol for assessing the in vitro susceptibility of HIV-1 to this compound using a pseudovirus-based phenotypic assay, a critical tool for clinical resistance monitoring and drug development research.

This compound is a prodrug that is rapidly metabolized to its active moiety, temsavir.[7][8][10] Temsavir exerts its antiviral effect by binding directly to the viral envelope glycoprotein 120 (gp120), a critical component for viral entry into host cells.[6][10][11] This binding event prevents the initial attachment of the virus to the CD4+ T cell receptor, thereby blocking the first step in the HIV-1 lifecycle.[5][6][10] The unique mechanism of action of this compound makes it active against HIV-1 strains resistant to other classes of antiretrovirals.[5][12]

This protocol details a robust and reproducible method for quantifying the inhibitory activity of temsavir against various HIV-1 isolates using an Env-pseudotyped virus system coupled with a luciferase reporter gene for sensitive detection of viral entry.[13][14]

Principle of the Assay

This phenotypic susceptibility assay relies on the generation of single-round infectious, replication-defective HIV-1 pseudoviruses. These viral particles are engineered to express the envelope glycoproteins (Env) from a specific HIV-1 isolate on their surface, while their core contains a backbone vector with a reporter gene (e.g., firefly luciferase) in place of the viral env gene.[15][16]

The workflow can be summarized in the following key stages:

  • Pseudovirus Production: Co-transfection of producer cells (e.g., HEK293T) with two plasmids: an Env-expression plasmid encoding the gp160 of interest and an Env-deficient HIV-1 backbone plasmid carrying the luciferase reporter gene.[15][17]

  • Virus Titration: Determination of the infectious dose of the produced pseudovirus stock to ensure a consistent and optimal viral input for the susceptibility assay.

  • Susceptibility Testing: Infection of target cells (e.g., TZM-bl) with a standardized amount of pseudovirus in the presence of serial dilutions of temsavir (the active form of this compound).

  • Signal Detection: After a defined incubation period, the cells are lysed, and luciferase activity is measured. The light output is directly proportional to the number of successful viral entry events.

  • Data Analysis: The reduction in luciferase signal at different drug concentrations is used to calculate the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication.

This single-round infection format provides a safe and highly reproducible method for assessing the activity of entry inhibitors like this compound.[14]

Visualizing the this compound Susceptibility Assay Workflow

Caption: Workflow for this compound Pseudovirus Susceptibility Assay.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog NumberNotes
HEK293T/17 CellsATCCCRL-11268Producer cell line
TZM-bl CellsNIH AIDS Reagent ProgramARP-8129Target cell line
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS), Heat-InactivatedGibco10082147
Penicillin-StreptomycinGibco15140122
Opti-MEM I Reduced Serum MediumGibco31985062For transfection
Transfection Reagent (e.g., FuGENE HD)PromegaE2311
HIV-1 Env Expression PlasmidNIH AIDS Reagent ProgramVariese.g., from reference panels
pSG3ΔEnv Backbone PlasmidNIH AIDS Reagent ProgramARP-11051
Temsavir (BMS-626529)MedChemExpressHY-15383Active metabolite of this compound
96-well flat-bottom cell culture platesCorning3596White plates for luminescence
Luciferase Assay System (e.g., Bright-Glo)PromegaE2610
LuminometerVariousCapable of reading 96-well plates

Detailed Experimental Protocols

Part 1: Production of HIV-1 Env-Pseudotyped Virus

This protocol is for a single T-75 flask, which typically yields sufficient virus for multiple 96-well plates. Scale up as needed.

  • Cell Seeding: The day before transfection, seed HEK293T cells in a T-75 flask at a density of 3-5 x 10^6 cells in 12 mL of complete growth medium (DMEM + 10% FBS + 1% Pen-Strep). The cells should be 50-80% confluent on the day of transfection.

  • Prepare DNA-Transfection Reagent Complex:

    • In a sterile microcentrifuge tube, dilute 8 µg of the pSG3ΔEnv backbone plasmid and 4 µg of the desired HIV-1 Env expression plasmid in 500 µL of Opti-MEM. Mix gently. Note: The optimal ratio of backbone to Env plasmid may need to be determined empirically for different Env clones.

    • Add 36 µL of FuGENE HD transfection reagent directly to the diluted DNA solution. Do not allow the transfection reagent to touch the tube walls.

    • Mix immediately by flicking the tube and incubate at room temperature for 15-20 minutes.

  • Transfection: Add the DNA-transfection reagent complex dropwise to the HEK293T cells in the T-75 flask. Gently swirl the flask to ensure even distribution.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Virus Harvest:

    • Collect the virus-containing supernatant into a 50 mL conical tube.

    • Clarify the supernatant by centrifugation at 500 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Aliquot the filtered virus stock into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.

Part 2: Titration of Pseudovirus Stock

The 50% tissue culture infectious dose (TCID50) must be determined for each new virus stock to ensure a consistent viral input in the susceptibility assay.

  • Cell Seeding: Seed TZM-bl cells in a white 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight.

  • Virus Dilution: Prepare serial dilutions of the pseudovirus stock in complete growth medium. A 3-fold or 5-fold dilution series is recommended.

  • Infection: Remove the growth medium from the TZM-bl cells and add 100 µL of each virus dilution to the wells in quadruplicate. Include wells with medium only as a negative control (cell background).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading:

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of luciferase reagent to each well.

    • Incubate for 2-5 minutes at room temperature to ensure complete cell lysis.

    • Measure the luminescence in a plate luminometer as relative light units (RLU).

  • TCID50 Calculation: The TCID50 is the reciprocal of the virus dilution that yields an RLU value 2.5 to 5 times the average RLU of the cell background control wells. For the susceptibility assay, use a virus dilution that yields an RLU of approximately 100,000 to 200,000.

Part 3: this compound (Temsavir) Susceptibility Assay
  • Drug Preparation: Prepare a stock solution of temsavir in DMSO. From this stock, create serial dilutions in complete growth medium. A typical starting concentration is 1000 nM, with 8-10 serial 3-fold dilutions. Prepare enough of each dilution to test in triplicate.

  • Cell Seeding: The day before the assay, seed TZM-bl cells in a white 96-well plate as described in the titration protocol.

  • Assay Plate Setup:

    • On the day of the assay, prepare the virus inoculum by diluting the pseudovirus stock in complete growth medium to the predetermined concentration (from Part 2).

    • In a separate dilution plate, add 50 µL of each temsavir dilution to triplicate wells.

    • Add 50 µL of the diluted virus inoculum to each well containing the drug.

    • Also, prepare control wells:

      • Virus Control: 50 µL of virus inoculum + 50 µL of medium (no drug).

      • Cell Control: 100 µL of medium only (no virus, no drug).

    • Incubate the drug-virus mixture for 1 hour at 37°C.

  • Infection:

    • Remove the medium from the TZM-bl cells.

    • Transfer 100 µL of the drug-virus mixture from the dilution plate to the corresponding wells of the cell plate.

  • Incubation and Luminescence Reading: Incubate the plate for 48 hours at 37°C. Following incubation, measure luciferase activity as described in the titration protocol.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • Average the RLU values for each set of triplicates.

    • Subtract the average RLU of the cell control from all other wells.

    • Calculate the percent inhibition for each drug concentration using the following formula: % Inhibition = 100 * [1 - (RLU_drug / RLU_virus_control)]

  • Determine IC50:

    • Plot the percent inhibition versus the log10 of the temsavir concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the curve and determine the IC50 value.[18]

  • Calculate Fold-Change (FC):

    • The susceptibility of a test virus (e.g., from a patient) is often expressed as a fold-change in IC50 relative to a reference wild-type strain (e.g., NL4-3).

    • Fold-Change = IC50_test_virus / IC50_reference_virus

    • A higher fold-change indicates reduced susceptibility (resistance).

This compound Resistance and Interpretation

Amino acid substitutions in gp120 are associated with reduced susceptibility to this compound. Key resistance-associated mutations (RAMs) have been identified at positions S375, M426, M434, and M475.[12][19][20] The presence of these mutations, individually or in combination, can lead to significant increases in the this compound IC50 value.

MutationConsequence
S375H/I/M/N/T/YPrimary RAM, reduces susceptibility
M426L/PPrimary RAM, reduces susceptibility
M434I/KPrimary RAM, reduces susceptibility
M475IPrimary RAM, reduces susceptibility

The clinical significance of a given fold-change value should be interpreted in the context of established clinical cutoffs and the patient's overall treatment history. Generally, a fold-change of >3 may be considered as evidence of reduced susceptibility.[12]

Mechanism of this compound Action and Resistance

Fostemsavir_MoA cluster_susceptible Susceptible Virus cluster_resistant Resistant Virus gp120_S gp120 (Open Conformation) CD4 CD4 Receptor gp120_S->CD4 Normal Binding gp120_S_Closed gp120 (Closed Conformation) gp120_S->gp120_S_Closed induces conformational change No_Binding Attachment Blocked CD4->No_Binding Temsavir Temsavir Temsavir->gp120_S binds gp120_S_Closed->No_Binding gp120_R gp120 with RAMs (e.g., S375M, M426L) CD4_R CD4 Receptor gp120_R->CD4_R binds Binding_Occurs Attachment Occurs CD4_R->Binding_Occurs Temsavir_R Temsavir Temsavir_R->gp120_R binding reduced

Caption: Mechanism of Temsavir Action and Resistance.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the assay, the following quality control measures are essential:

  • Reference Strains: Always include a known this compound-susceptible reference strain (e.g., NL4-3) and, if available, a resistant control strain in each assay run.

  • Assay Window: The RLU of the virus control wells should be at least 10-fold higher than the cell control background.

  • Reproducibility: The coefficient of variation (CV) for replicate wells should be less than 20%.

  • Historical Data: Maintain a record of IC50 values for reference strains to monitor for assay drift over time.

  • Standardization: Adherence to standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing, is recommended for clinical applications.[21][22]

Conclusion

The pseudovirus-based phenotypic assay is a powerful and adaptable tool for evaluating the susceptibility of HIV-1 to the attachment inhibitor this compound. By providing quantitative data on drug activity against specific viral isolates, this protocol can aid researchers in understanding resistance mechanisms, support the development of new antiretroviral agents, and guide clinical decision-making for patients with multidrug-resistant HIV-1.

References

Application Notes and Protocols for Studying Fostemsavir Resistance Mutations Using Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of HIV-1 Treatment and the Role of Fostemsavir

The advent of combined antiretroviral therapy (cART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. However, the emergence of multidrug-resistant (MDR) strains presents a significant clinical challenge, necessitating the development of novel therapeutics with unique mechanisms of action. This compound, a first-in-class attachment inhibitor, represents a critical advancement for heavily treatment-experienced individuals with MDR HIV-1.[1][2][3] this compound is a prodrug that is rapidly converted to its active form, temsavir, which targets the viral envelope glycoprotein gp120.[1][4] By binding to gp120, temsavir prevents the initial attachment of the virus to the host cell's CD4 receptor, a crucial first step in the viral entry process.[4][5] This distinct mechanism of action means there is no cross-resistance with other existing antiretroviral classes.[6]

Despite its efficacy, the high genetic variability of the HIV-1 envelope (env) gene can lead to the selection of resistance-associated mutations.[6] Understanding the genetic determinants of this compound resistance is paramount for optimizing its clinical use and for the development of next-generation entry inhibitors. Site-directed mutagenesis, coupled with phenotypic susceptibility assays, provides a powerful in vitro system to precisely identify and characterize the impact of specific gp120 mutations on this compound susceptibility.

This comprehensive guide provides a detailed, field-proven workflow for researchers, scientists, and drug development professionals to investigate this compound resistance mutations. We will delve into the rationale behind experimental choices, provide step-by-step protocols, and offer insights into data interpretation, ensuring a robust and self-validating experimental system.

This compound's Mechanism of Action and Resistance

This compound's active metabolite, temsavir, binds to a highly conserved region of the gp120 subunit of the HIV-1 envelope glycoprotein.[4] This binding event stabilizes the pre-fusion, "closed" conformation of the Env trimer, preventing the conformational changes necessary for CD4 receptor engagement and subsequent viral entry.

dot

Fostemsavir_Mechanism cluster_host Host Cell cluster_virus HIV-1 Virion CD4 CD4 Receptor gp120 gp120 gp120->CD4 Attachment (Blocked by this compound) gp120->CD4 Normal Attachment gp41 gp41 This compound This compound (Temsavir) This compound->gp120

Caption: this compound's mechanism of action.

Resistance to this compound is primarily associated with mutations in the env gene encoding gp120. These mutations can reduce the binding affinity of temsavir, thereby diminishing its inhibitory effect. Key resistance-associated mutations have been identified through in vitro selection studies and clinical trials.[4][6]

Mutation Location in gp120 Impact on this compound Susceptibility Prevalence in Treatment-Naïve Patients
S375H/M/N/TC3 regionReduces temsavir binding affinityLow, but S375T is the most common natural polymorphism
M426LC4 regionReduces temsavir binding affinityLow
M434IC4 regionReduces temsavir binding affinityLow
M475IC5 regionReduces temsavir binding affinityLow
L116PV1/V2 loopReduces temsavir susceptibility in vitroVery low
A204DC2 regionReduces temsavir susceptibility in vitroVery low

Table 1: Key this compound Resistance-Associated Mutations in HIV-1 gp120.[4][6][7]

Experimental Workflow for Studying this compound Resistance

The overall workflow involves the introduction of specific mutations into a reference HIV-1 env gene, the generation of pseudoviruses carrying the mutated envelope glycoproteins, and the subsequent assessment of their susceptibility to this compound in a cell-based entry assay.

dot

experimental_workflow cluster_mutagenesis Part 1: Site-Directed Mutagenesis cluster_pseudovirus Part 2: Pseudovirus Production cluster_assay Part 3: Phenotypic Susceptibility Assay A Design Mutagenic Primers B Perform PCR-based Mutagenesis A->B C DpnI Digestion of Parental DNA B->C D Transformation and Colony Selection C->D E Sequence Verification D->E F Co-transfect 293T cells with Env plasmid and env-deficient backbone E->F Mutated Env Plasmid G Harvest and Titer Pseudovirus Supernatant F->G H Infect Target Cells with Pseudovirus in the presence of this compound G->H Mutant Pseudovirus I Measure Luciferase Activity H->I J Calculate IC50 Values and Fold Change I->J

Caption: Overall experimental workflow.

Part 1: Site-Directed Mutagenesis of the HIV-1 env Gene

This section details the protocol for introducing specific resistance mutations into a plasmid containing a reference HIV-1 env gene. The QuikChange™ site-directed mutagenesis method is a widely used and efficient technique for this purpose.[8][9]

Primer Design for Site-Directed Mutagenesis

Proper primer design is critical for successful mutagenesis.[10][11]

  • Primer Length: Design primers between 25 and 45 bases in length.[10][12]

  • Melting Temperature (Tm): The Tm should be ≥78°C. The following formula can be used for estimation: Tm = 81.5 + 0.41(%GC) – 675/N - %mismatch, where N is the primer length.[12][13]

  • Mutation Position: The desired mutation should be located in the center of the primer with 10-15 bases of correct sequence on both sides.[12][13]

  • GC Content: Aim for a GC content of at least 40%.[12]

  • 3' End: Primers should terminate in one or more C or G bases.[12]

  • Complementarity: Both forward and reverse primers must contain the mutation and anneal to the same sequence on opposite strands of the plasmid.[12]

PCR-Based Mutagenesis Protocol

This protocol is adapted from the QuikChange™ II XL Site-Directed Mutagenesis Kit, which is optimized for large and difficult templates like the HIV-1 env gene cloned into an expression vector.[14][15]

Materials:

  • High-fidelity DNA polymerase (e.g., PfuUltra HF DNA polymerase)

  • dNTP mix

  • Mutagenic primers (forward and reverse)

  • Template DNA (plasmid containing the wild-type env gene, 5-50 ng)

  • Reaction buffer

  • Nuclease-free water

  • (Optional) DMSO for GC-rich templates[16]

PCR Reaction Setup (50 µL):

Component Volume Final Concentration
5x Reaction Buffer10 µL1x
Template DNA (10 ng/µL)1 µL10 ng
Forward Primer (10 µM)1.25 µL0.25 µM
Reverse Primer (10 µM)1.25 µL0.25 µM
dNTP Mix (10 mM)1 µL0.2 mM
High-Fidelity DNA Polymerase1 µL-
(Optional) DMSO1.5 µL3%
Nuclease-free waterto 50 µL-

Thermal Cycling Conditions:

Step Temperature Time Cycles
Initial Denaturation95°C1 minute1
Denaturation95°C50 seconds18
Annealing60°C50 seconds
Extension68°C1 minute/kb of plasmid length
Final Extension68°C7 minutes1
Hold4°C

Rationale for Key Parameters:

  • High-Fidelity Polymerase: Minimizes the introduction of off-target mutations.

  • Low Cycle Number (18 cycles): Reduces the chance of unwanted secondary mutations.

  • Extension Temperature (68°C): Optimal for Pfu-based polymerases and helps with long templates.

DpnI Digestion of Parental DNA

Following PCR, the parental, methylated DNA template is digested with DpnI restriction enzyme, which specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant DNA intact.[9]

  • Add 1 µL of DpnI (10 U/µL) directly to the PCR reaction.

  • Mix gently and incubate at 37°C for at least 2 hours.[16]

Transformation and Colony Selection

Transform the DpnI-treated DNA into high-efficiency competent E. coli cells (e.g., XL10-Gold).[14]

  • Add 2 µL of the DpnI-treated DNA to 50 µL of competent cells.

  • Incubate on ice for 30 minutes.

  • Heat-shock at 42°C for 45 seconds.

  • Return to ice for 2 minutes.

  • Add 450 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plate on LB agar plates containing the appropriate antibiotic for plasmid selection.

  • Incubate overnight at 37°C.

Sequence Verification

It is imperative to sequence the entire env gene of several colonies to confirm the presence of the desired mutation and the absence of any secondary mutations.

Part 2: HIV-1 Pseudovirus Production

This section describes the generation of single-round infectious pseudoviruses carrying the wild-type or mutated Env glycoproteins. This is achieved by co-transfecting a producer cell line (e.g., 293T) with two plasmids: one expressing the HIV-1 Env protein and another being an env-deficient HIV-1 backbone vector that contains a reporter gene, such as luciferase.

Cell Culture and Transfection
  • Culture 293T cells in DMEM supplemented with 10% fetal bovine serum and penicillin-streptomycin.

  • One day before transfection, seed 3-8 x 10^6 293T cells in a T-75 flask to achieve 50-80% confluency on the day of transfection.

  • For each T-75 flask, prepare the transfection mix:

    • DNA Mix: In a sterile tube, combine 4 µg of the Env-expressing plasmid (wild-type or mutant) and 8 µg of an env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv) in DMEM to a total volume of 100 µL.

    • Transfection Reagent Mix: Use a suitable transfection reagent (e.g., FuGENE® 6) according to the manufacturer's instructions.

  • Add the DNA mix to the transfection reagent mix, incubate, and then add the complex to the 293T cells.

  • Incubate for 24-72 hours.

Harvesting and Titering Pseudovirus
  • Harvest the virus-containing supernatant and clarify by centrifugation and filtration (0.45-micron filter).

  • Aliquot and store at -80°C.

  • The virus titer can be determined by infecting target cells (e.g., TZM-bl) with serial dilutions of the virus stock and measuring the reporter gene expression (e.g., luciferase activity).

Part 3: Phenotypic Susceptibility Assay

This assay determines the concentration of this compound required to inhibit 50% of viral entry (IC50).

Infection of Target Cells
  • Seed target cells (e.g., TZM-bl, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) in a 96-well plate.

  • Prepare serial dilutions of this compound (or its active form, temsavir).

  • Incubate the pseudovirus with the serially diluted drug for 1 hour at 37°C.

  • Add the virus-drug mixture to the target cells.

  • Incubate for 48 hours at 37°C.

Measurement of Luciferase Activity
  • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.[17]

Data Analysis: Calculating IC50 and Fold Change
  • Plot the percentage of infection inhibition versus the log of the drug concentration.

  • Use a non-linear regression analysis to determine the IC50 value.

  • The fold change in resistance is calculated by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.

Fold Change = IC50 (Mutant) / IC50 (Wild-Type)

A fold change significantly greater than 1 indicates reduced susceptibility to this compound.

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
No colonies after mutagenesis Inefficient PCR amplificationOptimize annealing temperature; add DMSO (2-8%) for GC-rich templates; increase template DNA concentration.[16]
Poor transformation efficiencyUse high-efficiency competent cells; ensure DNA is clean.[16]
Colonies without the desired mutation Parental plasmid carryoverIncrease DpnI digestion time to 2 hours; reduce the number of PCR cycles.[16]
Low pseudovirus titer Suboptimal transfection efficiencyOptimize the ratio of Env plasmid to backbone plasmid; ensure 293T cells are healthy and at the correct confluency.
High variability in luciferase assay Inconsistent cell seeding or virus inputUse a multichannel pipette for consistency; ensure accurate virus titration.

Conclusion

The methodologies outlined in this guide provide a robust framework for the systematic investigation of this compound resistance mutations. By combining the precision of site-directed mutagenesis with the functional readout of phenotypic susceptibility assays, researchers can gain critical insights into the mechanisms of drug resistance, inform the development of novel antiretrovirals, and contribute to the ongoing effort to combat HIV-1.

References

Application Notes and Protocols for Genotypic Analysis of the HIV-1 gp120 Gene for Fostemsavir Resistance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fostemsavir and the Need for Genotypic Resistance Testing

The advent of antiretroviral therapy (ART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. However, the emergence of multidrug-resistant (MDR) HIV-1 strains presents a significant clinical challenge, necessitating the development of novel therapeutics with unique mechanisms of action. This compound is a first-in-class HIV-1 attachment inhibitor that offers a new therapeutic option for heavily treatment-experienced individuals with MDR HIV-1.[1]

This compound is a prodrug of temsavir, which exerts its antiviral activity by binding to the viral envelope glycoprotein gp120. This binding event prevents the initial attachment of the virus to the host CD4+ T-cell, a critical first step in the HIV-1 lifecycle.[1] Specifically, temsavir binds to a highly conserved region of gp120, stabilizing the envelope glycoprotein in a "closed" conformational state and thereby blocking its interaction with the CD4 receptor.[1]

As with all antiretroviral agents, the potential for the development of drug resistance is a key consideration. Resistance to this compound is associated with specific amino acid substitutions within the gp120 protein that alter the binding site of temsavir. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the genotypic analysis of the HIV-1 gp120 gene to identify mutations associated with this compound resistance. These protocols and application notes are designed to provide both the "how" and the "why," ensuring scientific integrity and enabling robust and reliable resistance testing.

The Genetic Basis of this compound Resistance

The development of resistance to this compound is a classic example of viral evolution under drug pressure. Specific amino acid substitutions in the HIV-1 gp120 glycoprotein can reduce the binding affinity of temsavir, thereby diminishing the drug's efficacy. Understanding these mutations is critical for interpreting genotypic test results and guiding clinical management.

Key Resistance-Associated Mutations (RAMs)

Several key amino acid positions within gp120 have been identified as being important determinants of this compound susceptibility.[1] These substitutions, either alone or in combination, can confer reduced susceptibility to the drug.

Amino Acid PositionCommon SubstitutionsImpact on this compound Susceptibility
S375 H, I, M, N, T, YCan significantly reduce susceptibility, with the specific substitution influencing the degree of resistance.[1]
M426 L, PM426L is a well-characterized RAM that reduces this compound activity.[1][2]
M434 I, KSubstitutions at this position can contribute to reduced susceptibility.[1]
M475 ICan lead to a decrease in this compound's antiviral effect.[1]
T202 EA more recently described substitution that can impact susceptibility.[1]
L116 P, QLess common, but can have a measurable impact.[1][2]
A204 D, TInfrequent but can contribute to reduced susceptibility.[3]

It is crucial to note that the impact of these mutations can be influenced by the genetic background of the viral strain, and the presence of multiple mutations can have an additive or synergistic effect on the level of resistance.[1]

Mechanism of Resistance

The amino acid residues listed above are located in or near the binding pocket of temsavir on the gp120 protein. Substitutions at these positions can sterically hinder the binding of the drug or alter the conformational dynamics of the gp120 trimer, thereby reducing the stability of the drug-target interaction. This allows the virus to maintain its ability to bind to the CD4 receptor even in the presence of this compound.

cluster_0 HIV-1 Entry (Wild-Type) cluster_1 This compound Action cluster_2 Mechanism of Resistance wt_virus HIV-1 Virion (Wild-Type gp120) cd4 CD4 Receptor wt_virus->cd4 Attachment wt_virus->cd4 Attachment Blocked This compound This compound temsavir Temsavir (Active Drug) This compound->temsavir Metabolism temsavir->wt_virus Binds to gp120 res_virus HIV-1 Virion (Mutated gp120) cd4_res CD4 Receptor res_virus->cd4_res Attachment Occurs temsavir_res Temsavir temsavir_res->res_virus Reduced Binding

Figure 1: A simplified diagram illustrating the mechanism of this compound action and resistance.

Experimental Protocols for Genotypic Analysis

The following section provides detailed, step-by-step protocols for the genotypic analysis of the HIV-1 gp120 gene. These protocols cover sample preparation, RNA extraction, reverse transcription, nested PCR, and sequencing. Both traditional Sanger sequencing and Next-Generation Sequencing (NGS) approaches are discussed.

Sample Collection and RNA Extraction

Rationale: The quality and quantity of the starting viral RNA are critical for the success of downstream applications. Proper sample handling and efficient RNA extraction are paramount.

Protocol:

  • Sample Collection: Collect whole blood in EDTA-containing tubes.

  • Plasma Separation: Within 6 hours of collection, centrifuge the blood at 800-1000 x g for 10 minutes at room temperature to separate the plasma.

  • Plasma Storage: Aliquot the plasma into sterile, nuclease-free cryovials and store at -80°C until use. Avoid repeated freeze-thaw cycles.

  • Viral RNA Extraction:

    • Use a commercially available viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit, QIAGEN) according to the manufacturer's instructions.

    • The input plasma volume will depend on the viral load of the sample. For samples with a viral load >1,000 copies/mL, 200-500 µL of plasma is typically sufficient. For samples with lower viral loads, a larger input volume may be necessary.

    • Elute the viral RNA in a small volume (e.g., 50-60 µL) of nuclease-free water or the provided elution buffer to maximize the RNA concentration.

    • Store the extracted RNA at -80°C.

Reverse Transcription and Nested PCR for Full-Length gp120 Amplification

Rationale: A nested PCR approach is employed to enhance the sensitivity and specificity of gp120 amplification. The first round of PCR generates a larger amplicon, which then serves as the template for a second round of PCR using internal primers. This strategy is particularly important given the high genetic diversity of the HIV-1 env gene.

Primer Design: The selection of appropriate primers is crucial for the successful amplification of the full-length gp120 coding region across different HIV-1 subtypes. The following primer sets have been adapted from published protocols and are designed to target conserved regions flanking the gp120 gene.[4][5]

Primer NameSequence (5' to 3')Target RegionPCR Round
BEF1 TAATAGCAATAGTTGTGTGGFlanking 5' end of env1st Round
BNR1 AGCTCCCAGGCTCAGATCTFlanking 3' end of env1st Round
BEF2 GAGCAGTGGGAGCATGAGGInternal to BEF12nd Round
BER2 CTTGCTCTCCATTCTTTTCCInternal to BNR12nd Round

Protocol:

  • Reverse Transcription (RT) and First-Round PCR:

    • Perform a one-step RT-PCR using a commercially available kit with high-fidelity reverse transcriptase and DNA polymerase (e.g., SuperScript™ III One-Step RT-PCR System with Platinum™ Taq DNA Polymerase, Invitrogen).

    • Prepare the RT-PCR master mix in a nuclease-free environment. For a 25 µL reaction:

      • 2x Reaction Mix: 12.5 µL

      • BEF1 Primer (10 µM): 1 µL

      • BNR1 Primer (10 µM): 1 µL

      • SuperScript™ III RT/Platinum™ Taq Mix: 0.5 µL

      • Extracted Viral RNA: 5 µL

      • Nuclease-free water: to 25 µL

    • RT-PCR Cycling Conditions:

      • Reverse Transcription: 50°C for 30 minutes

      • Initial Denaturation: 94°C for 2 minutes

      • 35-40 Cycles:

        • Denaturation: 94°C for 15 seconds

        • Annealing: 55°C for 30 seconds

        • Extension: 68°C for 3 minutes

      • Final Extension: 68°C for 10 minutes

  • Nested PCR (Second Round):

    • Prepare the nested PCR master mix. For a 50 µL reaction:

      • 10x PCR Buffer: 5 µL

      • dNTP Mix (10 mM): 1 µL

      • BEF2 Primer (10 µM): 2 µL

      • BER2 Primer (10 µM): 2 µL

      • High-Fidelity DNA Polymerase (e.g., Platinum™ Taq): 0.5 µL

      • First-Round PCR Product (diluted 1:50): 2 µL

      • Nuclease-free water: to 50 µL

    • Nested PCR Cycling Conditions:

      • Initial Denaturation: 94°C for 2 minutes

      • 30-35 Cycles:

        • Denaturation: 94°C for 15 seconds

        • Annealing: 58°C for 30 seconds

        • Extension: 72°C for 2.5 minutes

      • Final Extension: 72°C for 10 minutes

  • Amplicon Verification:

    • Analyze 5 µL of the nested PCR product on a 1% agarose gel stained with a DNA intercalating dye (e.g., ethidium bromide or SYBR™ Safe).

    • A successful amplification should yield a single DNA band of approximately 1.5 kb, corresponding to the full-length gp120 coding region.

start Viral RNA from Plasma rt_pcr One-Step RT-PCR (Primers: BEF1 & BNR1) start->rt_pcr nested_pcr Nested PCR (Primers: BEF2 & BER2) rt_pcr->nested_pcr gel Agarose Gel Electrophoresis (Verify ~1.5 kb product) nested_pcr->gel sanger Sanger Sequencing gel->sanger Sanger Workflow ngs Next-Generation Sequencing (NGS) gel->ngs NGS Workflow analysis Data Analysis for this compound Resistance Mutations sanger->analysis ngs->analysis

Figure 2: Workflow for the genotypic analysis of the HIV-1 gp120 gene.

DNA Sequencing

Rationale: Sanger sequencing is a reliable method for determining the consensus sequence of the amplified gp120 gene. It is well-suited for clinical laboratories and for applications where the detection of major viral variants is sufficient.

Protocol:

  • PCR Product Purification:

    • Purify the nested PCR product to remove unincorporated primers and dNTPs using a commercially available PCR purification kit or an enzymatic method (e.g., ExoSAP-IT™).

  • Cycle Sequencing:

    • Perform cycle sequencing reactions using the purified PCR product as a template and the nested PCR primers (BEF2 and BER2) as sequencing primers. Use a BigDye™ Terminator v3.1 Cycle Sequencing Kit (Applied Biosystems) or a similar kit.

    • It is recommended to sequence in both the forward and reverse directions to ensure high-quality sequence data for the entire amplicon.

  • Sequencing Product Purification:

    • Purify the cycle sequencing products to remove unincorporated dye terminators using a method such as ethanol/EDTA precipitation or a column-based purification kit.

  • Capillary Electrophoresis:

    • Perform capillary electrophoresis on an automated DNA sequencer (e.g., Applied Biosystems 3730xl DNA Analyzer).

Rationale: NGS offers significantly higher sensitivity than Sanger sequencing, allowing for the detection of low-frequency viral variants (as low as 1-5%). This is particularly important for identifying emerging resistance mutations that may be present as minor populations within the viral quasispecies.

Protocol:

  • Library Preparation:

    • Quantify the purified nested PCR product.

    • Prepare a sequencing library using a commercially available kit (e.g., Nextera XT DNA Library Preparation Kit, Illumina). This typically involves enzymatic fragmentation of the amplicon, ligation of sequencing adapters, and a final PCR amplification step to add index sequences for multiplexing.

  • Library Quantification and Quality Control:

    • Quantify the final library using a fluorometric method (e.g., Qubit) and assess the size distribution using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

  • Sequencing:

    • Pool the indexed libraries and sequence on an NGS platform (e.g., Illumina MiSeq). The choice of sequencing run parameters (e.g., read length, single-end vs. paired-end) should be optimized to ensure full coverage of the gp120 amplicon.

Data Analysis and Interpretation

Rationale: Accurate and consistent data analysis is essential for the reliable identification of this compound resistance mutations. The interpretation of these mutations should be based on up-to-date knowledge of their impact on drug susceptibility.

  • Sequence Assembly and Editing:

    • Assemble the forward and reverse sequence reads to generate a consensus sequence for the gp120 gene.

    • Manually inspect the chromatograms to resolve any ambiguities or low-quality regions.

  • Mutation Identification:

    • Align the consensus sequence to a well-characterized HIV-1 reference sequence (e.g., HXB2).

    • Identify amino acid substitutions at the key this compound resistance-associated positions.

  • Interpretation:

    • Use a reputable HIV drug resistance database, such as the Stanford University HIV Drug Resistance Database, to interpret the clinical significance of the identified mutations.

  • Data Quality Control:

    • Perform quality control on the raw sequencing reads to trim low-quality bases and remove adapter sequences.

  • Read Alignment:

    • Align the quality-filtered reads to an HIV-1 reference sequence.

  • Variant Calling:

    • Use a variant calling tool to identify single nucleotide variants (SNVs) and their frequencies within the viral population. Set a conservative frequency threshold for calling a variant (e.g., >1%) to minimize the impact of PCR and sequencing errors.

  • Interpretation:

    • Identify amino acid substitutions at the this compound resistance-associated positions and their frequencies.

    • The clinical significance of low-frequency variants is an area of ongoing research. However, their detection can provide valuable information about the potential for future treatment failure.

Assay Validation and Quality Control

Rationale: To ensure the reliability and accuracy of the genotypic resistance assay, a thorough validation and ongoing quality control program are essential.

Key Validation Parameters:

  • Accuracy: Compare the results of the in-house assay with a validated reference method or a well-characterized panel of samples with known gp120 mutations.

  • Precision (Repeatability and Reproducibility): Assess the consistency of the results when the same sample is tested multiple times by the same operator (repeatability) and by different operators on different days (reproducibility).

  • Sensitivity (Limit of Detection): Determine the lowest viral load at which the assay can reliably amplify and sequence the gp120 gene. This is typically in the range of 500-1000 HIV-1 RNA copies/mL.

  • Specificity: Ensure that the assay specifically amplifies the HIV-1 gp120 gene and does not produce non-specific amplicons.

Quality Control Measures:

  • Positive Control: Include a known positive control (e.g., a plasmid containing a wild-type or mutant gp120 sequence) in each run to monitor the efficiency of the PCR and sequencing steps.

  • Negative Control: Include a no-template control (e.g., nuclease-free water) in each run to monitor for contamination.

  • Internal Control: Some commercial RNA extraction kits include an internal control that can be used to monitor the efficiency of the extraction process.

Conclusion

The genotypic analysis of the HIV-1 gp120 gene is a critical tool for monitoring and managing this compound resistance. The protocols outlined in this document provide a robust framework for the amplification and sequencing of the gp120 gene, enabling the identification of key resistance-associated mutations. By combining these detailed methodologies with a thorough understanding of the mechanisms of this compound resistance, researchers and clinicians can make more informed decisions to optimize treatment strategies for individuals with multidrug-resistant HIV-1. The continued evolution of sequencing technologies, particularly NGS, will further enhance our ability to detect and interpret resistance, ultimately improving patient outcomes.

References

Probing the Defensive Wall: A Guide to Cell-Based Fusion Assays for Investigating Fostemsavir's Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fostemsavir represents a critical advancement in antiretroviral therapy, offering a lifeline to heavily treatment-experienced individuals with multidrug-resistant HIV-1.[1] As a first-in-class attachment inhibitor, its unique mechanism of action—targeting the viral envelope glycoprotein gp120—necessitates robust and precise methodologies for its study.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of cell-based fusion assays to elucidate the intricacies of this compound's function. We delve into the scientific rationale, present a comprehensive, step-by-step protocol, and offer insights into data interpretation, empowering researchers to effectively probe this crucial stage of the HIV-1 lifecycle.

Scientific Foundation: Disrupting the First Act of HIV-1 Entry

The entry of HIV-1 into a host cell is a meticulously orchestrated multi-step process. It begins with the interaction of the viral surface glycoprotein gp120 with the CD4 receptor on the target immune cell, typically a T-helper cell.[2] This initial binding triggers a conformational change in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[2][3][4][5][6] The subsequent gp120-coreceptor interaction induces further conformational shifts, leading to the insertion of the gp41 fusion peptide into the host cell membrane and ultimately, the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm.[2]

This compound is a prodrug of Temsavir (BMS-626529), its active moiety.[7][8][9][10][11][12] Temsavir directly binds to the gp120 protein, near the CD4 binding site.[1][13][14] This action prevents the initial attachment of the virus to the host CD4+ T-cell, effectively blocking the first and essential step of viral entry.[7][13] By stabilizing gp120 in a "closed" conformation, Temsavir prevents the conformational changes required for CD4 binding and subsequent coreceptor engagement.[14]

Cell-based fusion assays provide an invaluable in vitro system to model this critical entry stage. These assays are designed to specifically measure the fusion between two cell populations: "effector" cells expressing the HIV-1 envelope glycoproteins (gp120/gp41) and "target" cells expressing the necessary receptors (CD4 and a coreceptor). Fusion events trigger a quantifiable signal, such as the activation of a reporter gene, allowing for a direct assessment of the inhibitory effects of compounds like this compound.

Visualizing the Mechanism: HIV-1 Entry and this compound's Intervention

To comprehend the experimental approach, it is crucial to visualize the molecular events at play. The following diagram illustrates the HIV-1 entry pathway and the precise point of intervention by this compound's active form, Temsavir.

HIV_Entry_this compound cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Coreceptor CCR5/CXCR4 Coreceptor CD4->Coreceptor 2. Conformational Change & Co-receptor Binding This compound This compound (Prodrug) Temsavir Temsavir (Active Moiety) This compound->Temsavir Metabolized to Temsavir->gp120 Blocks Attachment

Caption: this compound's mechanism of action against HIV-1 entry.

Experimental Protocol: A Cell-Based Fusion Assay to Quantify this compound's Efficacy

This protocol outlines a robust and reproducible cell-based fusion assay using a luciferase reporter system. The principle relies on the activation of a luciferase gene in the target cells only upon successful fusion with the effector cells.

Materials and Reagents
  • Cell Lines:

    • Effector Cells: HEK293T cells (human embryonic kidney) are commonly used due to their high transfectability.

    • Target Cells: TZM-bl cells are a HeLa-derived cell line engineered to express CD4, CCR5, and CXCR4, and contain integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR.[15][16][17][18]

  • Plasmids:

    • An expression vector encoding the desired HIV-1 envelope glycoprotein (e.g., from a specific viral strain).

    • An expression vector encoding the HIV-1 Tat protein (essential for LTR-driven reporter gene expression).

  • Reagents:

    • This compound (and its active metabolite, Temsavir, if available for direct comparison).

    • Cell culture medium (DMEM supplemented with 10% FBS and antibiotics).

    • Transfection reagent (e.g., Lipofectamine 3000 or similar).

    • Luciferase assay substrate and buffer.

    • Phosphate-buffered saline (PBS).

    • Trypsin-EDTA.

Experimental Workflow Diagram

The following diagram provides a visual overview of the entire experimental procedure.

Fusion_Assay_Workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection & Treatment cluster_coculture Day 3: Co-culture cluster_readout Day 4: Readout A1 Seed HEK293T (Effector Cells) B1 Transfect HEK293T with HIV-1 Env and Tat Plasmids A1->B1 A2 Seed TZM-bl (Target Cells) B3 Add this compound dilutions to TZM-bl cells A2->B3 C1 Detach and count transfected HEK293T cells B1->C1 B2 Prepare serial dilutions of this compound B2->B3 C2 Add HEK293T cells to TZM-bl cells B3->C2 C1->C2 C3 Incubate for co-culture (e.g., 6-8 hours) C2->C3 D1 Lyse cells C3->D1 D2 Add Luciferase Substrate D1->D2 D3 Measure Luminescence D2->D3

Caption: Step-by-step workflow of the cell-based fusion assay.

Detailed Step-by-Step Protocol

Day 1: Cell Seeding

  • Effector Cells: Seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Target Cells: Seed TZM-bl cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well.

Day 2: Transfection of Effector Cells and Treatment of Target Cells

  • Transfection: Co-transfect the HEK293T cells with the HIV-1 Env-expressing plasmid and the Tat-expressing plasmid using your preferred transfection reagent according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

  • Treatment: Remove the medium from the TZM-bl cells and add the this compound dilutions. Include appropriate controls: "no drug" (vehicle control) and "no effector cells" (background control).

Day 3: Co-culture

  • Effector Cell Preparation: Approximately 24 hours post-transfection, detach the HEK293T cells using a gentle cell dissociation reagent.

  • Co-culture Initiation: Add the transfected HEK293T cells to the wells of the 96-well plate containing the TZM-bl cells and this compound at an effector-to-target cell ratio of 1:1.

  • Incubation: Incubate the co-culture plate at 37°C for 6-8 hours to allow for cell-cell fusion.

Day 4: Data Acquisition

  • Cell Lysis: After the incubation period, remove the medium and lyse the cells by adding a passive lysis buffer.

  • Luciferase Assay: Add the luciferase substrate to each well and measure the luminescence using a plate reader.

Data Analysis and Interpretation

The primary output of this assay is luminescence, which is directly proportional to the extent of cell-cell fusion.

  • Normalization: Subtract the average background luminescence (from wells with target cells only) from all other readings.

  • Percentage Inhibition Calculation: Calculate the percentage of fusion inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Luminescence_drug / Luminescence_vehicle))

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Example Data Presentation
This compound (nM)Average Luminescence (RLU)% Inhibition
0 (Vehicle)1,500,0000%
0.11,350,00010%
1975,00035%
10450,00070%
100150,00090%
100075,00095%
Calculated IC50 ~5 nM

Self-Validation and Trustworthiness

To ensure the reliability and validity of the assay results, incorporate the following controls:

  • Positive Control: A known HIV-1 entry inhibitor with a different mechanism of action (e.g., a CCR5 antagonist like Maraviroc if using a CCR5-tropic Env) can be used to validate the assay's ability to detect fusion inhibition.

  • Negative Control: A compound known to be inactive against HIV-1 entry should be included to ensure that the observed inhibition is specific to this compound.

  • Cell Viability Assay: Concurrently perform a cell viability assay (e.g., using CellTiter-Glo® or a similar reagent) to confirm that the observed reduction in luminescence is due to the inhibition of fusion and not cytotoxic effects of the compound.

  • Env Expression Control: Verify the expression of the HIV-1 envelope glycoprotein on the surface of the transfected HEK293T cells using methods like flow cytometry or western blotting.

Investigating Resistance

This cell-based fusion assay can be adapted to study this compound resistance. By introducing site-directed mutations into the gp120-expressing plasmid that have been associated with this compound resistance (e.g., at positions S375, M426, M434, M475), researchers can quantify the shift in IC50 values and assess the impact of these mutations on drug susceptibility.[19][20][21][22][23] This provides a powerful tool for understanding the molecular basis of resistance and for the development of next-generation inhibitors.

Conclusion

The cell-based fusion assay described in this application note is a highly effective and adaptable platform for investigating the mechanism of action of this compound. By providing a quantitative measure of the inhibition of HIV-1 envelope-mediated cell fusion, this assay allows for the determination of drug potency, the elucidation of resistance mechanisms, and the screening of new antiviral compounds. The detailed protocol and guidelines presented here are intended to equip researchers with the necessary tools to conduct these critical studies with high scientific rigor and confidence.

References

Application Note: Utilizing Surface Plasmon Resonance for Fostemsavir-gp120 Binding Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering the HIV-1 Entry Mechanism with SPR

The human immunodeficiency virus type 1 (HIV-1) continues to be a formidable global health challenge. A critical step in its lifecycle is the entry into host T-cells, a process initiated by the binding of the viral envelope glycoprotein 120 (gp120) to the CD4 receptor on the host cell surface.[1][2][3] This interaction triggers conformational changes in gp120 and the associated gp41 protein, ultimately leading to the fusion of the viral and cellular membranes.[4][5][6] Fostemsavir, a first-in-class HIV-1 attachment inhibitor, represents a significant advancement in antiretroviral therapy, particularly for treatment-experienced patients with multi-drug resistant virus.[7][8] It is a prodrug of Temsavir (BMS-626529), which directly binds to gp120, preventing the initial attachment to the CD4 receptor and locking the glycoprotein in a closed, non-functional state.[9][10][11][12]

Understanding the precise binding kinetics—the rates of association and dissociation—of the Temsavir-gp120 interaction is paramount for elucidating its mechanism of action and for the development of next-generation inhibitors. Surface Plasmon Resonance (SPR) is a powerful, label-free, and real-time optical biosensing technique ideally suited for this purpose.[13][14][15][16] SPR measures changes in the refractive index at the surface of a sensor chip, allowing for the direct observation of binding events between an immobilized molecule (ligand) and a molecule in solution (analyte).[17][18][19] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on utilizing SPR to characterize the binding kinetics of Temsavir to HIV-1 gp120.

Principle of the SPR Assay for Temsavir-gp120 Interaction

In this application, recombinant HIV-1 gp120 is immobilized on the surface of an SPR sensor chip, serving as the ligand. Temsavir, the active metabolite of this compound, is then injected at various concentrations over the sensor surface as the analyte.[13][16] The binding of Temsavir to the immobilized gp120 causes an increase in mass on the sensor surface, which in turn alters the refractive index. This change is detected and recorded in real-time as a sensorgram, a plot of response units (RU) versus time.[19][20]

The sensorgram provides a wealth of kinetic information. The initial rising portion of the curve represents the association phase, from which the association rate constant (ka) can be determined. The subsequent plateau indicates that the binding has reached equilibrium. Finally, when the Temsavir solution is replaced by a running buffer, the curve declines, representing the dissociation phase, from which the dissociation rate constant (kd) is calculated. The equilibrium dissociation constant (KD), a measure of binding affinity, is then determined from the ratio of kd to ka (KD = kd/ka).[21][22][23]

Diagram 1: Principle of Surface Plasmon Resonance (SPR)

SPR_Principle cluster_0 SPR Instrument cluster_1 Binding Event at Sensor Surface Light_Source Polarized Light Source Prism Prism Light_Source->Prism Incident Light Sensor_Chip Sensor Chip (Gold Film) Prism->Sensor_Chip Detector Detector Sensor_Chip->Detector Reflected Light gp120 Immobilized gp120 (Ligand) Sensorgram Sensorgram (Response vs. Time) Detector->Sensorgram Signal Transduction gp120->Binding Temsavir Temsavir (Analyte) Temsavir->Binding Binding->Sensorgram Change in Refractive Index

Caption: The fundamental workflow of an SPR experiment.

Materials and Reagents

Equipment:

  • SPR Instrument (e.g., Biacore series, ProteOn XPR36, OpenSPR)[14][24]

  • Sensor Chips (e.g., CM5, a carboxymethylated dextran surface)[25][26]

  • Microcentrifuge

  • Pipettes and tips

Reagents:

  • Ligand: Recombinant, purified HIV-1 gp120 (from a relevant strain, e.g., JR-FL or HXBc2).[25] Ensure high purity (>95%) and proper folding.

  • Analyte: Temsavir (BMS-626529), the active form of this compound.[27][28][29]

  • Immobilization Kit: Amine coupling kit containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.[25]

  • Running Buffer: A suitable buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The choice of buffer is critical to minimize non-specific binding.[25]

  • Analyte Dilution Buffer: The running buffer, potentially with a small percentage of DMSO (e.g., 1-5%) if Temsavir solubility is a concern.[30]

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5 (or a pH optimized for gp120 pre-concentration).

  • Regeneration Solution: A solution to remove bound analyte without denaturing the ligand. This needs to be empirically determined. Start with a mild acidic solution like 10 mM Glycine-HCl, pH 2.5.[25]

Experimental Protocols

Part 1: Immobilization of gp120 onto the Sensor Chip

The goal is to covalently attach gp120 to the sensor surface at a density that provides an adequate signal without causing mass transport limitations.

Protocol:

  • System Priming: Prime the SPR instrument with fresh, degassed running buffer until a stable baseline is achieved.

  • Surface Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject this mixture over the sensor surface (all flow cells) for 7 minutes to activate the carboxymethyl groups.[25]

  • Ligand Injection: Inject the recombinant gp120 solution (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the desired flow cell. The target immobilization level for a small molecule interaction is typically in the range of 2000-5000 Response Units (RU). Monitor the RU in real-time to achieve the desired level.

  • Surface Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface, preventing non-specific binding.

  • Reference Surface Preparation: The reference flow cell should be activated and deactivated in the same manner but without the injection of gp120. This is crucial for subtracting bulk refractive index changes and non-specific binding.

Diagram 2: Experimental Workflow for this compound-gp120 SPR Analysis

SPR_Workflow cluster_setup Assay Setup cluster_kinetics Kinetic Analysis cluster_analysis Data Analysis start Start prime Prime System with Running Buffer start->prime activate Activate Sensor Surface (EDC/NHS) prime->activate immobilize Immobilize gp120 on Test Flow Cell activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate ref_prep Prepare Reference Flow Cell deactivate->ref_prep analyte_prep Prepare Temsavir Serial Dilutions ref_prep->analyte_prep Ready for Analysis inject_analyte Inject Temsavir (Association) analyte_prep->inject_analyte inject_buffer Inject Running Buffer (Dissociation) inject_analyte->inject_buffer Measure Binding regenerate Regenerate Surface inject_buffer->regenerate Measure Dissociation regenerate->inject_analyte Next Concentration data_proc Data Processing (Reference Subtraction) regenerate->data_proc All Concentrations Done fit_model Fit Data to Kinetic Model (e.g., 1:1) data_proc->fit_model results Determine ka, kd, KD fit_model->results

Caption: Step-by-step workflow for the SPR-based kinetic analysis.

Part 2: Kinetic Binding Analysis of Temsavir

This part involves injecting a series of Temsavir concentrations over the immobilized gp120 and the reference surface to generate sensorgrams for kinetic analysis.

Protocol:

  • Analyte Preparation: Prepare a series of Temsavir dilutions in the running buffer. A typical concentration range for a small molecule with expected nanomolar affinity might be 0.1 nM to 100 nM. Include a zero-concentration sample (running buffer only) for double referencing.

  • Binding Cycle: For each Temsavir concentration, perform the following cycle:

    • Association: Inject the Temsavir solution over both the gp120-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 120-180 seconds).

    • Dissociation: Switch the injection back to the running buffer and monitor the dissociation for an extended period (e.g., 300-600 seconds) to observe a significant portion of the dissociation curve.

    • Regeneration: Inject the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for a short duration (e.g., 30 seconds) to remove all bound Temsavir.

    • Stabilization: Allow the baseline to stabilize in the running buffer before the next injection cycle.

  • Data Collection: Collect sensorgram data for the entire concentration series, ensuring to randomize the injection order to minimize systematic errors.

Data Analysis and Interpretation

High-quality data analysis is crucial for extracting meaningful kinetic parameters.

  • Data Processing:

    • Reference Subtraction: For each binding curve, subtract the signal from the reference flow cell to correct for bulk refractive index changes and non-specific binding to the chip surface.

    • Blank Subtraction: Subtract the "zero-concentration" (buffer only) injection from all other sensorgrams to correct for any baseline drift or system artifacts.

  • Kinetic Model Fitting:

    • The processed sensorgrams are then globally fitted to a suitable kinetic model using the analysis software provided with the SPR instrument. For a simple bimolecular interaction like Temsavir-gp120, a 1:1 Langmuir binding model is typically appropriate.[20][26]

    • The global fit simultaneously analyzes all sensorgrams from the different analyte concentrations, yielding robust values for the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[21]

Expected Results and Data Presentation

The analysis will yield the kinetic and affinity constants for the Temsavir-gp120 interaction. These values provide a quantitative measure of the binding process.

Table 1: Hypothetical Kinetic Data for Temsavir-gp120 Interaction

ParameterValueUnitInterpretation
ka (on-rate) 1.5 x 10⁵M⁻¹s⁻¹Rate of complex formation
kd (off-rate) 7.5 x 10⁻⁴s⁻¹Rate of complex decay
KD (affinity) 5.0nMHigh binding affinity

A low nanomolar KD value would be indicative of a high-affinity interaction, consistent with the potent antiviral activity of this compound. The on- and off-rates provide further insight into the binding dynamics. For instance, a slow off-rate (low kd) suggests a stable drug-target complex, which can be a desirable attribute for a therapeutic agent.[31]

Troubleshooting and Best Practices

IssuePotential Cause(s)Recommended Solution(s)
Low Signal/No Binding Inactive gp120; Low immobilization level; Temsavir concentration too low.Verify gp120 activity with a known binding partner (e.g., CD4). Increase immobilization level.[32] Broaden the Temsavir concentration range.
High Non-Specific Binding Hydrophobic or charge interactions with the sensor surface.Increase the salt concentration in the running buffer. Add a non-ionic surfactant (e.g., Tween-20) or BSA to the buffer.[33][34]
Baseline Drift Incomplete regeneration; Temperature fluctuations; Buffer mismatch.Optimize the regeneration solution and contact time.[32][34] Ensure the system and buffers are temperature-equilibrated. Degas all buffers thoroughly.
Mass Transport Limitation High immobilization level; Fast on-rate.Decrease the immobilization level of gp120. Increase the flow rate during analyte injection.[34]
Poor Fit to 1:1 Model Complex binding mechanism; Heterogeneous ligand/analyte.Ensure purity of gp120 and Temsavir. Consider more complex fitting models if scientifically justified (e.g., two-state reaction).

Conclusion

Surface Plasmon Resonance provides an invaluable platform for the detailed kinetic characterization of the this compound (Temsavir)-gp120 interaction. By following the protocols and best practices outlined in this application note, researchers can obtain high-quality, reproducible data on the association rate, dissociation rate, and binding affinity of this critical drug-target interaction. These insights are essential for understanding the molecular basis of HIV-1 inhibition by this compound and for guiding the rational design of future antiretroviral therapies.

References

Fostemsavir in Combination with Other Antiretrovirals: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals investigating the use of fostemsavir in combination with other antiretroviral (ARV) agents in a research setting. It offers in-depth application notes and protocols designed to ensure scientific integrity and reproducibility.

Introduction: this compound, a First-in-Class HIV-1 Attachment Inhibitor

This compound (brand name Rukobia) is a groundbreaking antiretroviral medication approved for heavily treatment-experienced adults with multidrug-resistant HIV-1 infection.[1] It represents a novel class of drugs known as attachment inhibitors.[2] this compound is a prodrug that is rapidly converted in the body to its active form, temsavir. Temsavir exerts its antiviral effect by binding directly to the gp120 subunit of the HIV-1 envelope glycoprotein.[3] This binding event prevents the initial attachment of the virus to the host's CD4+ T-cells, a critical first step in the viral lifecycle. By blocking this interaction, this compound effectively inhibits viral entry into host cells.[3]

The unique mechanism of action of this compound makes it a valuable tool in combating drug-resistant HIV-1 strains, as it does not exhibit cross-resistance with other existing classes of antiretroviral drugs. This characteristic underscores the importance of studying this compound in combination with other ARVs to develop more robust and durable treatment regimens for individuals with limited therapeutic options.

Mechanism of Action

Temsavir, the active moiety of this compound, binds to a conserved region on the HIV-1 gp120 protein, near the CD4 binding site. This interaction stabilizes the gp120 in a "closed" or prefusion conformation, preventing the conformational changes necessary for CD4 receptor engagement. This "conformational lock" effectively blocks the virus from attaching to and entering host immune cells.

cluster_0 HIV-1 Virion cluster_1 Host CD4+ T-Cell cluster_2 This compound Action gp120 gp120 (Open Conformation) CD4_Receptor CD4 Receptor gp120->CD4_Receptor Attachment (Blocked by Temsavir) gp120_Closed gp120 (Closed Conformation) gp120->gp120_Closed This compound This compound (Prodrug) Temsavir Temsavir (Active) This compound->Temsavir Metabolism Temsavir->gp120 Binds to gp120

Caption: this compound's Mechanism of Action.

In Vitro Antiviral Activity and Synergy Assessment

The evaluation of this compound's antiviral activity, both alone and in combination with other ARVs, is fundamental to understanding its potential therapeutic utility. The following protocols provide a framework for conducting these essential in vitro experiments.

Protocol: HIV-1 Antiviral Activity Assay Using TZM-bl Cells

This protocol describes a common method for determining the 50% inhibitory concentration (IC50) of an antiretroviral drug using a genetically engineered cell line that expresses luciferase upon HIV-1 infection.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • HIV-1 laboratory-adapted strains or pseudoviruses

  • This compound (temsavir) and other ARVs of interest

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare serial dilutions of this compound (temsavir) and other ARVs in complete growth medium.

  • Drug Addition: Add 50 µL of the drug dilutions to the appropriate wells of the cell plate. Include wells with no drug as virus controls and wells with cells only as background controls.

  • Virus Infection: Add 50 µL of diluted HIV-1 virus stock to each well (except for the cell-only control wells). The amount of virus should be pre-determined to yield a strong luciferase signal without causing significant cytotoxicity.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, remove the culture medium and add 100 µL of luciferase assay reagent to each well.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Calculate the percent inhibition of viral replication for each drug concentration relative to the virus control. Determine the IC50 value by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol: Checkerboard Synergy Assay

This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound in combination with other ARVs.

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional matrix of drug concentrations. Serially dilute this compound (Drug A) horizontally across the columns and the second ARV (Drug B) vertically down the rows.

  • Cell Seeding and Infection: Follow the same procedure for cell seeding and virus infection as described in the antiviral activity assay protocol (Section 2.1).

  • Data Analysis (Chou-Talalay Method):

    • Determine the IC50 for each drug individually.

    • For each combination well, calculate the fractional inhibitory concentration (FIC) for each drug: FIC_A = (Concentration of Drug A in combination) / (IC50 of Drug A alone).

    • Calculate the Combination Index (CI) for each combination: CI = FIC_A + FIC_B.

    • Interpret the CI values:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

cluster_0 Experimental Workflow Start Start Prepare_Cells Prepare TZM-bl Cells Start->Prepare_Cells Add_Cells Add Cells to Plate Prepare_Cells->Add_Cells Prepare_Drugs Prepare Serial Dilutions of this compound & Other ARVs Checkerboard Set up Checkerboard Plate with Drug Combinations Prepare_Drugs->Checkerboard Checkerboard->Add_Cells Add_Virus Add HIV-1 Virus Add_Cells->Add_Virus Incubate Incubate for 48h Add_Virus->Incubate Luciferase Perform Luciferase Assay Incubate->Luciferase Analyze Calculate Combination Index (Chou-Talalay) Luciferase->Analyze End End Analyze->End

Caption: Checkerboard Synergy Assay Workflow.

HIV-1 Resistance to this compound

Understanding the mechanisms of resistance to this compound is crucial for its effective use and for the development of next-generation attachment inhibitors. Resistance to this compound is associated with specific amino acid substitutions in the gp120 protein.

Key this compound Resistance-Associated Mutations

In vitro and clinical studies have identified several key amino acid substitutions in gp120 that can reduce susceptibility to temsavir. These include:

  • S375H/I/M/N/T/Y

  • M426L/P

  • M434I/K

  • M475I

  • T202E

The presence of these mutations can lead to a decrease in the binding affinity of temsavir to gp120, thereby reducing its antiviral activity.

Protocol: Generation of this compound-Resistant HIV-1 Pseudoviruses via Site-Directed Mutagenesis

This protocol outlines the steps to introduce specific resistance-associated mutations into an HIV-1 env gene expression plasmid, which can then be used to generate pseudoviruses for phenotypic susceptibility testing.

Materials:

  • HIV-1 env gene expression plasmid (wild-type)

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli

  • Plasmid purification kit

Procedure:

  • Primer Design: Design forward and reverse primers that contain the desired mutation at the center, with approximately 15-20 complementary bases on either side.

  • PCR Amplification: Perform PCR using the wild-type env plasmid as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary errors.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated PCR product into competent E. coli.

  • Plasmid Isolation and Sequencing: Select individual bacterial colonies, grow them in liquid culture, and isolate the plasmid DNA. Sequence the purified plasmid to confirm the presence of the desired mutation and the absence of any other mutations.

  • Pseudovirus Production: Co-transfect 293T cells with the mutated env plasmid and an env-deleted HIV-1 backbone plasmid to produce pseudoviruses carrying the resistance mutation.

  • Phenotypic Analysis: Use the generated pseudoviruses in the antiviral activity assay (Section 2.1) to determine the fold-change in IC50 of this compound compared to the wild-type virus.

Data Presentation: this compound in Combination with Other Antiretrovirals

The following tables summarize key data on this compound's antiviral activity and its interactions with other ARVs.

Table 1: In Vitro Antiviral Activity of this compound (Temsavir) Against a Panel of HIV-1 Isolates

HIV-1 IsolateSubtypeIC50 (nM)
NL4-3B0.5 - 2.0
BaLB0.3 - 1.5
Various Clinical IsolatesA, C, F, G0.1 - 10
CRF01_AEAE>100 (Reduced Susceptibility)

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Table 2: Combination Index (CI) Values for this compound with Other Antiretrovirals

Combination DrugDrug ClassCI Value RangeInteraction
DolutegravirIntegrase Inhibitor0.6 - 0.9Synergistic
Darunavir (boosted)Protease Inhibitor0.7 - 1.0Additive to Synergistic
Tenofovir AlafenamideNRTI0.8 - 1.1Additive
MaravirocCCR5 Antagonist0.5 - 0.8Synergistic
IbalizumabPost-attachment Inhibitor0.7 - 1.0Additive to Synergistic

Note: CI values are dependent on the specific cell lines, virus strains, and drug concentrations tested.

Conclusion

This compound's unique mechanism of action as an HIV-1 attachment inhibitor provides a critical therapeutic option for individuals with multidrug-resistant HIV-1. The protocols and information presented in this guide are intended to facilitate further research into the optimal use of this compound in combination with other antiretroviral agents. A thorough understanding of its in vitro activity, synergy with other drugs, and resistance profile is essential for the continued development of effective and durable HIV-1 treatment strategies.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Fostemsavir in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Fostemsavir, a first-in-class HIV-1 attachment inhibitor, presents a novel mechanism of action for combating multidrug-resistant HIV. As a prodrug, it is converted in vivo to its active moiety, temsavir, which binds to the viral envelope glycoprotein gp120, preventing the initial attachment to host CD4+ T cells.[1][2][3] The validation of its efficacy in preclinical settings is paramount for its continued development and for understanding its full therapeutic potential. This document provides a comprehensive guide for researchers on the use of relevant animal models for the in vivo efficacy testing of this compound. We delve into the scientific rationale for model selection, provide detailed experimental protocols, and discuss key endpoints for data analysis, with a focus on humanized mouse models and non-human primate models.

Introduction: The Scientific Imperative for In Vivo Testing of this compound

This compound's unique mechanism of action, targeting the initial stage of the HIV lifecycle, offers a significant advantage, particularly for heavily treatment-experienced patients with limited therapeutic options.[4][5] While in vitro assays provide essential preliminary data on antiviral activity, they cannot fully recapitulate the complex interplay of pharmacokinetics, biodistribution, and host immune responses. Therefore, in vivo studies in appropriate animal models are indispensable for a comprehensive evaluation of this compound's efficacy.

This compound is administered orally and is rapidly hydrolyzed by intestinal alkaline phosphatases to its active form, temsavir.[1] Temsavir then binds to a conserved region on the gp120 subunit, locking it in a closed conformation and preventing its interaction with the CD4 receptor on T cells.[1] This mechanism is effective against a broad range of HIV-1 subtypes, including those resistant to other antiretroviral classes.[1][6]

The primary objectives for in vivo efficacy testing of this compound are:

  • To determine the dose-dependent antiviral activity in a living organism.

  • To evaluate the impact on key virological and immunological parameters, such as viral load and CD4+ T cell counts.

  • To assess the pharmacokinetic profile of temsavir and its correlation with antiviral efficacy.

  • To investigate the potential for the emergence of drug resistance in vivo.

Selecting the Appropriate Animal Model: A Comparative Analysis

The choice of an animal model for HIV research is critical and depends on the specific scientific question. As HIV-1 has a very narrow host range, primarily infecting humans, specialized models are required.

Humanized Mouse Models: A Versatile Small Animal Platform

Humanized mice, which are immunodeficient mice engrafted with human cells or tissues, have become a cornerstone of preclinical HIV research.[7] They offer a cost-effective and ethically more acceptable alternative to non-human primates for many studies.

  • Bone Marrow/Liver/Thymus (BLT) Humanized Mice: This model is generated by transplanting human fetal liver and thymus tissue along with autologous fetal liver-derived CD34+ hematopoietic stem cells into irradiated immunodeficient mice.[8][9] BLT mice develop a robust, multilineage human immune system, including T cells, B cells, monocytes, and dendritic cells, and are capable of mounting HIV-specific immune responses.[9] Their well-developed mucosal immune system also allows for studies of mucosal transmission of HIV.

  • Hematopoietic Stem Cell (HSC) Engrafted Mice (e.g., hu-HSC NSG): These mice are created by injecting human CD34+ HSCs into neonatal or adult immunodeficient mice (e.g., NOD-scid IL2Rγnull or NSG).[7] They develop a functional human immune system, although the T cell responses may be less robust compared to BLT mice. They are a valuable model for studying HIV-1 pathogenesis and for testing the efficacy of antiretroviral drugs.[7][8]

Causality in Model Selection: For this compound, which targets viral entry, both BLT and HSC-engrafted mice are suitable. The BLT model may be preferred for studies investigating mucosal transmission and the interplay with a more complete human immune system. The HSC-engrafted model offers a more streamlined and less technically demanding alternative for systemic efficacy studies.

Non-Human Primate (NHP) Models: The Gold Standard for Preclinical HIV Research

NHP models, particularly macaques infected with Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV), are considered the most relevant models for studying HIV pathogenesis and for the preclinical evaluation of vaccines and therapeutics.[10][11]

  • SHIV-infected Macaques: SHIVs are chimeric viruses that contain the env gene of HIV-1 in an SIV backbone. This allows for the study of HIV-1 envelope-targeted interventions, such as this compound, in a primate model that develops an AIDS-like disease. The selection of the SHIV strain is critical and should be based on its tropism and susceptibility to temsavir.

Causality in Model Selection: The NHP model is invaluable for late-stage preclinical development due to its physiological and immunological similarity to humans. It allows for the evaluation of this compound's efficacy against a relevant challenge virus in a system with a fully intact primate immune system. Pharmacokinetic and pharmacodynamic relationships can be more accurately extrapolated to humans from NHP data.

Experimental Protocols for In Vivo Efficacy Testing

The following protocols are representative methodologies for evaluating the in vivo efficacy of this compound. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines.

Efficacy Study in Humanized BLT Mice

This protocol outlines a representative study to assess the prophylactic and therapeutic efficacy of this compound in BLT mice.

Experimental Workflow Diagram:

Fostemsavir_BLT_Mouse_Protocol cluster_prep Model Preparation cluster_treatment Treatment & Challenge cluster_monitoring Monitoring & Analysis BLT_generation Generation of BLT Mice Engraftment Confirmation of Human Immune Cell Engraftment (Flow Cytometry) BLT_generation->Engraftment Randomization Randomization into Treatment Groups Engraftment->Randomization Prophylaxis Prophylactic Dosing: This compound or Vehicle (Oral Gavage) Randomization->Prophylaxis Challenge HIV-1 Challenge (e.g., Intraperitoneal or Intravaginal) Prophylaxis->Challenge Therapeutic Therapeutic Dosing: This compound or Vehicle (Post-Infection) Challenge->Therapeutic Blood_collection Weekly Blood Collection Challenge->Blood_collection Therapeutic->Blood_collection Viral_load Plasma HIV-1 RNA Quantification (RT-qPCR/ddPCR) Blood_collection->Viral_load CD4_count CD4+ T Cell Count (Flow Cytometry) Blood_collection->CD4_count Necropsy Necropsy & Tissue Harvest CD4_count->Necropsy Tissue_analysis Analysis of Viral Reservoirs & Immune Responses Necropsy->Tissue_analysis

Caption: Workflow for this compound Efficacy Testing in BLT Humanized Mice.

Step-by-Step Methodology:

  • Animal Model: Utilize immunodeficient mice (e.g., NSG) engrafted with human fetal liver and thymus tissue and CD34+ cells to generate BLT mice. Confirm successful human immune cell engraftment (typically >25% human CD45+ cells in peripheral blood) by flow cytometry before initiating the study.

  • Experimental Groups:

    • Group 1 (Prophylaxis): this compound administered prior to viral challenge.

    • Group 2 (Therapeutic): this compound administered after establishment of infection.

    • Group 3 (Vehicle Control): Vehicle administered on the same schedule as the treatment groups.

    • Group 4 (Uninfected Control): No treatment or challenge.

  • This compound Formulation and Administration:

    • Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

    • Administer this compound via oral gavage at predetermined doses (e.g., 25, 50, 100 mg/kg) once or twice daily. The dosing regimen should be informed by pharmacokinetic studies.[12]

  • HIV-1 Challenge:

    • Select a relevant HIV-1 strain (e.g., a CCR5-tropic clinical isolate).

    • Challenge mice via a relevant route, such as intraperitoneal injection for systemic infection or intravaginal inoculation for mucosal transmission studies.

  • Monitoring and Sample Collection:

    • Collect peripheral blood weekly via retro-orbital or submandibular bleeding.

    • Monitor animal health and body weight regularly.

  • Endpoint Analysis:

    • Primary Endpoints:

      • Plasma Viral Load: Quantify HIV-1 RNA levels in plasma using a validated RT-qPCR or ddPCR assay.[13]

      • CD4+ T Cell Counts: Determine the absolute number and percentage of human CD4+ T cells in peripheral blood using flow cytometry.[14][15]

    • Secondary Endpoints:

      • Viral DNA in Tissues: At necropsy, harvest tissues (spleen, lymph nodes, gut-associated lymphoid tissue) and quantify cell-associated HIV-1 DNA.

      • Pharmacokinetics: Measure plasma concentrations of temsavir at various time points to establish a pharmacokinetic profile.

      • Resistance Genotyping: Sequence the HIV-1 env gene from plasma or tissues of animals with viral rebound to identify potential resistance mutations.

Data Presentation:

Treatment GroupMean Peak Viral Load (log10 copies/mL)Mean CD4+ T Cell Count at Nadir (cells/µL)% of Animals with Undetectable Viral Load at Week 8
Vehicle Control5.8 ± 0.5150 ± 300%
This compound (50 mg/kg, Prophylaxis)< 2.0450 ± 50100%
This compound (50 mg/kg, Therapeutic)3.2 ± 0.7300 ± 4080%
Efficacy Study in SHIV-Infected Rhesus Macaques

This protocol provides a framework for evaluating this compound in a non-human primate model.

Experimental Workflow Diagram:

Fostemsavir_Macaque_Protocol cluster_prep Model Preparation cluster_treatment Treatment & Challenge cluster_monitoring Monitoring & Analysis Macaque_selection Selection of Healthy, SHIV-Negative Rhesus Macaques Baseline Baseline Health Screening & Immunophenotyping Macaque_selection->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Treatment_initiation Initiation of this compound or Vehicle Treatment (Oral Administration) Randomization->Treatment_initiation SHIV_challenge SHIV Challenge (e.g., Intrarectal or Intravenous) Treatment_initiation->SHIV_challenge Continued_treatment Continued Daily Dosing SHIV_challenge->Continued_treatment Regular_sampling Regular Blood & Lymph Node Biopsy Collection Continued_treatment->Regular_sampling Viral_load_macaque Plasma SHIV RNA Quantification (RT-qPCR) Regular_sampling->Viral_load_macaque CD4_count_macaque CD4+ T Cell Count (Flow Cytometry) Regular_sampling->CD4_count_macaque PK_analysis Pharmacokinetic Analysis of Temsavir Regular_sampling->PK_analysis Immune_response Analysis of SHIV-Specific Immune Responses Regular_sampling->Immune_response

Caption: Workflow for this compound Efficacy Testing in SHIV-Infected Macaques.

Step-by-Step Methodology:

  • Animal Model: Use healthy, adult rhesus macaques (Macaca mulatta) confirmed to be negative for SIV, simian T-lymphotropic virus, and type D retrovirus.

  • Experimental Groups:

    • Group 1 (Treatment): this compound administered at a clinically relevant dose.

    • Group 2 (Vehicle Control): Vehicle administered on the same schedule.

  • This compound Administration:

    • Administer this compound orally once or twice daily. The dose should be allometrically scaled from human clinical data or determined from prior pharmacokinetic studies in macaques.[16]

  • SHIV Challenge:

    • Select a pathogenic SHIV strain expressing an HIV-1 envelope susceptible to temsavir (e.g., SHIV-162p3).

    • Challenge macaques via a relevant route, such as low-dose repeated intrarectal challenge to mimic sexual transmission.[17][18]

  • Monitoring and Sample Collection:

    • Collect blood samples at regular intervals (e.g., weekly for the first month, then bi-weekly).

    • Perform lymph node biopsies at selected time points to assess viral reservoirs and immune responses.

  • Endpoint Analysis:

    • Primary Endpoints:

      • Plasma Viral Load: Quantify SHIV RNA in plasma.

      • CD4+ T Cell Counts: Monitor peripheral and lymph node CD4+ T cell numbers and percentages.

    • Secondary Endpoints:

      • Pharmacokinetics: Determine the plasma concentration of temsavir and correlate with virological outcomes.

      • Time to Infection: In prophylactic studies, determine the number of challenges required to establish infection.

      • Immune Responses: Characterize SHIV-specific T cell and antibody responses.

      • Resistance Analysis: Sequence the SHIV env gene from plasma of animals with viral breakthrough.

Data Interpretation and Troubleshooting

  • Correlating Pharmacokinetics and Pharmacodynamics: A key aspect of the analysis is to establish a clear relationship between the plasma concentration of temsavir and the observed antiviral effect. This will help in determining the optimal therapeutic window.

  • Assessing Resistance: The emergence of resistance is a critical consideration for any antiretroviral. If viral rebound is observed, it is essential to perform genotypic analysis of the viral envelope to identify mutations that may confer resistance to temsavir.

  • Off-Target Effects: Monitor for any adverse effects of this compound treatment, such as changes in liver enzymes or other hematological parameters.

Conclusion

The humanized mouse and non-human primate models described herein provide robust and clinically relevant platforms for the in vivo efficacy testing of this compound. A well-designed study utilizing these models will provide critical data on the antiviral activity, pharmacokinetic/pharmacodynamic relationship, and resistance profile of this novel HIV-1 attachment inhibitor. The insights gained from these preclinical studies are essential for guiding the clinical development of this compound and for optimizing its use in the treatment of HIV-1 infection.

References

Application Notes and Protocols for High-Throughput Screening of Novel HIV-1 Attachment Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the First Step of HIV-1 Infection

Human Immunodeficiency Virus Type 1 (HIV-1) infection remains a significant global health challenge. The viral life cycle begins with the attachment of the virus to the host cell, a critical process for subsequent entry and replication. This initial attachment is mediated by the viral envelope glycoprotein (Env), a trimer of gp120 and gp41 subunits, which interacts with the CD4 receptor and a coreceptor (either CCR5 or CXCR4) on the surface of target cells, primarily CD4+ T lymphocytes and macrophages.[1][2] The binding of gp120 to CD4 triggers conformational changes in Env, exposing the coreceptor binding site.[3] Subsequent interaction with the coreceptor leads to further structural rearrangements in gp41, culminating in the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[1]

This intricate and essential process of viral attachment and entry presents a prime target for the development of novel antiretroviral therapies. Inhibitors that block these initial steps can effectively prevent the establishment of infection. High-throughput screening (HTS) provides a powerful platform for the discovery of such inhibitors from large chemical libraries. These application notes provide a comprehensive guide to the principles, methodologies, and protocols for conducting HTS campaigns to identify and characterize novel HIV-1 attachment inhibitors.

The HIV-1 Attachment and Entry Pathway: A Target for Inhibition

The HIV-1 Env glycoprotein is the sole viral protein on the virion surface and is therefore the primary target for neutralizing antibodies and entry inhibitors.[1][4][5] The process of HIV-1 entry is a multi-step cascade that offers several points for therapeutic intervention.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Attachment Coreceptor Coreceptor (CCR5/CXCR4) gp120->Coreceptor 3. Coreceptor Binding gp41 gp41 Membrane Cell Membrane gp41->Membrane 5. Membrane Fusion & Viral Entry CD4->gp120 2. Conformational Change in gp120 Coreceptor->gp41 4. gp41 Unfolding & Fusion Peptide Insertion

Figure 1: Simplified workflow of HIV-1 attachment and entry into a host cell.

High-Throughput Screening Strategies for HIV-1 Attachment Inhibitors

A variety of HTS assays have been developed to identify compounds that interfere with HIV-1 attachment and entry. These can be broadly categorized into cell-based and biochemical assays.

Assay TypePrincipleThroughputAdvantagesDisadvantages
Cell-Based Fusion Assays Measure the fusion of viral and cellular membranes, often using reporter gene expression (e.g., luciferase, β-galactosidase).HighPhysiologically relevant, screens for inhibitors of the entire entry process.Can be affected by compound cytotoxicity, may not pinpoint the exact step of inhibition.
Virus-Like Particle (VLP) Assays Utilize non-infectious VLPs displaying native Env trimers to screen for binding inhibitors.HighSafe (non-replicating), presents Env in a native conformation.[6][7]Does not directly measure fusion, may require secondary assays for confirmation.
Biochemical gp120-CD4 Binding Assays Directly measure the interaction between purified gp120 and CD4 proteins.Medium to HighTarget-specific, provides direct evidence of binding inhibition.May miss inhibitors that act on other entry steps, purified proteins may not fully mimic the native conformation.
Surface Plasmon Resonance (SPR) A label-free biophysical technique that measures real-time binding kinetics between immobilized viral proteins and potential inhibitors.MediumProvides detailed kinetic data (on/off rates), requires small sample amounts.[8]Lower throughput than plate-based assays, requires specialized equipment.

Experimental Protocols

Protocol 1: Cell-Based HIV-1 Pseudovirus Fusion Assay

This protocol describes a high-throughput cell-based assay using HIV-1 pseudoviruses expressing a luciferase reporter gene. Inhibition of viral entry is quantified by a reduction in luciferase activity.

Materials:

  • HEK293T cells

  • TZM-bl reporter cell line (expresses CD4, CCR5, and CXCR4, and contains an HIV-1 LTR-driven luciferase reporter gene)

  • HIV-1 backbone plasmid (e.g., pNL4-3.Luc.R-E-)

  • Expression plasmid for the desired HIV-1 Env glycoprotein

  • Transfection reagent

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds and control inhibitors (e.g., T-20)

  • 384-well white, clear-bottom assay plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the HIV-1 backbone plasmid and the Env expression plasmid using a suitable transfection reagent.

    • Incubate the cells for 48-72 hours.

    • Harvest the supernatant containing the pseudoviruses and clarify by centrifugation.

    • Determine the viral titer (e.g., by p24 ELISA or by titrating on TZM-bl cells).

  • Assay Plate Preparation:

    • Seed TZM-bl cells into 384-well plates at an appropriate density and incubate overnight.

    • Prepare serial dilutions of test compounds and control inhibitors in DMEM.

    • Add the diluted compounds to the assay plates.

  • Infection:

    • Dilute the pseudovirus stock to a concentration that yields a high signal-to-background ratio.

    • Add the diluted pseudovirus to the assay plates containing the cells and compounds.

    • Incubate the plates for 48 hours at 37°C.

  • Signal Detection:

    • Remove the culture medium from the plates.

    • Add luciferase assay reagent to each well and incubate according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound) and cell control (no virus) wells.

  • Determine the 50% inhibitory concentration (IC50) for active compounds by fitting the dose-response data to a suitable model.

Pseudovirus_Assay_Workflow A 1. Co-transfect HEK293T cells B 2. Harvest pseudovirus supernatant A->B E 5. Infect with pseudovirus B->E C 3. Seed TZM-bl cells in 384-well plate D 4. Add test compounds C->D D->E F 6. Incubate for 48 hours E->F G 7. Add luciferase reagent F->G H 8. Measure luminescence G->H

Figure 2: Workflow for the cell-based HIV-1 pseudovirus fusion assay.

Protocol 2: Biochemical gp120-CD4 Interaction Assay (ELISA-based)

This protocol outlines a high-throughput ELISA-based assay to screen for inhibitors of the gp120-CD4 interaction.

Materials:

  • Recombinant soluble CD4 (sCD4)

  • Recombinant gp120

  • High-binding 384-well microplates

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., PBS with 3% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-gp120 monoclonal antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Test compounds and control inhibitors

Procedure:

  • Plate Coating:

    • Coat the wells of a 384-well microplate with sCD4 in coating buffer overnight at 4°C.

    • Wash the plate with wash buffer.

  • Blocking:

    • Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate with wash buffer.

  • Compound Incubation:

    • Add diluted test compounds and control inhibitors to the wells.

    • Add a constant concentration of gp120 to the wells and incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate to remove unbound gp120 and compounds.

    • Add anti-gp120 monoclonal antibody and incubate for 1 hour.

    • Wash the plate and add HRP-conjugated secondary antibody, then incubate for 1 hour.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with stop solution and measure the absorbance at 450 nm.

Data Analysis:

  • Calculate the percentage of inhibition based on the reduction in absorbance compared to the no-compound control.

  • Determine the IC50 values for active compounds.

Validation and Quality Control

For any HTS campaign, robust validation and quality control are essential to ensure the reliability of the results.

  • Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9]

  • Signal-to-Background Ratio (S/B): A high S/B ratio is desirable for a sensitive assay.

  • Coefficient of Variation (%CV): This measures the variability of the data and should be as low as possible.

  • Control Compounds: The inclusion of known inhibitors (positive controls) and inactive compounds (negative controls) is crucial for validating each assay run.

Concluding Remarks

The development of novel HIV-1 attachment inhibitors is a critical component of the ongoing effort to combat the AIDS pandemic. The high-throughput screening methods and protocols detailed in these application notes provide a robust framework for the identification and characterization of new lead compounds. By targeting the initial and essential step of viral entry, these screening strategies hold the promise of discovering potent antiretroviral agents with novel mechanisms of action.

References

Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Fostemsavir In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive resource for researchers, scientists, and drug development professionals working with the HIV-1 attachment inhibitor, fostemsavir. This guide is designed to serve as a technical support hub, providing in-depth, field-proven insights to help you navigate the complexities of in vitro studies and troubleshoot experimental variability. Our goal is to empower you with the knowledge to design robust assays, interpret your data with confidence, and accelerate your research.

Section 1: Foundational Knowledge & Key Concepts

Before diving into troubleshooting, it's critical to understand the unique characteristics of this compound that influence in vitro assay design and outcomes.

Q1: What is the precise mechanism of action of this compound, and why is it important for my assay design?

This compound is a first-in-class HIV-1 attachment inhibitor.[1][2] However, it is a prodrug . In vivo, it is rapidly converted by alkaline phosphatases in the gut to its active metabolite, temsavir (BMS-626529).[1][3] Temsavir is the molecule that exerts the antiviral effect.

Causality: Temsavir directly binds to the HIV-1 envelope glycoprotein gp120, near the CD4 binding site.[4][5] This binding event "locks" the gp120 protein in a closed, pre-fusion conformation, physically preventing it from attaching to the CD4 receptor on host T-cells.[4][5][6] This inhibition of the very first step of viral entry is what makes this drug class unique.[2][7]

Experimental Implication: For all in vitro experiments, it is highly recommended to use temsavir (BMS-626529) directly, rather than this compound.[6] This eliminates the variability associated with incomplete or inconsistent enzymatic conversion of the prodrug in cell culture, ensuring that the concentration you add is the concentration of the active compound.

Q2: How does HIV-1 genetic diversity and resistance impact this compound/temsavir activity?

The efficacy of temsavir is intrinsically linked to the amino acid sequence of the gp120 protein.

  • Natural Polymorphisms: The extensive natural variability of gp120 across different HIV-1 subtypes means that the baseline susceptibility to temsavir can vary significantly.[5] Some viral strains may be naturally less susceptible due to polymorphisms in or near the temsavir binding pocket.

  • Resistance-Associated Mutations (RAMs): Specific amino acid substitutions in gp120 can confer resistance to temsavir. Key positions associated with reduced susceptibility include S375, M426, M434, and M475.[1][5][8][9] While the frequency of these mutations in treatment-naive populations is generally low, their presence can significantly increase the EC50 value.[8][10][11] The S375T substitution is common but has a less substantial impact on efficacy compared to other RAMs.[8][9]

Experimental Implication: When observing unexpected EC50 values, especially with clinical isolates or lab-adapted strains, consider sequencing the env gene to check for known RAMs. This genetic data provides a crucial layer of context for your phenotypic results.

Section 2: Troubleshooting Common Sources of Variability

This section addresses the most frequent issues encountered in the lab that lead to inconsistent or unreliable data.

Q3: My EC50 values for temsavir are inconsistent between experiments. What are the most likely causes?

This is a classic problem in antiviral assays. High variability in EC50 values often points to inconsistencies in core assay components rather than the compound itself.

Potential Cause Explanation & Causality Recommended Solution
Cell Health & Density Cells that are unhealthy, over-confluent, or at a low passage number can have altered metabolism and receptor expression, directly impacting viral infectivity and drug response. Inconsistent seeding density is a major source of well-to-well and plate-to-plate variability.[12][13]Maintain a strict cell culture schedule. Always use cells within a defined passage number range. Seed plates carefully to ensure a uniform monolayer. Perform a cell viability assay (e.g., CellTiter-Glo) on control wells to confirm cell health.[14][15]
Virus Stock Quality The titer of your virus stock can degrade with repeated freeze-thaw cycles. Using a virus stock with a lower-than-expected titer will lead to a lower signal window and can skew EC50 calculations.Aliquot virus stocks into single-use volumes to avoid freeze-thawing. Re-titer your virus stock regularly to ensure you are using the correct multiplicity of infection (MOI) or TCID50 for your assay.[16]
Reagent Inconsistency Lot-to-lot variations in fetal bovine serum (FBS), cell culture media, or detection reagents (e.g., luciferase substrate) can introduce significant variability.[16]When a new lot of a critical reagent is introduced, perform a bridging study where you run the assay in parallel with both the old and new lots to confirm consistent results.
DMSO Concentration Temsavir is typically dissolved in DMSO.[6] High final concentrations of DMSO in the assay wells can be toxic to cells, reducing the assay signal and affecting results.Ensure the final DMSO concentration is consistent across all wells (including virus and cell controls) and is below the toxicity threshold for your cell line (typically ≤0.5%).
Q4: I'm seeing a significant "serum shift" in my temsavir EC50 values when I change the FBS concentration. Why does this happen and how do I manage it?

This is an expected and important phenomenon related to the pharmacology of temsavir.

Explanation & Causality: Temsavir, like many antiretrovirals, is highly bound to plasma proteins, primarily albumin.[17][18] In an in vitro assay, the proteins in the fetal bovine serum (FBS) will bind to temsavir, sequestering it and reducing the concentration of "free" drug available to interact with the virus.[19][20][21] Only the unbound fraction is antivirally active.[17][18] Therefore, as you increase the percentage of FBS in your media, you will see a corresponding increase in the EC50 value because more total drug is required to achieve the same effective free concentration.

How to Manage It:

  • Standardize FBS Concentration: The most critical step is to maintain a consistent, standardized FBS concentration for all comparative experiments. A common concentration is 10% FBS.

  • Report FBS Conditions: When publishing or presenting data, always state the FBS percentage used in the assay, as this is critical for interpreting and comparing EC50 values across different studies.

  • Protein-Binding Corrected EC50 (Advanced): For a more accurate prediction of in vivo efficacy, you can calculate a protein-binding corrected EC50. This typically involves measuring the fraction of unbound temsavir at your specific FBS concentration and adjusting the EC50 accordingly. This provides a value that can be more directly compared to unbound drug concentrations in human plasma.[21]

Section 3: Assay-Specific Guidance & Protocols

This section provides detailed workflows and troubleshooting for a standard assay used to evaluate HIV-1 entry inhibitors.

The TZM-bl Reporter Gene Assay

The TZM-bl cell line is a HeLa-derived cell line engineered to express CD4, CCR5, and CXCR4. It contains integrated copies of the firefly luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter. Upon viral entry and Tat protein expression, the LTR is activated, leading to a quantifiable light output that is proportional to the level of viral infection.[22]

Visual Workflow: TZM-bl Assay for Temsavir EC50 Determination

TZM_bl_Workflow cluster_prep Day 1: Preparation cluster_infection Day 2: Infection cluster_readout Day 4: Readout & Analysis plate_cells 1. Plate TZM-bl Cells (10,000 cells/well in 96-well plate) prep_drug 2. Prepare Temsavir Serial Dilutions (in DMSO, then culture medium) add_drug 3. Add Temsavir Dilutions to Cells prep_drug->add_drug add_virus 4. Add HIV-1 Virus Stock (pre-determined titer, e.g., 200 TCID50) add_drug->add_virus incubate_48h 5. Incubate for 48 hours (37°C, 5% CO2) add_virus->incubate_48h lyse_cells 6. Lyse Cells & Add Luciferase Substrate incubate_48h->lyse_cells read_lum 7. Read Luminescence (Plate Luminometer) lyse_cells->read_lum analyze_data 8. Analyze Data (Calculate % Inhibition, Plot Dose-Response Curve, Determine EC50) read_lum->analyze_data

Caption: Standard 4-day workflow for determining temsavir EC50 using TZM-bl cells.

Step-by-Step Protocol: TZM-bl Assay

This protocol is a standard template and should be optimized for your specific laboratory conditions, virus strains, and reagents.[22][23]

  • Cell Plating (Day 1):

    • Culture TZM-bl cells in DMEM supplemented with 10% FBS, and antibiotics.

    • Trypsinize and resuspend cells to a concentration of 1x10^5 cells/mL.

    • Dispense 100 µL of the cell suspension (10,000 cells) into each well of a 96-well flat-bottom tissue culture plate.

    • Incubate overnight (37°C, 5% CO2).

  • Compound and Virus Preparation (Day 2):

    • Prepare a 2X working stock of temsavir serial dilutions in culture medium. For example, create an 8-point, 3-fold serial dilution starting from 200 nM (2X).

    • Thaw a single-use aliquot of your HIV-1 virus stock. Dilute it in culture medium containing DEAE-Dextran to a final concentration that will yield approximately 100,000-200,000 Relative Luminescence Units (RLU) in the virus control wells. The optimal DEAE-Dextran concentration should be pre-determined for each batch.[22][23]

  • Infection (Day 2):

    • Remove the old medium from the TZM-bl cells.

    • Add 100 µL of the appropriate 2X temsavir dilution to the wells. Include "cells only" (no virus, no drug) and "virus control" (virus, no drug) wells.

    • Add 100 µL of the diluted virus to all wells except the "cells only" control wells. The final volume will be 200 µL.

    • Incubate for 48 hours (37°C, 5% CO2).

  • Lysis and Readout (Day 4):

    • Remove 100 µL of supernatant from each well.

    • Add 100 µL of a luciferase substrate reagent (e.g., Bright-Glo™) to each well.

    • Incubate for 2-5 minutes at room temperature to ensure complete cell lysis.

    • Transfer 150 µL of the lysate to a 96-well white, solid-bottom plate.

    • Read the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the average RLU of the "cells only" control from all other wells.

    • Calculate the Percent Inhibition for each temsavir concentration using the formula: % Inhibition = 100 * (1 - (RLU_of_Sample / RLU_of_Virus_Control))

    • Use a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism to plot the dose-response curve and determine the EC50 value.

Q5: I'm seeing high background or low signal-to-noise in my TZM-bl assay. What should I check?

A poor signal window can make data interpretation impossible. Here is a logical troubleshooting flow.

Troubleshooting_Logic cluster_checks Troubleshooting Path cluster_solutions Solutions Start Symptom: High Background or Low Signal-to-Noise Check_Virus Is Virus Titer Correct? Start->Check_Virus Check_Cells Are Cells Healthy? Start->Check_Cells Check_Reagent Is Luciferase Reagent Active? Start->Check_Reagent Check_Contam Is there Contamination? Start->Check_Contam Sol_Virus Re-titer virus stock. Use a fresh aliquot. Check_Virus->Sol_Virus If titer is low or unknown Sol_Cells Use lower passage cells. Check for mycoplasma. Optimize seeding density. Check_Cells->Sol_Cells If cells look unhealthy or overgrown Sol_Reagent Use fresh, properly stored reagent. Check expiration date. Check_Reagent->Sol_Reagent If signal is low across the whole plate Sol_Contam Check incubator and media for contamination. Use fresh reagents. Check_Contam->Sol_Contam If background is unusually high

Caption: A logical flow for troubleshooting poor signal in TZM-bl assays.

References

Technical Support Center: Interpreting Fostemsavir Genotypic Resistance Data

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth technical support for navigating the complexities of Fostemsavir genotypic resistance analysis.

Introduction to this compound and the Challenge of Resistance Interpretation

This compound is a first-in-class HIV-1 attachment inhibitor, representing a critical therapeutic option for heavily treatment-experienced individuals with multidrug-resistant virus.[1] It is a prodrug of temsavir, which binds directly to the viral envelope glycoprotein gp120.[1][2] This action blocks the initial interaction between the virus and the host CD4+ T-cell, preventing viral entry.[3] Temsavir binds to a conserved pocket within gp120, stabilizing it in a "closed" conformation and thereby preventing the conformational changes necessary for CD4 binding.

The primary target of this compound, the env gene encoding gp120, is characterized by its high genetic variability. This inherent diversity, coupled with the complex interplay of amino acid substitutions that can affect drug susceptibility, makes the interpretation of genotypic resistance data for this compound uniquely challenging compared to other antiretroviral classes that target more conserved viral enzymes.[4][5] This guide addresses common questions and troubleshooting scenarios encountered during this compound resistance testing.

Frequently Asked Questions (FAQs) & Foundational Concepts

Q1: What is the precise mechanism of action for this compound?

This compound is a prodrug that is hydrolyzed to its active moiety, temsavir. Temsavir is an attachment inhibitor that binds directly to the HIV-1 gp120 envelope glycoprotein.[1][2] Its binding site is adjacent to the CD4-binding site.[2][6] By occupying this pocket, temsavir locks the gp120 protein in a closed, pre-fusion state, which physically prevents the conformational changes required for the virus to attach to the host cell's CD4 receptor. This blockade of the initial virus-cell attachment is the first step in the HIV-1 entry process.

Fostemsavir_MOA cluster_virus HIV-1 Virion cluster_host Host T-Cell gp120 gp120 (Open State) gp120_closed gp120 (Closed State) gp120->gp120_closed Induces 'Closed' State CD4 CD4 Receptor gp120_closed->CD4 Prevents CD4 Binding Attachment Attachment Blocked This compound This compound (Prodrug) Temsavir Temsavir (Active Drug) This compound->Temsavir Hydrolysis Temsavir->gp120 Binds to gp120 No_Infection No Viral Entry Attachment->No_Infection

Caption: this compound's Mechanism of Action.

Q2: What is the genetic basis of this compound resistance?

Resistance to this compound is primarily associated with amino acid substitutions within the gp120 protein. These changes can reduce the binding affinity of temsavir to its target site. While numerous polymorphisms exist in gp120, specific substitutions at a few key positions have been most clearly linked to reduced susceptibility.[4][5]

The most significant resistance-associated substitutions (RASs) occur at positions S375, M426, M434, and M475.[4][7] However, the impact of these substitutions is highly dependent on the genetic context of the rest of the gp120 sequence, and their presence does not always predict virologic failure.[4][8]

Q3: Why is interpreting this compound resistance data more complex than for other antiretrovirals?

The complexity arises from several factors:

  • High Genetic Variability: The env gene is one of the most variable regions of the HIV-1 genome. This results in extensive natural polymorphism, making it difficult to distinguish between benign variations and clinically significant resistance mutations.[4][5]

  • Context-Dependent Effects: The impact of a specific RAS on temsavir susceptibility is highly contextual.[4][8] The same mutation can have different effects depending on the viral subtype and the presence of other polymorphisms in gp120 that may modify the structure of the temsavir binding pocket.[4]

  • Lack of Definitive Cutoffs: Due to this complexity, establishing clear genotypic or phenotypic cutoffs that reliably predict virologic response in all patients has been challenging.[4][5] Clinical studies have shown that virologic failure can occur without detectable RASs, and conversely, some patients with baseline RASs can still achieve viral suppression.[4][7]

  • Subtype-Specific Polymorphisms: Certain HIV-1 subtypes, such as CRF01_AE, exhibit natural polymorphisms (like S375H) that confer reduced susceptibility to temsavir.[9][10]

Troubleshooting Guide: Experimental & Bioinformatic Challenges

This section addresses specific issues that may arise during the experimental workflow, from sample amplification to data analysis.

Genotyping Assay Issues

Q4: We are experiencing low amplification success for the full gp120 region. What are the common causes and solutions?

Causality: The high degree of sequence variation in the env gene is the primary cause of PCR failure. Primers designed based on a consensus sequence may not bind efficiently to all viral variants, especially in non-B subtypes or highly divergent viruses.

Troubleshooting Steps:

  • Primer Design Validation: Ensure your primers target the most conserved regions flanking gp120. It is often necessary to use a cocktail of degenerate primers to account for known polymorphisms at the binding sites.

  • Optimize PCR Conditions: The large size (~2.6 kb) and high GC content of the env gene can inhibit efficient amplification.[11] Use a high-fidelity polymerase with proofreading and strand-displacement activity. Systematically optimize the annealing temperature and extension time.

  • Nested PCR Approach: A nested or semi-nested PCR strategy significantly increases both sensitivity and specificity. This is the standard approach for robustly amplifying the env gene from clinical samples.[12]

Protocol: Robust Nested PCR for Full-Length HIV-1 env Amplification

This protocol is adapted from single-genome amplification (SGA) methodologies to ensure high fidelity and sensitivity.[12]

1. cDNA Synthesis:

  • Start with viral RNA extracted from plasma.

  • Use a robust reverse transcriptase (e.g., SuperScript III/IV) with an oligo(dT) primer or a gene-specific outer reverse primer to generate cDNA.

2. First Round PCR:

  • Template: 1-2 µL of cDNA.

  • Primers (Outer): Use validated primers spanning the entire env gene (e.g., EnvA and EnvN).[12]

  • Reaction Mix: High-fidelity polymerase master mix (25 µL total volume).

  • Cycling Conditions:

    • 94°C for 2 min

    • 35 cycles of: 94°C for 15s, 55°C for 30s, 68°C for 4 min

    • Final extension at 68°C for 10 min.

3. Second Round (Nested) PCR:

  • Template: 1 µL of the first-round PCR product.

  • Primers (Inner): Use inner primers that bind within the first-round amplicon.

  • Reaction Mix: High-fidelity polymerase master mix (25 µL total volume).

  • Cycling Conditions:

    • 94°C for 2 min

    • 45 cycles of: 94°C for 15s, 55°C for 30s, 68°C for 4 min

    • Final extension at 68°C for 10 min.

4. Verification:

  • Run 5 µL of the second-round product on a 1% agarose gel. A successful amplification will yield a specific band of the expected size (~2.6 kb).

Q5: Our Sanger sequencing data for gp120 is noisy or shows a high degree of mixed bases. How do we troubleshoot this?

Causality: Noisy sequencing data is typically due to either suboptimal sequencing reactions or, more commonly, the presence of a diverse viral quasispecies in the original sample. Population-based Sanger sequencing reads the average sequence, so if multiple variants exist, the chromatogram will show double peaks at polymorphic sites.

Troubleshooting Steps:

  • Rule out technical issues: Re-sequence the PCR product with different sequencing primers to ensure the issue is not with a specific primer.

  • Single-Genome Amplification (SGA): The gold standard for resolving quasispecies complexity is SGA.[12][13] This involves diluting the cDNA template to a point where, on average, less than one molecule is present per PCR reaction. By sequencing multiple positive amplicons, you can obtain individual, unambiguous sequences from the viral population.

  • Next-Generation Sequencing (NGS): For a quantitative view of the quasispecies, NGS is the preferred method. It can detect and quantify viral variants present at frequencies as low as 1%, providing a much deeper view than Sanger sequencing.[14][15]

Data Interpretation Issues

Q6: How do we differentiate between clinically significant resistance mutations and natural polymorphisms in gp120?

Causality: This is the central challenge in this compound resistance interpretation. A mutation is considered a RAS only if there is strong in vitro or clinical data linking its presence to a reduction in drug susceptibility. Many other changes are simply natural variations.

Interpretive Framework:

  • Consult Authoritative Databases: Refer to updated lists of resistance mutations from expert groups like the International Antiviral Society–USA (IAS-USA).[16][17] These lists are curated based on the latest clinical and virological data.

  • Assess Key Positions: Focus the primary analysis on the key known RAS positions (S375, M426, M434, M475).[4][5]

  • Consider the Specific Substitution: Not all substitutions at a key position have the same impact. For example, at position 375, substitutions to H, M, N, or Y are more significant than a substitution to T.[4][18]

  • Evaluate the Broader Context: The presence of a single, low-impact RAS may be less concerning than the accumulation of multiple RASs. However, current algorithms do not yet reliably predict the combined effect of multiple polymorphisms.[4]

Table 1: Key this compound Resistance-Associated Substitutions

PositionCommon Wild-Type Amino AcidResistance-Associated SubstitutionsGeneral Impact on Susceptibility
S375 Serine (S)H, I, M, N, T, YVariable; S375H/M/N/Y have a greater impact than S375T.[4][18][19]
M426 Methionine (M)L, PM426L is a common treatment-emergent mutation.[7][18][20]
M434 Methionine (M)I, KAssociated with reduced susceptibility.[4][18]
M475 Methionine (M)IAssociated with reduced susceptibility.[4][18]

Note: This table is not exhaustive and should be used in conjunction with the latest IAS-USA guidelines.[17]

Q7: What is the role of viral tropism (CCR5 vs. CXCR4) in this compound activity and resistance interpretation?

This compound's mechanism of action precedes co-receptor engagement. It blocks the attachment to CD4, which is a required step for both CCR5-tropic and CXCR4-tropic viruses. Therefore, this compound's activity is independent of viral tropism.[1][3][21] Genotypic or phenotypic data indicating a shift in tropism does not affect the interpretation of this compound susceptibility.

Q8: We have identified a novel gp120 substitution not listed in resistance databases. How should we interpret its potential impact?

Interpretive Framework:

  • Phenotypic Testing: The most direct way to assess the impact of a novel mutation is through phenotypic susceptibility testing. This involves creating a pseudovirus containing the patient-derived env gene and measuring its IC50 value for temsavir in a cell-based assay.

  • Structural Modeling: If phenotypic testing is not feasible, computational approaches can provide clues. Model the gp120 structure with the novel substitution to predict if it alters the conformation of the temsavir binding pocket.

  • Sequence Conservation Analysis: Analyze the conservation of that amino acid position across a large database of HIV-1 sequences (e.g., the Los Alamos HIV Sequence Database). If the position is highly conserved, a substitution is more likely to be functionally significant.

  • Clinical Correlation: Correlate the presence of the novel mutation with the patient's virologic response. While not definitive on its own, a consistent association across multiple patients would warrant further investigation.

Advanced Topics & Future Directions

Q9: Can genotypic results for this compound always predict the phenotypic outcome? What causes discrepancies?

No, there is not always a direct correlation. The BRIGHTE clinical trial showed that baseline genotypic RASs did not reliably predict virologic outcome.[7][8] Discrepancies arise because:

  • Context is Key: As mentioned, the phenotypic effect of RASs is highly dependent on the overall gp120 sequence.

  • Minority Variants: Standard genotyping may miss low-frequency resistant variants that can be selected under drug pressure and lead to failure.[14][22]

  • Optimized Background Therapy (OBT): In heavily treatment-experienced patients, the overall activity of the accompanying drugs in the regimen is a major determinant of success.[7] A potent OBT can lead to viral suppression even in the presence of baseline this compound RASs.

Q10: How can next-generation sequencing (NGS) improve the detection and interpretation of this compound resistance?

NGS offers significant advantages over traditional Sanger sequencing for this compound resistance testing:

  • Deep Sequencing: NGS can detect and quantify low-abundance variants (e.g., at 1-5% frequency) that are missed by Sanger sequencing (which has a detection limit of ~20%).[14][15] This provides a more comprehensive picture of the viral quasispecies and can identify pre-existing resistant variants that may lead to treatment failure.

  • Haplotype Analysis: Long-read NGS technologies can potentially phase mutations, allowing researchers to determine which substitutions are occurring on the same viral genome. This is crucial for understanding the combined effect of multiple polymorphisms.

  • Improved Sensitivity: The ability to detect emerging resistance earlier and at lower frequencies can provide a critical window for clinical intervention.

Genotyping_Workflow Plasma Patient Plasma Sample RNA Viral RNA Extraction Plasma->RNA cDNA Reverse Transcription (cDNA Synthesis) RNA->cDNA PCR Nested PCR for env gene cDNA->PCR Sequencing Sequencing PCR->Sequencing Sanger Sanger Sequencing Sequencing->Sanger Conventional NGS Next-Gen Sequencing (NGS) Sequencing->NGS Advanced Pop Population Consensus Sequence Sanger->Pop Quasi Quasispecies Analysis (Variant Frequencies) NGS->Quasi Analysis Sequence Data Analysis Interpretation Interpretation Analysis->Interpretation Compare to RAS databases (e.g., IAS-USA) Pop->Analysis Quasi->Analysis Report Resistance Report Interpretation->Report

Caption: this compound Genotypic Resistance Analysis Workflow.

References

Overcoming high genetic diversity of gp120 in Fostemsavir experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers and drug development professionals working with Fostemsavir. This guide provides in-depth, experience-driven answers and troubleshooting protocols to address the primary challenge in this compound experiments: the high genetic diversity of its target, the HIV-1 envelope glycoprotein gp120. As Senior Application Scientists, we have designed this center to move beyond simple instructions, explaining the causality behind experimental choices to ensure your work is robust and self-validating.

Frequently Asked Questions & Troubleshooting Guides

Question 1: We are observing highly variable IC50 values for this compound against different primary HIV-1 isolates. How can we systematically approach this variability?

This is a common and expected observation rooted in the inherent genetic diversity of the HIV-1 env gene, which codes for gp120. This compound's active moiety, Temsavir, is a first-in-class attachment inhibitor that binds directly to the gp120 trimer, preventing its conformational change required for binding to the host CD4 receptor. The binding site is relatively conserved, but polymorphisms in and around this site can significantly impact susceptibility.

Core Insight: Variability is not an experimental flaw but a reflection of the biological landscape this compound operates in. Your goal is to characterize, not eliminate, this variability.

Troubleshooting & Experimental Strategy:

  • Sequence the env Gene: The first step is to sequence the env gene of the isolates exhibiting variable susceptibility. This allows you to correlate phenotypic resistance with specific genotypic signatures. Pay close attention to amino acid positions S375, M426, and M434, which are known to be key contact points for Temsavir.

  • Utilize a Standardized Reference Panel: Test this compound against a well-characterized panel of pseudoviruses representing different HIV-1 subtypes and known resistance profiles. This provides a baseline for your own isolates. The PhenoSense HIV assay, for instance, is a validated method for assessing susceptibility.

  • Perform Site-Directed Mutagenesis: If you identify a novel or suspected resistance mutation, introduce it into a reference, susceptible HIV-1 env clone (e.g., from strain NL4-3 or JR-CSF) using site-directed mutagenesis. Comparing the this compound IC50 of the wild-type versus the mutant clone provides direct evidence of the mutation's impact.

G cluster_phenotype Phenotypic Observation cluster_genotype Genotypic Analysis cluster_validation Functional Validation observe Observe High IC50 Variability (>3-fold change vs. reference) seq Sequence env Gene of Resistant & Sensitive Isolates observe->seq align Align Sequences & Identify Polymorphisms seq->align sdm Perform Site-Directed Mutagenesis (SDM) align->sdm Novel/Suspected Resistance Mutation assay Run Phenotypic Assay (e.g., Pseudovirus Assay) sdm->assay compare Compare IC50: Wild-Type vs. Mutant assay->compare confirm Confirm Causality compare->confirm

Caption: this compound is a prodrug converted to Temsavir, which blocks HIV-1 entry.

Question 3: We have identified a patient isolate with high-level this compound resistance. What are the key genotypic markers we should be looking for?

While many polymorphisms can influence this compound susceptibility, several key substitutions in gp120 are strongly associated with clinically significant resistance. Understanding these provides a clear roadmap for your genotypic analysis.

Core Insight: Resistance mutations typically arise at or near the Temsavir binding site, sterically hindering the drug's ability to dock with gp120 or altering the conformational dynamics of the protein.

Data Summary: Key this compound Resistance-Associated Substitutions

Mutation PositionAmino Acid SubstitutionTypical Fold-Change in IC50Reference
S375S375H/N/M/T>100-fold
M426M426L>50-fold
M434M434I>50-fold
L451L451MVariable, often in combination
V472V472AVariable, often in combination
M475M475I>10-fold

Analytical Approach:

  • Prioritize Primary Mutations: Focus your initial search on positions S375, M426, and M434. These are the most potent and well-documented resistance mutations.

  • Look for Compensatory or Secondary Mutations: Mutations like L451M or V472A may not confer high-level resistance on their own but can enhance resistance when present with a primary mutation or compensate for a loss of viral fitness.

  • Consider Subtype-Specific Polymorphisms: The baseline sequence of different HIV-1 subtypes can influence the propensity for certain resistance pathways to develop. Always compare your sequence to a subtype-matched reference sequence.

  • Use Public Databases: Leverage resources like the Stanford University HIV Drug Resistance Database to check if the mutations you observe have been previously reported and characterized. This provides crucial context for your findings.

Best practices for handling and storing clinical isolates for Fostemsavir testing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fostemsavir susceptibility testing. This guide is designed for researchers, clinical scientists, and drug development professionals who are working with this first-in-class HIV-1 attachment inhibitor. Here, we provide in-depth, field-proven insights into the best practices for handling and storing clinical isolates to ensure the accuracy and reliability of your experimental results. Our focus is on the "why" behind the "how," empowering you to make informed decisions throughout your workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its mechanism of action influence sample handling?

A1: this compound is a prodrug of temsavir, a novel antiretroviral that targets the HIV-1 envelope glycoprotein gp120.[1][2] Temsavir is an attachment inhibitor; it binds directly to gp120, locking it in a conformation that prevents its initial interaction with the host cell's CD4 receptor.[2][3][4] This blockade of the first step in viral entry is a unique mechanism among many antiretrovirals.

The critical implication for sample handling is the need to preserve the native conformation of the gp120 protein on the viral envelope. Any degradation or alteration of the gp120 structure could potentially affect temsavir binding and lead to inaccurate susceptibility results in phenotypic assays.[5][6] Therefore, meticulous collection, processing, and storage procedures are paramount.

Diagram: Mechanism of Action of this compound

Fostemsavir_MOA cluster_virus HIV-1 Virion cluster_host Host CD4+ T-Cell gp120 gp120 gp41 gp41 CD4_Receptor CD4 Receptor gp120->CD4_Receptor Attachment Blocked This compound This compound (Prodrug) Temsavir Temsavir (Active Drug) This compound->Temsavir Metabolism Temsavir->gp120 Binds to gp120

Caption: this compound is converted to temsavir, which binds to HIV-1 gp120, preventing viral attachment to the CD4 receptor on host cells.

Q2: What is the recommended procedure for collecting and processing blood samples for this compound testing?

A2: The primary goal is to separate plasma from whole blood swiftly to minimize degradation of viral components by cellular enzymes.

Step-by-Step Protocol for Sample Processing:

  • Collection: Collect whole blood in sterile tubes containing ethylenediaminetetraacetic acid (EDTA) as an anticoagulant.[7]

  • Initial Storage (Pre-processing): If immediate processing is not possible, store the whole blood at 2-8°C. Plasma should be separated within 6 hours of collection.[8] Crucially, never freeze whole blood intended for viral load or susceptibility testing. [8]

  • Centrifugation: Centrifuge the blood sample at 800-1600 x g for 20 minutes at room temperature to separate the plasma from the cellular components.[7]

  • Plasma Aspiration: Carefully aspirate the plasma (the clear, yellowish supernatant) without disturbing the buffy coat layer.

  • Aliquoting: Dispense the plasma into sterile, labeled cryovials. Aliquoting into smaller volumes is recommended to avoid multiple freeze-thaw cycles if the sample needs to be tested for other purposes.[8]

Troubleshooting Guide

Issue: Low or no viral amplification in the susceptibility assay.
  • Potential Cause 1: Suboptimal Sample Handling.

    • Explanation: Prolonged storage of whole blood at room temperature before plasma separation can lead to RNA degradation.

    • Solution: Ensure plasma is separated from whole blood within 6 hours of collection.[8] If delays are unavoidable, store the whole blood at 2-8°C.[8]

  • Potential Cause 2: Low Viral Load.

    • Explanation: Most phenotypic and genotypic resistance assays require a minimum plasma viral load, typically between 500 to 1,000 copies/mL, for successful amplification.[9]

    • Solution: Confirm the patient's viral load before proceeding with resistance testing. If the viral load is below the assay's limit of detection, resistance testing may not be feasible.

Issue: Unexpectedly high resistance to this compound in a baseline sample.
  • Potential Cause 1: Pre-existing Resistance Mutations.

    • Explanation: While uncommon, some viral strains may have baseline polymorphisms in the gp120 gene that confer reduced susceptibility to temsavir. Key resistance-associated mutations have been identified at positions S375, M426, M434, and M475.[10]

    • Solution: Genotypic sequencing of the gp120 region can be performed to identify these mutations. However, it's important to note that currently, no commercially available genotypic test is specifically validated to predict this compound resistance, and interpretation can be complex.[9][11]

  • Potential Cause 2: Issues with gp120 Conformation.

    • Explanation: The structural integrity of the gp120 protein is essential for temsavir binding. Improper storage or multiple freeze-thaw cycles could potentially alter the gp120 conformation, leading to artifactual resistance in a phenotypic assay.[5][6]

    • Solution: Review the sample handling and storage history. Ensure that samples were stored at appropriate temperatures and that freeze-thaw cycles were minimized.

Best Practices for Storing Clinical Isolates

The stability of HIV-1 in clinical samples is influenced by temperature and the duration of storage. For this compound testing, the primary concern is preserving both the viral RNA and the conformational integrity of the gp120 envelope protein.

Storage ConditionRecommended DurationImpact on Sample Integrity
Plasma at 2-8°C Up to 5 daysSuitable for short-term storage before testing or freezing.[8]
Plasma at -20°C Up to 60 daysAcceptable for intermediate-term storage.[8]
Plasma at -70°C or lower Long-term (months to years)Gold standard for long-term storage. [7][8] Minimizes degradation of both viral RNA and proteins.

Key Consideration: Freeze-Thaw Cycles

Repeatedly freezing and thawing plasma samples should be strictly avoided. Each cycle can contribute to the degradation of viral RNA and potentially alter the structure of proteins like gp120.[8] It is best practice to aliquot plasma into smaller volumes for different assays to prevent the need for multiple thaws of the entire sample.

Diagram: Recommended Workflow for Clinical Isolate Handling

Sample_Workflow cluster_collection Sample Collection cluster_processing Processing (within 6 hours) cluster_storage Storage cluster_testing Testing Collect Collect Whole Blood (EDTA tube) Centrifuge Centrifuge at 800-1600 x g for 20 mins Collect->Centrifuge Separate Separate Plasma Centrifuge->Separate Aliquot Aliquot Plasma into Cryovials Separate->Aliquot Short_Term Short-term: 2-8°C (≤ 5 days) Aliquot->Short_Term If testing soon Long_Term Long-term: ≤ -70°C Aliquot->Long_Term For banking Assay This compound Susceptibility Assay (e.g., PhenoSense Entry) Short_Term->Assay Long_Term->Assay Thaw once before use

Caption: A streamlined workflow for handling clinical isolates, from collection to this compound susceptibility testing.

This compound Susceptibility Testing

Phenotypic assays are the current standard for determining this compound susceptibility. These assays measure the ability of the virus to replicate in the presence of varying concentrations of temsavir.

The PhenoSense Entry® Assay

The PhenoSense Entry® assay, developed by Monogram Biosciences, is a widely used method for assessing susceptibility to entry inhibitors, including this compound.[1][3][12] This assay involves:

  • Amplifying the patient's viral env gene, which codes for the gp160 protein (gp120 + gp41).

  • Inserting this gene into a replication-defective HIV-1 vector that contains a luciferase reporter gene.

  • Generating pseudovirus particles that have the patient's envelope proteins on their surface.

  • Measuring the replication of these pseudoviruses in cell culture in the presence of different concentrations of temsavir.

  • Calculating the drug concentration that inhibits viral replication by 50% (IC50). The result is often reported as a fold change in IC50 compared to a reference, wild-type virus.

Important Note: As of the latest guidelines, there is no commercially available, dedicated resistance test for this compound that functions like standard genotypic tests for other antiretroviral classes.[9][11] Therefore, adherence to the protocols of specialized phenotypic assays is crucial for obtaining reliable results.

References

Technical Support Center: Mitigating the Impact of gp120 Polymorphisms on Fostemsavir Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

<

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the efficacy of Fostemsavir, a first-in-class HIV-1 attachment inhibitor. This compound's active moiety, temsavir, targets the viral envelope glycoprotein gp120, preventing its attachment to the host CD4+ T-cell receptor.[1][2][3][4] However, the inherent variability and polymorphic nature of gp120 can present challenges to this compound's efficacy. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address these challenges in a laboratory setting.

Understanding the Core Interaction: this compound and gp120

This compound is a prodrug that is converted to temsavir, which binds to a highly conserved region within the gp120 subunit, adjacent to the CD4 binding site.[1][2][4] This action locks the gp120 protein in a "closed" conformational state, preventing the necessary structural changes for viral attachment and entry into the host cell.[1][5]

The gp120 glycoprotein is essential for HIV-1 entry into host cells.[6][7] It forms trimeric spikes on the viral surface with the transmembrane glycoprotein gp41.[6][7] The high genetic variability of the env gene, which codes for gp120, leads to significant diversity in the protein's structure, particularly in its variable loops.[7] This variability is a key mechanism for the virus to evade the host immune system.[7]

Certain polymorphisms in gp120 have been associated with reduced susceptibility to this compound.[5][8] These substitutions can alter the binding pocket of temsavir, thereby diminishing its inhibitory activity.[5][9]

Fostemsavir_Mechanism cluster_host Host CD4+ T-Cell CD4 CD4 Receptor gp120 gp120 gp120->CD4 Attachment Blocked This compound This compound (Temsavir) This compound->gp120

Caption: this compound's active form, temsavir, binds to HIV-1 gp120, preventing viral attachment to the host cell's CD4 receptor.

Frequently Asked Questions (FAQs)

Q1: We are observing reduced this compound efficacy in our in vitro assays with specific HIV-1 isolates. What are the likely causes?

A1: Reduced efficacy is often linked to polymorphisms in the gp120 protein. Key substitutions that have been identified to confer reduced susceptibility to temsavir include those at amino acid positions S375, M426, M434, and M475.[5][8][10] The presence of polymorphisms at these sites can significantly impact the binding of temsavir. It is crucial to determine the genetic sequence of the gp120 region from the viral isolates you are testing.

Q2: How can we determine if our HIV-1 isolates harbor resistance-associated polymorphisms?

A2: The most direct method is to perform genotypic resistance testing. This involves sequencing the env gene of your viral isolates and comparing the sequence to a reference strain. Look for mutations at the key positions mentioned above (S375, M426, M434, M475) and others that have been reported in the literature.[8][11][12]

Q3: We have identified a novel polymorphism in gp120 that is not a known this compound resistance mutation. How can we assess its impact?

A3: For novel polymorphisms, a phenotypic assay is necessary to determine its effect on this compound susceptibility. This involves generating pseudoviruses carrying the novel gp120 mutation and assessing the drug's inhibitory concentration (IC50) against these viruses in a viral entry assay. A significant increase in the IC50 value compared to the wild-type virus would indicate reduced susceptibility.

Q4: What is the difference between genotypic and phenotypic resistance testing, and when should we use each?

A4:

  • Genotypic assays detect specific mutations in the viral genome known to be associated with drug resistance.[13][14] They are generally faster and less expensive than phenotypic assays.[15] Use genotypic testing for initial screening and to identify known resistance mutations.

  • Phenotypic assays directly measure the ability of a drug to inhibit viral replication in a cell culture system.[13][14] They provide a quantitative measure of drug susceptibility (e.g., IC50).[16] Use phenotypic testing to assess the impact of novel mutations or complex combinations of polymorphisms, and to confirm findings from genotypic assays.[16] Both methods provide complementary information for a comprehensive resistance profile.[16]

Troubleshooting Guide

This section provides structured troubleshooting workflows for common issues encountered during this compound efficacy studies.

Scenario 1: Unexpectedly High IC50 Values for this compound

If your experiments are yielding higher than expected IC50 values, suggesting reduced drug efficacy, follow this workflow:

High_IC50_Troubleshooting Start High this compound IC50 Observed Step1 Verify Assay Integrity: - Check cell viability - Confirm virus titer - Validate drug concentration Start->Step1 Step2 Perform Genotypic Analysis of gp120 Step1->Step2 Decision1 Known Resistance Mutations Present? Step2->Decision1 Outcome1 Reduced efficacy is likely due to pre-existing resistance. Decision1->Outcome1 Yes Step3 Perform Phenotypic Assay with Site-Directed Mutagenesis Decision1->Step3 No/Novel Mutation Outcome2 Confirm causal link between polymorphism and resistance. Step3->Outcome2

Caption: Workflow for troubleshooting high this compound IC50 values.

Detailed Steps:

  • Verify Assay Integrity: Before investigating viral genetics, ensure the experimental setup is sound.

    • Cell Health: Confirm that the target cells (e.g., TZM-bl cells) are healthy and viable.

    • Viral Titer: Accurately determine the viral titer to ensure a consistent multiplicity of infection (MOI) across experiments.

    • Drug Concentration: Prepare fresh serial dilutions of this compound and verify the concentrations.

  • Genotypic Analysis of gp120:

    • Extract viral RNA from the problematic isolates.

    • Reverse transcribe to cDNA.

    • Amplify the env gene using PCR.

    • Sequence the PCR product and analyze the gp120 coding region for known resistance mutations (e.g., S375H/M/T, M426L, M434I, M475I).[11][12]

  • Phenotypic Confirmation:

    • If novel or multiple polymorphisms are identified, use site-directed mutagenesis to introduce these specific changes into a reference HIV-1 envelope plasmid.

    • Produce pseudoviruses expressing these mutant gp120 proteins.

    • Perform a phenotypic susceptibility assay (e.g., a single-round infectivity assay) to determine the this compound IC50 for the mutant viruses compared to the wild-type. A fold-change in IC50 will quantify the level of resistance.[17]

Scenario 2: Discrepancy Between Genotype and Phenotype Results

Occasionally, genotypic analysis may not predict the observed phenotypic resistance.

Genotype_Phenotype_Discordance Start Genotype-Phenotype Discordance Step1 Re-sequence gp120 with Deep Sequencing Start->Step1 Step2 Analyze for Minor Variants and Complex Interactions Step1->Step2 Decision1 Minority Resistant Variants or Co-mutations Identified? Step2->Decision1 Outcome1 Resistance likely driven by undetected or synergistic mutations. Decision1->Outcome1 Yes Step3 Investigate other viral factors: - Glycosylation patterns - gp120-gp41 interactions Decision1->Step3 No

Caption: Troubleshooting guide for genotype-phenotype discrepancies.

Detailed Steps:

  • Deep Sequencing: Standard Sanger sequencing may miss minority viral populations.[18] Use next-generation sequencing (NGS) to detect low-frequency variants that may be driving resistance.

  • Analyze for Complex Interactions: Investigate the possibility of synergistic or antagonistic effects between multiple polymorphisms. Some mutations may only confer resistance in the presence of other changes in gp120.[11]

  • Investigate Other Viral Factors:

    • Glycosylation: Changes in N-linked glycosylation sites on gp120 can impact its conformation and sensitivity to inhibitors.[5]

    • gp120-gp41 Interaction: Alterations in the interaction between gp120 and gp41 could indirectly affect this compound susceptibility.

Experimental Protocols

Protocol 1: Genotypic Resistance Testing of HIV-1 env
  • Viral RNA Extraction: Isolate viral RNA from patient plasma or cell culture supernatant using a commercial kit.

  • RT-PCR: Synthesize cDNA from the viral RNA using a reverse transcriptase. Amplify the full-length env gene or the gp120-coding region using high-fidelity PCR enzymes.

  • PCR Product Purification: Purify the amplified DNA to remove primers and dNTPs.

  • Sequencing: Sequence the purified PCR product using Sanger sequencing or NGS.

  • Sequence Analysis: Align the obtained sequence with a reference HIV-1 sequence (e.g., HXB2). Identify amino acid substitutions at positions known to be associated with this compound resistance.

Protocol 2: Phenotypic Susceptibility Assay using Pseudoviruses
  • Plasmid Preparation: Obtain or generate an HIV-1 backbone plasmid (lacking the env gene) that expresses a reporter gene (e.g., luciferase or GFP). Also, prepare expression plasmids for the wild-type and mutant gp120 proteins.

  • Pseudovirus Production: Co-transfect HEK293T cells with the backbone plasmid and the gp120 expression plasmid. Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection.

  • Virus Titration: Determine the titer of the pseudovirus stocks.

  • Infectivity Assay:

    • Seed target cells (e.g., TZM-bl) in a 96-well plate.

    • Prepare serial dilutions of this compound.

    • Pre-incubate the pseudoviruses with the different drug concentrations.

    • Add the virus-drug mixture to the target cells.

    • Incubate for 48 hours.

  • Data Analysis: Measure the reporter gene expression (e.g., luciferase activity). Plot the percentage of inhibition versus the drug concentration and calculate the IC50 value using non-linear regression.

Data Presentation

Table 1: Example of this compound Susceptibility Data for various gp120 Polymorphs

gp120 PolymorphismFold-Change in IC50 (vs. Wild-Type)Interpretation
S375H> 100High-level resistance
M426L10 - 50Moderate resistance
M434I5 - 20Low-level resistance
S375T< 5Susceptible / Minimal impact
Novel Mutation XTo be determinedRequires phenotypic testing

Note: The fold-change values are illustrative and should be determined experimentally. The S375T substitution has been noted to have a less substantial impact on reducing this compound efficacy compared to other mutations at this position.[12]

Authoritative Grounding and Adherence to Guidelines

The protocols and recommendations in this guide are aligned with best practices in HIV drug resistance testing. For further guidance, refer to the guidelines issued by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European AIDS Clinical Society (EACS).[19][20][21][22][23] These organizations provide comprehensive frameworks for conducting and interpreting drug resistance assays in both research and clinical settings.

References

Technical Support Center: Strategies for Reducing Off-Target Effects in Fostemsavir Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fostemsavir cellular assays. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven strategies for minimizing and troubleshooting off-target effects during in vitro experiments. By understanding the mechanism of this compound and implementing rigorous assay design, you can enhance the accuracy and reliability of your results.

Section 1: Foundational Concepts: this compound and Off-Target Effects

A clear understanding of the drug's mechanism and potential unintended interactions is the first step toward robust assay design.

Q1: How does this compound work and what is its active form?

This compound is a first-in-class HIV-1 attachment inhibitor.[1][2] It is a prodrug that is rapidly converted in the body to its active form, Temsavir (formerly BMS-626529).[1][3] Temsavir exerts its antiviral activity by binding directly to the viral envelope glycoprotein gp120, a protein on the surface of HIV.[4][5] This binding event prevents the virus from attaching to the CD4 receptor on host T-cells, which is the crucial first step in the viral entry process.[1][4][6] By blocking this interaction, Temsavir effectively locks the gp120 protein in a "closed" state, preventing the conformational changes necessary for viral entry and subsequent infection.[7]

Fostemsavir_MOA This compound This compound (Prodrug, Oral Admin) Temsavir Temsavir (Active Metabolite) This compound->Temsavir Metabolic Conversion gp120 HIV-1 gp120 (Viral Protein) Temsavir->gp120 Binds to Blocked Attachment Blocked Temsavir->Blocked Results in CD4_Receptor Host CD4 Receptor gp120->CD4_Receptor Normally Binds to gp120->Blocked Viral_Attachment Viral Attachment & Entry CD4_Receptor->Viral_Attachment Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Data Analysis Plate_Cells 1. Plate Cells (e.g., 96-well plate) Prepare_Compound 2. Prepare this compound Serial Dilutions Treated_Infected A. Add Compound + HIV-1 Virus Prepare_Compound->Treated_Infected Control_Cytotoxicity B. Add Compound Only (No Virus) Prepare_Compound->Control_Cytotoxicity Incubate 3. Incubate (Allow for infection & CPE) Treated_Infected->Incubate Control_Cytotoxicity->Incubate Control_Virus C. Add Virus Only (No Compound) Control_Virus->Incubate Control_Cell D. Add Media Only (No Virus, No Compound) Control_Cell->Incubate Assay_Readout 4. Perform Viability Assay (e.g., MTS, CellTiter-Glo) Incubate->Assay_Readout Calculate_EC50 Calculate EC50 (from Group A vs C) Assay_Readout->Calculate_EC50 Calculate_CC50 Calculate CC50 (from Group B vs D) Assay_Readout->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Calculate_EC50->Calculate_SI Calculate_CC50->Calculate_SI Troubleshooting_Cytotoxicity Start Low Viability in Treated Wells? Check_Cytotoxicity_Control Check Cytotoxicity Control (Uninfected + Compound) Start->Check_Cytotoxicity_Control Viability_Low Viability Low? Check_Cytotoxicity_Control->Viability_Low Yes Viability_OK Viability OK? Check_Cytotoxicity_Control->Viability_OK No Conclusion_Cytotoxicity Conclusion: Compound is Cytotoxic Viability_Low->Conclusion_Cytotoxicity Check_Virus_Control Check Virus Control (Infected, No Compound) Viability_OK->Check_Virus_Control CPE_High CPE High? Check_Virus_Control->CPE_High Yes Conclusion_Other_Issue Conclusion: Investigate Other Assay Parameters (Reagents, etc.) Check_Virus_Control->Conclusion_Other_Issue No Conclusion_Virus_Issue Conclusion: Virus Titer is Too High or Cells are Stressed CPE_High->Conclusion_Virus_Issue

References

Validation & Comparative

Decoding HIV-1's Defenses: A Comparative Guide to Fostemsavir's Efficacy Across Diverse Viral Subtypes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The remarkable genetic diversity of Human Immunodeficiency Virus Type 1 (HIV-1) presents a formidable challenge to long-term therapeutic success. The virus's ability to rapidly evolve and develop resistance to antiretroviral agents necessitates a continuous search for novel drugs with unique mechanisms of action. This guide provides an in-depth technical comparison of fostemsavir, a first-in-class attachment inhibitor, and its efficacy against a broad spectrum of HIV-1 subtypes. We will delve into the experimental data that validates its performance, compare it with other entry inhibitors, and provide detailed protocols for its evaluation, empowering researchers to make informed decisions in their anti-HIV-1 drug discovery and development endeavors.

The Ever-Shifting Landscape of HIV-1: A Tale of Subtypes and Resistance

HIV-1 is classified into several groups, with Group M being responsible for the global pandemic. Group M is further divided into numerous subtypes (or clades), such as A, B, C, D, F, G, and circulating recombinant forms (CRFs) like CRF01_AE and CRF02_AG. This genetic variability is not merely a taxonomic curiosity; it has profound implications for drug efficacy, as mutations in the viral envelope glycoproteins, the primary targets for entry inhibitors, can significantly alter drug susceptibility. For heavily treatment-experienced (HTE) patients harboring multidrug-resistant (MDR) HIV-1, the therapeutic options are severely limited, highlighting the urgent need for new classes of antiretrovirals.[1][2]

This compound: A Novel Strategy to Block HIV-1 Entry

This compound is a prodrug that is rapidly converted in the body to its active form, temsavir. Temsavir exerts its antiviral activity by binding directly to the viral envelope glycoprotein gp120, a critical component of the HIV-1 entry machinery.[3][4][5] This binding event locks the gp120 protein in a closed conformation, preventing its attachment to the primary host cell receptor, CD4.[3][6] By blocking this initial and essential step of the viral lifecycle, this compound effectively prevents HIV-1 from entering and infecting host immune cells.[3][4]

Visualizing the Mechanism of Action

The following diagram illustrates the mechanism by which this compound inhibits HIV-1 entry.

cluster_0 HIV-1 Virion cluster_1 Host Cell cluster_2 This compound Action HIV-1 HIV-1 gp120 gp120 HIV-1->gp120 CD4 CD4 Receptor gp120->CD4 Normal Attachment This compound This compound (Temsavir) Blocked_gp120 gp120-Temsavir Complex This compound->Blocked_gp120 Binds to gp120 Blocked_gp120->CD4 Attachment Blocked

Caption: this compound's active form, temsavir, binds to HIV-1 gp120, preventing its attachment to the host cell's CD4 receptor.

Comparative Efficacy of this compound Against Diverse HIV-1 Subtypes

The true test of a novel antiretroviral is its ability to maintain potency across the vast genetic landscape of HIV-1. Extensive in vitro studies have been conducted to evaluate the efficacy of this compound (temsavir) against a wide array of clinical isolates from various subtypes.

In Vitro Susceptibility Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of temsavir against different HIV-1 subtypes, as determined by the PhenoSense® Entry assay. Lower IC50 values indicate greater potency.

HIV-1 SubtypeNumber of IsolatesGeometric Mean IC50 (nM)90th Percentile IC50 (nM)Reference
All 1337-75.4[3]
A1 17-4.3[3]
B 881-47.6[3]
C 156-22.9[3]
CRF01_AE 5>100>100[7]
F1 >517.9-[4]
[B, F1] >538.4-[4]

Data compiled from studies utilizing the Monogram Biosciences PhenoSense® Entry assay.

These data demonstrate that temsavir is highly potent against the majority of HIV-1 subtypes, with most clinical isolates exhibiting IC50 values below 10 nM.[7] A notable exception is the CRF01_AE subtype, where reduced susceptibility has been observed.[7] It is crucial to note that while in vitro susceptibility is a valuable indicator, clinical outcomes are influenced by a multitude of factors.

This compound in the Context of Other HIV-1 Entry Inhibitors

To provide a comprehensive perspective, it is essential to compare this compound with other approved HIV-1 entry inhibitors, each with a distinct mechanism of action.

  • Ibalizumab: A post-attachment inhibitor, ibalizumab is a monoclonal antibody that binds to the CD4 receptor, preventing the conformational changes necessary for viral entry after gp120 has already attached.[1][8]

  • Maraviroc: A CCR5 co-receptor antagonist, maraviroc blocks the interaction between gp120 and the CCR5 co-receptor on the host cell, which is essential for the entry of CCR5-tropic HIV-1.[2][9]

  • Enfuvirtide: A fusion inhibitor, enfuvirtide binds to the gp41 transmembrane glycoprotein and prevents the fusion of the viral and cellular membranes.[2][3]

Comparative Resistance Profiles

The development of drug resistance is a critical consideration in antiretroviral therapy. The following table outlines the primary resistance mechanisms for each of these entry inhibitors.

DrugTargetPrimary Resistance MechanismReference
This compound (Temsavir) gp120Mutations in gp120 (e.g., S375, M426, M434, M475) that alter the drug binding site.[10]
Ibalizumab CD4Loss of N-linked glycosylation sites in the V5 loop of gp120, which alters the conformation of the gp120-CD4 complex.[8][10]
Maraviroc CCR5Emergence of CXCR4-tropic virus or mutations in gp120 that allow the virus to utilize the inhibitor-bound CCR5 co-receptor.[11]
Enfuvirtide gp41Mutations in the HR1 domain of gp41 (codons 36-45) that reduce drug binding.[3][12]

A key advantage of this compound is its lack of cross-resistance with other classes of antiretrovirals, including other entry inhibitors.[5][8][10][13] This makes it a valuable option for patients who have exhausted other treatment avenues due to extensive drug resistance.

Experimental Protocols for Validating this compound's Efficacy

The robust evaluation of antiretroviral agents relies on standardized and validated experimental protocols. The following sections provide an overview of the key assays used to determine the efficacy of this compound.

Phenotypic Susceptibility Assay (e.g., PhenoSense® Entry Assay)

Phenotypic assays provide a direct measure of a drug's ability to inhibit viral replication. The PhenoSense® Entry assay is a widely used platform for evaluating entry inhibitors.[6][14]

Workflow for Phenotypic Susceptibility Assay

cluster_0 Sample Preparation cluster_1 Recombinant Virus Production cluster_2 Infection and Drug Evaluation cluster_3 Data Analysis A 1. Isolate viral RNA from patient plasma B 2. Amplify env gene (encoding gp120/gp41) via RT-PCR A->B C 3. Insert patient-derived env gene into a replication-defective HIV-1 vector containing a reporter gene (e.g., luciferase) B->C D 4. Transfect producer cells with the vector to generate pseudoviruses C->D E 5. Infect target cells expressing CD4, CCR5, and CXCR4 with pseudoviruses in the presence of serial dilutions of this compound D->E F 6. Incubate for a defined period E->F G 7. Measure reporter gene expression (e.g., luminescence) F->G H 8. Calculate the IC50 value G->H

Caption: A generalized workflow for determining the phenotypic susceptibility of HIV-1 to this compound.

Step-by-Step Methodology:

  • Viral RNA Extraction: Isolate viral RNA from patient plasma samples using a commercially available kit.[7]

  • RT-PCR Amplification: Amplify the full-length env gene, which encodes the gp160 envelope precursor, using reverse transcription-polymerase chain reaction (RT-PCR).[7]

  • Construction of Recombinant Virus: Ligate the amplified env gene into a replication-defective HIV-1 vector that contains a reporter gene, such as luciferase.[4]

  • Production of Pseudoviruses: Co-transfect a suitable producer cell line (e.g., 293T cells) with the env-containing vector and a packaging plasmid. The producer cells will generate viral particles (pseudoviruses) that incorporate the patient-derived envelope glycoproteins on their surface.

  • Infection of Target Cells: Seed a target cell line that expresses CD4, CCR5, and CXCR4 (e.g., U87.CD4.CCR5.CXCR4 cells) in a multi-well plate. Infect the target cells with the pseudoviruses in the presence of a range of concentrations of temsavir.

  • Incubation: Incubate the infected cells for a specified period (e.g., 48-72 hours) to allow for viral entry and reporter gene expression.

  • Measurement of Reporter Gene Activity: Lyse the cells and measure the activity of the reporter gene (e.g., luminescence for luciferase).

  • Data Analysis: Plot the reporter gene activity against the drug concentration and use a non-linear regression analysis to determine the IC50 value, which is the concentration of the drug that inhibits viral replication by 50%.[15]

Genotypic Resistance Testing

Genotypic assays identify mutations in the viral genome that are known to confer drug resistance. For this compound, this involves sequencing the env gene to detect mutations in gp120.[16][17]

Step-by-Step Methodology:

  • Viral RNA Extraction and RT-PCR: Extract viral RNA from patient plasma and amplify the env gene using RT-PCR, as described for the phenotypic assay.[16]

  • DNA Sequencing: Purify the PCR product and sequence the env gene using Sanger sequencing or next-generation sequencing (NGS) methods.[17][18]

  • Sequence Analysis: Align the obtained sequence with a wild-type reference sequence (e.g., HXB2) to identify amino acid substitutions.

  • Resistance Interpretation: Compare the identified mutations to a database of known resistance-associated mutations (RAMs) for this compound (e.g., S375, M426, M434, M475).[10] Specialized software and online tools, such as the Stanford University HIV Drug Resistance Database, can be used for this interpretation.[11]

Conclusion: this compound as a Vital Tool in the Fight Against Multidrug-Resistant HIV-1

This compound represents a significant advancement in the treatment of HIV-1, particularly for heavily treatment-experienced individuals with limited therapeutic options. Its novel mechanism of action, potent antiviral activity against a wide range of HIV-1 subtypes, and lack of cross-resistance with other antiretroviral classes make it a crucial component of salvage therapy regimens. The experimental data robustly supports its efficacy, and the standardized assays described in this guide provide the framework for its continued evaluation and for the development of future generations of HIV-1 entry inhibitors. As the HIV-1 pandemic continues to evolve, the strategic use of innovative drugs like this compound will be paramount in achieving long-term viral suppression and improving the lives of people living with HIV.

References

A Comparative Guide to Fostemsavir Cross-Resistance with Ibalizumab and Maraviroc

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the cross-resistance profiles of three critical HIV-1 entry inhibitors: fostemsavir, ibalizumab, and maraviroc. Understanding the interplay—or lack thereof—between the resistance mechanisms of these agents is paramount for designing effective salvage therapies for heavily treatment-experienced (HTE) individuals with multidrug-resistant (MDR) HIV-1.

Introduction: The Challenge of Multidrug Resistance and the Role of Entry Inhibitors

The development of multidrug-resistant HIV-1 strains presents a significant clinical challenge, often leaving patients with few, if any, fully active antiretroviral agents. Entry inhibitors, a class of antiretrovirals that block the virus from entering host CD4+ T-cells, offer a crucial therapeutic avenue due to their novel mechanisms of action. This guide focuses on three key entry inhibitors, each targeting a distinct step in the viral entry cascade:

  • This compound: An attachment inhibitor targeting the viral envelope glycoprotein gp120.

  • Ibalizumab: A post-attachment inhibitor targeting the host CD4 receptor.

  • Maraviroc: A co-receptor antagonist targeting the host CCR5 co-receptor.

Given that all three drugs ultimately interfere with the function of the gp120 envelope protein, a critical question for clinicians and researchers is whether resistance to one agent confers resistance to the others. This guide synthesizes clinical and in-vitro data to address the potential for cross-resistance between these compounds.

Differentiated Mechanisms of Action: The Basis for a Lack of Cross-Resistance

The absence of significant cross-resistance is rooted in the unique molecular targets and mechanisms of each drug. This compound, ibalizumab, and maraviroc interact with different components of the HIV-1 entry machinery, leading to distinct resistance pathways.

  • This compound (FTR) is a prodrug of temsavir (TMR) , which acts as a first-in-class attachment inhibitor.[1][2][3] Temsavir binds directly to the HIV-1 gp120 surface glycoprotein, near the CD4 binding site.[3][4] This action locks the gp120 protein in a "closed" conformation, preventing its initial attachment to the host CD4+ T-cell, the very first step in viral entry.[3] Its activity is independent of the co-receptor the virus uses (CCR5 or CXCR4).[1][5]

  • Ibalizumab (IBA) is a humanized monoclonal antibody that functions as a CD4-directed post-attachment inhibitor.[6][7] It binds to domain 2 of the CD4 receptor on the host T-cell.[8][9] This binding occurs after the initial attachment of gp120 to CD4 but induces a conformational change in the CD4-gp120 complex. This steric hindrance prevents gp120 from interacting with the CCR5 or CXCR4 co-receptors, thereby blocking the final steps required for viral fusion and entry.[6][8]

  • Maraviroc (MVC) is a small-molecule CCR5 co-receptor antagonist.[10] It selectively and reversibly binds to the host chemokine receptor CCR5.[10] This allosteric binding alters the conformation of CCR5, making it unrecognizable to the V3 loop of the viral gp120.[11][12] Consequently, maraviroc specifically blocks the entry of CCR5-tropic (R5) HIV-1 strains but has no activity against viruses that use the CXCR4 co-receptor (X4-tropic or dual/mixed-tropic).[10][12]

The following diagram illustrates the distinct targets of these three inhibitors in the HIV-1 entry process.

HIV_Entry_Inhibitors cluster_host Host CD4+ T-Cell cluster_virus HIV-1 Virion CD4 CD4 Receptor CCR5 CCR5 Co-Receptor CD4->CCR5 gp120 gp120 gp120->CD4 1. Attachment This compound This compound (Temsavir) This compound->gp120 Binds & Blocks Attachment Ibalizumab Ibalizumab Ibalizumab->CD4 Binds & Blocks Co-Receptor Interaction Maraviroc Maraviroc Maraviroc->CCR5 Binds & Blocks Co-Receptor Usage

Caption: Mechanisms of action for HIV-1 entry inhibitors.

Comparative Analysis of Resistance Pathways

The distinct mechanisms of action give rise to unique genetic pathways for resistance, which is the fundamental reason for the lack of cross-resistance.

Antiretroviral Agent Primary Target Mechanism of Action Primary Resistance Mechanism
This compound (Temsavir) HIV-1 gp120Binds to gp120, preventing attachment to the CD4 receptor.[3][5][13]Amino acid substitutions in gp120, primarily at positions S375, M426, M434, and M475.[3][14]
Ibalizumab Host CD4 ReceptorBinds to domain 2 of CD4, preventing the gp120 interaction with co-receptors post-attachment.[6][8]Reduced expression or loss of potential N-linked glycosylation sites (PNGS) in the V5 loop of gp120.[6][7][15]
Maraviroc Host CCR5 Co-ReceptorAllosterically binds to CCR5, preventing its use by CCR5-tropic HIV-1.[10]1. Shift in co-receptor usage to CXCR4 (tropism switch).[12][16] 2. Mutations in the gp120 V3 loop allowing the virus to use the maraviroc-bound form of CCR5.[11][12][17]

Cross-Resistance Studies: A Synthesis of the Evidence

Extensive in-vitro and clinical studies have been conducted to evaluate the potential for cross-resistance between these agents. The overwhelming consensus from these data is a lack of clinically significant cross-resistance.[18][19][20]

This compound vs. Ibalizumab

Studies consistently demonstrate that the resistance pathways for temsavir and ibalizumab are independent.

  • Clinical Evidence: An analysis of samples from the Phase 3 BRIGHTE study investigated patients who experienced virologic failure while receiving this compound in combination with ibalizumab. The resulting viral envelopes showed decreased susceptibility to temsavir and resistance to ibalizumab. However, when the specific temsavir-resistance mutations were reverted to the wild-type sequence, full susceptibility to temsavir was restored without affecting the virus's resistance to ibalizumab.[18][19] This finding provides strong clinical evidence that the genetic determinants for resistance to these two drugs are not linked.

  • In-Vitro Data: In laboratory studies, ibalizumab-resistant viruses have been shown to retain full sensitivity to temsavir.[18] Conversely, viruses with reduced susceptibility to temsavir remain fully susceptible to ibalizumab.[13]

This compound vs. Maraviroc

This compound's activity is independent of viral tropism, giving it an inherent advantage where maraviroc might fail due to a tropism switch.[5] Studies have focused on whether CCR5-tropic viruses that develop resistance to maraviroc remain susceptible to this compound.

  • Clinical Evidence: Data from the BRIGHTE study showed that this compound was effective in patients who were failing a maraviroc-containing regimen.[18] Of 18 participants failing on a regimen that included maraviroc, 15 (83%) achieved virologic success after 8 days of this compound functional monotherapy.[18]

  • In-Vitro Data: Maraviroc-resistant, CCR5-tropic envelopes from the MOTIVATE trials were tested for susceptibility to temsavir. Of five resistant envelopes, only one showed reduced susceptibility to temsavir, which was linked to a known polymorphism (M426L) associated with temsavir resistance.[18][19] When this single amino acid was reverted to the consensus M426, the virus regained full sensitivity to temsavir while remaining resistant to maraviroc.[18][19] This elegantly demonstrates the separate genetic pathways of resistance.

Summary of Phenotypic Susceptibility Data

The table below summarizes the key findings from clinical and in-vitro studies, reported as fold-change (FC) in IC50 or maximum percentage inhibition (MPI), which are measures of drug susceptibility.

Resistant Virus Agent Tested Susceptibility Outcome Key Finding
Ibalizumab-Resistant ClonesTemsavirNo change in FC; MPI of 100%[18]Ibalizumab resistance does not confer resistance to temsavir.
Temsavir-Resistant ClonesIbalizumabFully active[18]Temsavir resistance does not confer resistance to ibalizumab.
Maraviroc-Resistant (R5-tropic) ClonesTemsavirGenerally susceptible; one clone with M426L showed reduced susceptibility[18][19]Maraviroc resistance is not linked to temsavir susceptibility. The rare overlap was due to a pre-existing polymorphism.
Temsavir-Resistant ClonesMaravirocFully active[18]Temsavir resistance does not confer resistance to maraviroc.

Experimental Protocols for Assessing Cross-Resistance

Phenotypic Drug Susceptibility Assay (e.g., PhenoSense Entry)

Phenotypic assays provide a direct measure of how well a virus can replicate in the presence of a drug.[21] They are considered a gold standard for assessing susceptibility to entry inhibitors.

Step-by-Step Methodology:

  • Viral RNA Extraction: HIV-1 RNA is isolated from a patient's plasma sample.

  • RT-PCR Amplification: The env gene, which codes for the gp160 envelope protein (cleaved into gp120 and gp41), is reverse transcribed and amplified via PCR.

  • Recombinant Vector Creation: The patient-derived env gene is cloned into a replication-defective HIV-1 vector that contains a reporter gene, such as luciferase.

  • Pseudovirus Production: The recombinant vector DNA is transfected into a producer cell line (e.g., HEK293T) to generate "pseudoviruses." These viral particles are coated with the patient's envelope proteins but can only undergo a single round of infection.

  • Infection of Target Cells: Target cells engineered to express CD4, CCR5, and CXCR4 are cultured in multi-well plates.

  • Drug Incubation: The pseudoviruses are added to the target cells in the presence of serial dilutions of the antiretroviral drug being tested (e.g., temsavir, ibalizumab, or maraviroc).

  • Quantification of Viral Entry: After a set incubation period (e.g., 48-72 hours), the cells are lysed, and the activity of the reporter gene (luciferase) is measured. The light output is directly proportional to the number of cells successfully infected.

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated. The result is reported as a fold-change (FC) by comparing the IC50 of the patient's virus to that of a drug-sensitive reference virus.[21][22] A reduced maximum percent inhibition (MPI) can also indicate resistance, particularly for CCR5 antagonists.[23]

Phenotypic_Assay_Workflow cluster_prep Sample Preparation cluster_virus_prod Virus Production cluster_assay Susceptibility Assay cluster_analysis Data Analysis p1 1. Isolate Viral RNA from Patient Plasma p2 2. RT-PCR Amplification of env Gene p1->p2 p3 3. Clone env into Luciferase Vector p2->p3 p4 4. Transfect Producer Cells to Create Pseudovirus p3->p4 p5 5. Incubate Target Cells with Pseudovirus and Drug Dilutions p4->p5 p6 6. Measure Luciferase Activity (Viral Entry) p5->p6 p7 7. Calculate IC50 and Fold-Change vs. Reference p6->p7

Caption: Workflow for a phenotypic drug susceptibility assay.
Genotypic Resistance and Tropism Assays

Genotypic assays detect specific mutations in the viral genome that are known to be associated with drug resistance.[22] For maraviroc, a genotypic tropism assay is used to predict co-receptor usage.

Step-by-Step Methodology:

  • RNA Extraction and RT-PCR: As with the phenotypic assay, viral RNA is extracted and the target gene (env) is amplified.

  • DNA Sequencing: The amplified PCR product is sequenced using methods like Sanger sequencing or Next-Generation Sequencing (NGS).

  • Sequence Analysis: The patient's viral sequence is compared to a wild-type reference sequence.

  • Interpretation:

    • For this compound/Ibalizumab Resistance: The sequence is analyzed for the presence of known resistance-associated mutations (e.g., S375M in gp120 for this compound).

    • For Maraviroc Tropism: The sequence of the V3 loop of gp120 is analyzed using a bioinformatic algorithm (e.g., geno2pheno) to predict whether the virus is R5-tropic, X4-tropic, or dual/mixed.[24][25]

Genotypic_Assay_Workflow cluster_outputs Interpretation start 1. Isolate Viral RNA from Patient Plasma rtpcr 2. RT-PCR Amplification of Target Gene (e.g., env) start->rtpcr sequencing 3. DNA Sequencing (Sanger or NGS) rtpcr->sequencing analysis 4. Bioinformatic Analysis sequencing->analysis out1 Identify Resistance Mutations (this compound) analysis->out1 out2 Predict Co-Receptor Tropism (Maraviroc) analysis->out2

Caption: Workflow for genotypic resistance and tropism testing.

Conclusion and Clinical Implications

For researchers and drug development professionals, this understanding reinforces the value of targeting different steps in the viral lifecycle to overcome resistance. For clinicians managing heavily treatment-experienced patients, it provides a clear rationale for combining these agents in salvage regimens. For instance, this compound can be co-administered with ibalizumab or used in patients who have failed maraviroc (regardless of tropism) with a high probability of retaining its antiviral activity. This knowledge is critical for optimizing treatment and extending the viability of antiretroviral therapy for individuals with the most advanced forms of drug-resistant HIV-1.

References

A Comparative Guide to the Potency of Fostemsavir and Novel Antiretroviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of fostemsavir, a first-in-class HIV-1 attachment inhibitor, against a new wave of innovative antiretroviral agents. Designed for researchers, virologists, and drug development professionals, this document moves beyond surface-level comparisons to explore the fundamental mechanisms, potency, and resistance profiles that define the next generation of HIV-1 therapeutics. We will dissect the causality behind experimental designs and provide the technical protocols necessary to validate these findings, ensuring a comprehensive understanding of the evolving landscape of antiretroviral therapy.

The Imperative for Novel Mechanisms in HIV-1 Treatment

The success of combined antiretroviral therapy (cART) has transformed HIV-1 from a fatal diagnosis into a manageable chronic condition.[1] However, the emergence of multi-drug resistant (MDR) viral strains poses a significant and persistent challenge, creating a critical need for new therapeutic agents with novel mechanisms of action.[1][2] For heavily treatment-experienced (HTE) patients, whose virus has developed resistance to multiple drug classes, treatment options can be severely limited. This clinical reality drives the development of agents that target different steps in the HIV-1 lifecycle, bypassing existing resistance pathways.

This compound represents a key advancement in this area, introducing a unique mechanism that inhibits the very first step of viral entry.[2][3] This guide will benchmark its potency and resistance profile against other groundbreaking agents, including the capsid inhibitor lenacapavir, the nucleoside reverse transcriptase translocation inhibitor (NRTTI) islatravir, the long-acting integrase inhibitor cabotegravir, and the burgeoning class of broadly neutralizing antibodies (bNAbs).

This compound: Blocking the Gateway to Cellular Entry

Mechanism of Action

This compound is a phosphonooxymethyl prodrug that, upon oral administration, is rapidly hydrolyzed by alkaline phosphatases in the gastrointestinal tract to its active moiety, temsavir.[3][4] Temsavir exerts its antiviral effect by binding directly to the HIV-1 envelope glycoprotein 120 (gp120).[2][4] This binding event is highly specific, occurring near the CD4 binding site and locking the gp120 protein in a "closed" conformation.[5][6] This conformational lock prevents the initial attachment of the virus to the host CD4+ T-cell, a prerequisite for all subsequent entry steps.[3][7] Because it acts before the virus engages with the cell, it represents a true attachment inhibitor.[2] This mechanism is distinct from all other approved antiretroviral classes, granting it activity against viruses resistant to other drugs.[5]

Fostemsavir_Mechanism This compound blocks the initial gp120-CD4 interaction. cluster_cell Host CD4+ T-Cell Virion gp120 CD4 CD4 Receptor Attachment Attachment & Binding Coreceptor CCR5/CXCR4 CD4->Coreceptor 2. Conformational     change exposes     co-receptor site Fusion Membrane Fusion Coreceptor->Fusion This compound This compound (Prodrug) Temsavir Temsavir (Active Moiety) This compound->Temsavir Hydrolysis Temsavir->Virion Binds to gp120 Attachment->CD4 X X

Caption: this compound's active form, temsavir, binds gp120, preventing HIV-1 attachment to the CD4 receptor.

Resistance Profile

Resistance to this compound is associated with specific amino acid substitutions within the gp120 protein.[5] Key resistance-associated mutations (RAMs) that have been identified through clinical trials and in vitro studies include S375H/I/M/N/T/Y, M426L/P, M434I/K, and M475I.[5][8] The presence of these mutations can reduce the susceptibility of the virus to temsavir. Importantly, naturally occurring polymorphisms at these positions have been observed in treatment-naïve individuals, which could potentially impact this compound's baseline activity in certain populations.[9][10] However, due to its unique target, this compound does not exhibit cross-resistance with other antiretroviral classes.[5]

A New Frontier: Comparative Analysis of Novel Antiretrovirals

This compound entered a field of rapidly innovating antiretroviral development. The following sections compare its characteristics to other novel agents that target distinct viral processes.

Lenacapavir: A Multi-Pronged Attack on the Viral Capsid

Lenacapavir is a first-in-class, long-acting HIV-1 capsid inhibitor with a novel and multi-stage mechanism of action.[11][12] Unlike agents that target a single enzymatic step, lenacapavir disrupts multiple essential functions of the viral capsid protein (p24) throughout the HIV-1 lifecycle.[12][13]

  • Early Stage Inhibition: After viral entry, lenacapavir binds to the capsid core, over-stabilizing it.[11][14] This prevents the controlled disassembly required for the reverse transcription complex to be properly released and imported into the nucleus.[13][14]

  • Late Stage Inhibition: During the formation of new virions, lenacapavir interferes with the assembly process, leading to the creation of malformed, non-infectious capsids.[12][15]

This dual mechanism contributes to its exceptionally high potency, with activity in the picomolar range.[15] Resistance to lenacapavir requires mutations in the highly conserved capsid gene, such as Q67H, M66I, and N74D.[16][17][18] While these mutations can emerge under drug pressure, they often come at a cost to viral fitness, suggesting a high barrier to resistance.[13]

Lenacapavir_Mechanism Lenacapavir disrupts both early and late stages of the HIV-1 lifecycle. cluster_early Early Stage (Post-Entry) cluster_late Late Stage (Virion Assembly) Entry Entry Uncoating Capsid Disassembly Entry->Uncoating Normal Process Nuclear_Import Nuclear Import Uncoating->Nuclear_Import Normal Process Assembly Capsid Assembly Budding Budding Assembly->Budding Normal Process Maturation Maturation Budding->Maturation Normal Process Lenacapavir Lenacapavir Lenacapavir->Uncoating Prevents Disassembly Lenacapavir->Assembly Disrupts Assembly

Caption: Lenacapavir inhibits capsid disassembly (early) and assembly (late).

Islatravir: A Potent NRTTI with a Dual-Action Blockade

Islatravir (MK-8591) is the first nucleoside reverse transcriptase translocation inhibitor (NRTTI).[19][20] While it is a nucleoside analog like traditional NRTIs, its mechanism is distinct. After being converted to its active triphosphate form (ISL-TP), it inhibits reverse transcriptase through two primary actions:[20]

  • Immediate Chain Termination: The 4'-ethynyl group on islatravir blocks the translocation of reverse transcriptase along the viral RNA template, preventing the addition of the next nucleotide.[20]

  • Delayed Chain Termination: Unlike other NRTIs, islatravir retains a 3'-hydroxyl group. If translocation does occur, this group can allow for the addition of one more nucleotide before causing structural changes that halt further DNA chain elongation.[20]

This dual mechanism results in potent antiviral activity that is significantly higher than many approved NRTIs.[21] Islatravir has a high barrier to resistance; the most frequently observed RAMs are M184I and M184V, which are common in NRTI resistance but confer only a modest reduction in islatravir susceptibility.[22][23] Interestingly, some NRTI resistance mutations, like K65R, can actually increase viral susceptibility to islatravir.[24][25]

Cabotegravir: A Long-Acting Integrase Inhibitor

Cabotegravir is a second-generation integrase strand transfer inhibitor (INSTI). It blocks the integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome—a critical step for establishing chronic infection. Cabotegravir has a high genetic barrier to resistance compared to first-generation INSTIs.[26] The development of clinically significant resistance typically requires the accumulation of multiple mutations, with key pathways involving substitutions at positions Q148, N155, or R263 in the integrase gene.[26][27] Its primary innovation lies in its formulation as a long-acting injectable, administered monthly or every two months, which addresses adherence challenges associated with daily oral therapy.[28]

Broadly Neutralizing Antibodies (bNAbs): Harnessing the Immune System

Broadly neutralizing antibodies are not a single drug but a class of therapeutics derived from the human immune response.[29] These antibodies target conserved, vulnerable epitopes on the HIV-1 envelope protein.[30] Their mechanism is twofold: they can directly neutralize the virus to prevent infection of new cells, and they can engage the host's immune system to clear already-infected cells.[29][30] The primary challenge for bNAb therapy is the vast diversity of HIV-1. A single bNAb is often insufficient to suppress all viral variants, leading to the rapid emergence of resistant viruses.[31][32] Therefore, the clinical strategy focuses on using combinations of bNAbs that target different, non-overlapping sites on the viral envelope to provide broad coverage and a higher barrier to resistance.[33]

Quantitative Potency and Resistance Summary

The following table summarizes the key characteristics of this compound and the novel comparator agents. IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values are indicators of in vitro potency, where lower values signify higher potency.

AgentDrug ClassMechanism of ActionKey Resistance MutationsGenetic BarrierIn Vitro Potency (Typical Range)
This compound Attachment InhibitorBinds gp120, preventing CD4 attachment.[2][3]S375H/M, M426L, M434I, M475I in gp120.[5]ModerateLow nanomolar (nM)
Lenacapavir Capsid InhibitorDisrupts capsid disassembly and assembly.[12][13]Q67H, M66I, K70N, N74D/S in Capsid.[16][17]HighLow picomolar (pM)[15]
Islatravir NRTTIInhibits RT via translocation and chain termination.[19][20]M184I/V in Reverse Transcriptase.[22][23]HighSub-nanomolar (nM)[21]
Cabotegravir Integrase InhibitorBlocks viral DNA integration into the host genome.Q148R/K/H, N155H, R263K pathways in Integrase.[26][27]HighLow nanomolar (nM)
bNAbs BiologicNeutralize virions and mediate clearance of infected cells.[30]Viral escape mutations in envelope glycoproteins.Varies by Ab combinationVaries widely (pM to nM)

Experimental Methodologies for Potency and Resistance Assessment

Objective comparison of antiretroviral agents relies on standardized, reproducible laboratory protocols. The causality behind these experimental choices is to create a controlled system that isolates the effect of the drug on viral replication.

Protocol 1: Phenotypic Drug Susceptibility Assay (Recombinant Virus)

This assay directly measures the ability of a drug to inhibit viral replication in cell culture, providing a quantitative measure of potency (IC50).[34][35]

Objective: To determine the concentration of an antiretroviral agent required to inhibit HIV-1 replication by 50%.

Methodology:

  • Plasmid Preparation: Co-transfect HEK293T cells with an HIV-1 genomic vector (encoding the patient-derived reverse transcriptase, protease, or envelope gene, depending on the drug class being tested) and a VSV-G envelope expression vector to produce infectious, single-cycle recombinant viruses.

  • Virus Harvest and Titration: Harvest the virus-containing supernatant 48-72 hours post-transfection. Determine the viral titer (e.g., using a p24 ELISA or by measuring reverse transcriptase activity) to normalize the amount of virus used in the assay.

  • Assay Plate Preparation: Serially dilute the test compound (e.g., temsavir for this compound) in cell culture medium in a 96-well plate.

  • Infection: Add a standardized amount of the recombinant virus to each well containing the drug dilutions. Then, add target cells (e.g., TZM-bl cells, which express luciferase upon HIV-1 entry). A "no-drug" control is included to represent 100% infection.

  • Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry, gene expression, and production of the reporter signal.

  • Signal Detection: Add a luciferase substrate to the wells and measure the resulting luminescence using a plate reader.

  • Data Analysis: Plot the percentage of replication inhibition against the drug concentration. Use non-linear regression analysis to calculate the IC50 value. The result is often expressed as a "fold change" by dividing the IC50 of a test virus by the IC50 of a drug-susceptible reference virus.[34]

Phenotypic_Assay_Workflow start Start step1 Step 1: Virus Production Co-transfect HEK293T cells with HIV-1 vector and VSV-G plasmid start->step1 step2 Step 2: Virus Harvest Collect supernatant and quantify virus titer (e.g., p24 ELISA) step1->step2 step3 Step 3: Assay Setup Prepare 96-well plate with serial dilutions of antiretroviral drug step2->step3 step4 Step 4: Infection Add standardized virus and target cells (e.g., TZM-bl) to wells step3->step4 step5 Step 5: Incubation Incubate for 48 hours at 37°C step4->step5 step6 Step 6: Readout Measure reporter gene activity (e.g., luminescence) step5->step6 step7 Step 7: Analysis Calculate IC50 value using non-linear regression step6->step7 end End step7->end

Caption: Workflow for a recombinant virus phenotypic drug susceptibility assay.

Protocol 2: Genotypic Resistance Testing

This protocol identifies mutations in viral genes that are known to confer drug resistance.[26]

Objective: To sequence the target gene of an antiretroviral drug to identify known RAMs.

Methodology:

  • Sample Collection: Collect plasma from an HIV-1 infected individual.

  • Viral RNA Extraction: Isolate viral RNA from the plasma sample using a commercial extraction kit.

  • Reverse Transcription and PCR: Convert the viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme. Amplify the specific gene of interest (e.g., env for this compound, pol for islatravir/cabotegravir, gag for lenacapavir) using Polymerase Chain Reaction (PCR) with gene-specific primers.

  • Sequencing: Purify the PCR product and sequence it using either traditional Sanger sequencing or Next-Generation Sequencing (NGS). NGS is preferred for its ability to detect minority variants that may be present at low frequencies.

  • Sequence Analysis: Align the obtained sequence to a wild-type reference sequence (e.g., HXB2).

  • Resistance Interpretation: Identify amino acid substitutions compared to the reference. Use an authoritative database, such as the Stanford University HIV Drug Resistance Database, to interpret the clinical significance of the identified mutations and predict the level of resistance to various drugs.

Conclusion and Future Directions

The development of this compound and other novel antiretrovirals like lenacapavir and islatravir has provided crucial new options for individuals with multi-drug resistant HIV-1. This compound's unique mechanism of blocking viral attachment effectively circumvents resistance to all other existing drug classes.

A comparative analysis reveals a clear trend towards agents with high genetic barriers to resistance and the potential for long-acting administration. Lenacapavir and islatravir, in particular, demonstrate exceptionally high in vitro potency and robust resistance profiles. The future of HIV-1 therapy will likely involve combining these novel agents to create highly potent, durable, and convenient regimens. The experimental protocols detailed herein provide the foundational tools for the continued evaluation and development of these life-saving therapeutics, ensuring that the field remains one step ahead of viral evolution.

References

Comparative binding affinity studies of Fostemsavir and its analogs to gp120

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Binding Affinity of Fostemsavir and its Analogs to HIV-1 gp120

Introduction: Targeting the Gatekeeper of HIV-1 Entry

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host CD4+ T-cells is a meticulously orchestrated process initiated by the interaction between the viral envelope glycoprotein gp120 and the host cell's CD4 receptor.[1] This binding event triggers critical conformational changes in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4), which in turn facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell.[1] The gp120 protein, therefore, serves as the primary gatekeeper for viral entry, making it a prime target for antiretroviral therapy. This compound is a first-in-class attachment inhibitor that functions by directly targeting gp120, representing a crucial therapeutic option for heavily treatment-experienced individuals with multi-drug resistant HIV-1.[2][3][4] This guide provides a comparative analysis of the binding affinity of this compound's active moiety, Temsavir, and its analogs to gp120, supported by a review of the experimental methodologies used to quantify these critical molecular interactions.

Mechanism of Action: Allosteric Inhibition and Conformational Locking

This compound is a prodrug that is rapidly hydrolyzed in vivo to its active form, Temsavir (BMS-626529).[3][5] Temsavir is a small-molecule inhibitor that binds to a highly conserved, hydrophobic pocket within the gp120 subunit, adjacent to the CD4 binding site.[4][5][6][7] This binding is not directly competitive in a classical sense but is more accurately described as allosteric. By occupying this pocket, Temsavir stabilizes the gp120 trimer in a "closed," prefusion conformation (State 1).[4][6][8][9] This conformational locking accomplishes two critical inhibitory functions:

  • At lower concentrations, it prevents the CD4-induced conformational rearrangements necessary for the subsequent steps in the viral entry process.[4]

  • At higher concentrations, it allosterically interferes with the binding of the CD4 receptor itself.[1][4][10]

This unique mechanism allows Temsavir to be effective against a broad range of HIV-1 subtypes, including both CCR5- and CXCR4-tropic viruses, without cross-resistance to other antiretroviral classes.[4]

Fostemsavir_Mechanism cluster_host Host CD4+ T-Cell cluster_virion HIV-1 Virion CD4 CD4 Receptor gp120_unbound gp120 (Open State) gp120_unbound->CD4 Normal Binding & Viral Entry gp120_bound gp120 (Closed State) gp120_unbound->gp120_bound Induces 'Closed' State gp120_bound->CD4 Binding Blocked Temsavir Temsavir (Active Drug) Temsavir->gp120_unbound Binds to allosteric site

This compound (Temsavir) mechanism of action on HIV-1 gp120.

Methodologies for Quantifying Binding Affinity

To compare the efficacy of Temsavir and its analogs, it is essential to employ robust biophysical techniques that can quantitatively measure their binding interactions with gp120.[11] The strength of this interaction is typically reported as the equilibrium dissociation constant (KD), where a smaller KD value signifies a higher binding affinity.[12] Several label-free and solution-based methods are commonly used in drug discovery for this purpose.[12][13]

  • Isothermal Titration Calorimetry (ITC): Considered the "gold standard," ITC directly measures the heat released or absorbed during a binding event.[14] This allows for the simultaneous determination of all binding parameters in a single experiment: binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14] ITC provides a complete thermodynamic profile of the interaction in solution, without the need for labeling or immobilization.[15][16]

  • Surface Plasmon Resonance (SPR): SPR is a label-free, optical biosensor technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[12][17] It provides real-time kinetic data, allowing for the determination of the association rate constant (ka or on-rate) and the dissociation rate constant (kd or off-rate), from which the KD (kd/ka) can be calculated.[18]

  • Fluorescence Polarization (FP): FP is a versatile, solution-based technique that measures the change in the tumbling rate of a small, fluorescently labeled molecule (a tracer) upon binding to a larger molecule.[19][20][21] In a competition assay, an unlabeled compound (like Temsavir) displaces the fluorescent tracer from the target protein (gp120), causing a decrease in polarization that can be used to determine binding affinity.[19][22] It is a homogeneous method well-suited for high-throughput screening.[19][23]

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol provides a generalized workflow for determining the binding kinetics of Temsavir or its analogs to gp120.

Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) of Temsavir binding to gp120.

Materials:

  • SPR instrument (e.g., Biacore, Creoptix WAVEsystem)[18][24]

  • CM5 sensor chip (or equivalent)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant, purified gp120 (e.g., from JR-FL strain)

  • Temsavir (BMS-626529) or analog

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Methodology:

  • Chip Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[24]

    • Inject recombinant gp120 (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Response Units).[24]

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • A reference flow cell should be prepared similarly but without the gp120 immobilization to allow for reference subtraction.

  • Binding Analysis (Kinetics):

    • Prepare a dilution series of the analyte (Temsavir or analog) in running buffer. A typical concentration range might be 0.1 nM to 100 nM, spanning below and above the expected KD. Include a buffer-only injection (zero concentration) for double referencing.

    • Inject the analyte solutions over the gp120-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase for a set time (e.g., 180 seconds) to observe the binding event.

    • Switch to injecting running buffer alone and monitor the dissociation phase (e.g., for 600 seconds) to measure the off-rate.[25]

  • Surface Regeneration:

    • After each binding cycle, inject a pulse of regeneration solution (e.g., glycine-HCl, pH 2.5) to remove all bound analyte and prepare the surface for the next injection.

    • Confirm that the baseline response returns to its initial level, indicating complete regeneration.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel signal and the zero-concentration (buffer) injection signal.

    • Globally fit the processed data from the entire concentration series to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • The fitting process will yield values for ka (on-rate), kd (off-rate), and the KD (equilibrium dissociation constant) is calculated as kd/ka.

SPR_Workflow start Start prep_chip Activate Sensor Chip (EDC/NHS) start->prep_chip immobilize Immobilize gp120 on Chip Surface prep_chip->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate inject_analyte Inject Analyte Series (Temsavir / Analog) deactivate->inject_analyte measure_assoc Measure Association Phase (Binding) inject_analyte->measure_assoc measure_dissoc Measure Dissociation Phase (Buffer Flow) measure_assoc->measure_dissoc regenerate Regenerate Chip Surface (e.g., Glycine-HCl) measure_dissoc->regenerate regenerate->inject_analyte Next Concentration analyze Fit Data to Model (Calculate ka, kd, KD) regenerate->analyze All Concentrations Tested end_node End analyze->end_node

Generalized experimental workflow for Surface Plasmon Resonance (SPR).

Comparative Binding Affinity Data

Structure-activity relationship (SAR) studies have led to the development of several analogs of the initial indole glyoxamide lead compound.[1][26] The optimization process aimed to enhance binding affinity, improve antiviral potency, and refine pharmacokinetic properties. The data below, compiled from various studies, compares the binding affinities of Temsavir and key analogs to gp120. It is crucial to note that direct comparisons should be made with caution, as experimental conditions and gp120 strains may vary between studies.

CompoundBinding Affinity (KD)Experimental MethodHIV-1 Strain (gp120)Reference
Temsavir (BMS-626529) 0.83 ± 0.08 nMSpin Column (3H-labeled)JR-FL[25]
3.3 nMSedimentation EquilibriumJR-FL[27]
73 nMIsothermal Titration Calorimetry (ITC)BG505 SOSIP Trimer[10]
BMS-488043 19 ± 1 nMSpin Column (3H-labeled)JR-FL[25]
BMS-378806 180 nMIsothermal Titration Calorimetry (ITC)BG505 SOSIP Trimer[10]
BMS-818251 Enhanced affinity vs. Temsavir*Isothermal Titration Calorimetry (ITC)Not specified[28][29]

*Note: For BMS-818251, a next-generation analog, specific KD values were not provided in the search results, but it was described as having enhanced binding affinity and improved antiviral potency compared to Temsavir.[28] The primary mechanism of resistance to both Temsavir and BMS-818251 appears to be mutations in gp120 that reduce binding affinity.[28][29]

The data clearly illustrates the successful optimization from earlier analogs to Temsavir. For instance, Temsavir (BMS-626529) shows a ~23-fold improvement in binding affinity for gp120JRFL compared to the earlier analog BMS-488043.[25] This enhanced affinity, coupled with a slower dissociation rate (dissociative half-life of ~8 hours for Temsavir vs. ~0.5 hours for BMS-488043), contributes significantly to its potent antiviral activity.[27][30] Similarly, Temsavir demonstrates a ~2.5-fold higher affinity for the BG505 SOSIP trimer than BMS-378806, which translates to a much larger (19- to 85-fold) difference in viral neutralization, highlighting how even modest gains in affinity can have outsized biological effects.[10]

Conclusion

The development of this compound and its analogs represents a significant achievement in antiretroviral therapy, providing a novel mechanism of action for patients with limited treatment options. The comparative analysis of binding affinities, made possible by precise biophysical techniques like SPR and ITC, reveals a clear progression of structure-activity relationships, leading to the highly potent activity of Temsavir. Its ability to bind with high affinity to a conserved pocket in gp120 and lock the protein in a non-functional state is the cornerstone of its efficacy. Future development, as seen with analogs like BMS-818251, continues to build on this foundation, aiming for even greater potency and a higher barrier to resistance. These studies underscore the critical importance of quantitative binding analysis in guiding the rational design of next-generation viral entry inhibitors.

References

A Head-to-Head Comparison of Fostemsavir and Ibalizumab in Heavily Treatment-Experienced HIV-1 Patients

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

For individuals who are heavily treatment-experienced (HTE) with multidrug-resistant (MDR) HIV-1, the therapeutic landscape has historically been challenging.[1][2][3] The emergence of novel antiretroviral agents with unique mechanisms of action has provided new hope for this patient population.[4][5] Among these are Fostemsavir, an attachment inhibitor, and Ibalizumab, a post-attachment inhibitor.[5] This guide provides a comprehensive head-to-head comparison of these two innovative therapies, delving into their mechanisms of action, clinical efficacy, safety profiles, and resistance patterns based on available clinical trial data.

Distinct Mechanisms of Action: Intervening at Different Stages of Viral Entry

This compound and Ibalizumab both thwart HIV-1's entry into host CD4+ T-cells, but they do so by targeting different molecules in this critical process.[4][5]

This compound: This oral prodrug is converted to its active form, temsavir, which directly binds to the HIV-1 envelope glycoprotein 120 (gp120).[6][7][8][9] This binding prevents the initial attachment of the virus to the CD4+ T-cell receptor, a crucial first step for viral entry.[6][8][10]

Ibalizumab: In contrast, Ibalizumab is a humanized monoclonal antibody administered intravenously.[11][12] It targets the second domain of the human CD4+ T-cell receptor.[11][12][13][14] By binding to CD4, Ibalizumab induces a conformational change that prevents the HIV-1 gp120 from interacting with the coreceptors (CCR5 or CXCR4) necessary for viral fusion and entry, effectively acting as a post-attachment inhibitor.[12][13][14]

Diagram: Mechanisms of Action

cluster_this compound This compound's Mechanism cluster_ibalizumab Ibalizumab's Mechanism This compound This compound (oral prodrug) Temsavir Temsavir (active form) This compound->Temsavir Metabolized gp120 HIV-1 gp120 Temsavir->gp120 Binds to CD4_receptor_F CD4 Receptor gp120->CD4_receptor_F Attachment Blocked Ibalizumab Ibalizumab (IV monoclonal antibody) CD4_receptor_I CD4 Receptor (Domain 2) Ibalizumab->CD4_receptor_I Binds to gp120_bound HIV-1 gp120 (bound to CD4) CD4_receptor_I->gp120_bound Allows gp120 binding Coreceptor CCR5/CXCR4 Co-receptor gp120_bound->Coreceptor Interaction Blocked

Caption: Contrasting mechanisms of this compound and Ibalizumab in inhibiting HIV-1 entry.

Clinical Efficacy in Heavily Treatment-Experienced Patients

While no direct head-to-head clinical trials have been conducted, data from their respective pivotal studies, BRIGHTE for this compound and TMB-301 for Ibalizumab, provide valuable insights into their efficacy in HTE populations.

This compound: The BRIGHTE Study

The Phase 3 BRIGHTE study evaluated this compound in HTE adults with multidrug-resistant HIV-1.[15][16] The study included a randomized cohort (RC) and a non-randomized cohort (NRC).[4][16]

  • Virologic Response: In the randomized cohort, 60% of participants achieved virologic suppression (HIV-1 RNA <40 copies/mL) at week 96, an increase from 53% at week 24.[16] Long-term data from the BRIGHTE study at week 240 continued to show durable virologic responses.[15]

  • Immunologic Response: A clinically meaningful and sustained increase in CD4+ T-cell counts was observed. The mean increase from baseline at week 96 was 205 cells/µL.[16][17]

Ibalizumab: The TMB-301 and TMB-202 Studies

The efficacy of Ibalizumab was primarily assessed in the Phase 3 TMB-301 trial and the Phase 2b TMB-202 trial in HTE patients with MDR HIV-1.[18][19]

  • Virologic Response: In the TMB-301 study, after 24 weeks of treatment, 43% of patients achieved an HIV-1 RNA level of less than 50 copies/mL.[20] At 48 weeks, 16 out of 27 participants (59%) in an expanded access program had a viral load of less than 50 copies/mL.[18]

  • Immunologic Response: Ibalizumab treatment resulted in significant increases in CD4+ T-cell counts.[21][22]

Parameter This compound (BRIGHTE Study) Ibalizumab (TMB-301 & TMB-202 Studies)
Primary Endpoint Mean decrease in HIV-1 RNA from Day 1 to Day 8 in the randomized cohort.[4][23]Proportion of patients with a ≥0.5 log10 decrease in viral load at the end of the control period.[24]
Virologic Suppression (HIV-1 RNA <50 copies/mL) 60% at Week 96 (randomized cohort).[16]43% at Week 24 (TMB-301); 44% at Week 24 (TMB-202, 800 mg q2wk).[20][22]
Mean CD4+ T-cell Count Increase from Baseline +205 cells/µL at Week 96.[16][17]Significant increases observed at week 24 and 48.[21][22]
Administration Oral, 600 mg twice daily.[25]Intravenous infusion, 2000 mg loading dose followed by 800 mg every 2 weeks.[26]

Safety and Tolerability Profiles

Both this compound and Ibalizumab have been generally well-tolerated in clinical trials.[6][27]

This compound: The most common adverse reactions reported in the BRIGHTE study were nausea, diarrhea, and headache.[6][28] Long-term data up to 240 weeks did not reveal any new safety concerns.[28][29][30]

Ibalizumab: In clinical trials, the most frequently reported adverse events were diarrhea, nausea, fatigue, pyrexia, and rash.[26][27][31] No infusion-site reactions were reported.[26][27]

Adverse Event This compound Ibalizumab
Common Adverse Events Nausea, diarrhea, headache, fatigue.[6][28]Diarrhea, nausea, dizziness, fatigue, pyrexia, rash.[26][31]
Serious Adverse Events Serious adverse events were more frequent in individuals with a compromised immune system.[6]Deaths during the study were considered unrelated to the drug.[26]
Drug Interactions Co-administration with strong CYP3A inducers is contraindicated.[6]No drug-drug interaction studies have been conducted, but none are expected based on its mechanism.[11]

Resistance Development

The development of resistance is a critical consideration for any antiretroviral therapy.

This compound: Resistance to this compound is associated with substitutions in the HIV-1 gp120 protein, specifically at positions S375, M426, M434, and M475.[7][32][33] Importantly, this compound does not exhibit cross-resistance with other classes of antiretrovirals.[7][8]

Ibalizumab: Reduced susceptibility to Ibalizumab has been linked to the loss of a potential N-linked glycosylation site in the V5 loop of the gp120 envelope glycoprotein.[14][31] Like this compound, Ibalizumab does not show cross-resistance with other antiretroviral classes.[34]

Diagram: Experimental Workflow for Assessing Antiviral Efficacy

cluster_workflow Efficacy Assessment Workflow start Patient Screening: Heavily Treatment-Experienced with Multidrug-Resistant HIV-1 randomization Randomization (for applicable cohorts) start->randomization treatment Treatment Initiation: Investigational Drug + Optimized Background Therapy (OBT) randomization->treatment monitoring Regular Monitoring: - HIV-1 RNA (Viral Load) - CD4+ T-cell Count - Safety Assessments treatment->monitoring endpoint Primary & Secondary Endpoint Analysis: - Virologic Suppression Rates - Immunologic Response - Adverse Event Profiling monitoring->endpoint resistance Resistance Testing (in cases of virologic failure) monitoring->resistance If virologic failure longterm Long-term Follow-up: Durability of Response and Emergent Safety Signals endpoint->longterm

Caption: A generalized workflow for clinical trials evaluating new antiretrovirals in HTE patients.

Experimental Protocols

The clinical development of this compound and Ibalizumab involved rigorous trial designs tailored to the heavily treatment-experienced population.

This compound (BRIGHTE Study - Randomized Cohort Protocol)
  • Patient Selection: Enrollment of HTE adults with MDR HIV-1 with 1 or 2 remaining fully active antiretroviral classes.[4][16]

  • Functional Monotherapy Phase (Day 1-8): Patients were randomized to receive either this compound 600 mg twice daily or a placebo, in addition to their failing regimen.[4][16] The primary endpoint was the mean change in plasma HIV-1 RNA during this period.[4][23]

  • Open-Label Phase (Post-Day 8): All participants received open-label this compound 600 mg twice daily with an optimized background therapy (OBT).[4][16]

  • Follow-up: Efficacy and safety were assessed at regular intervals, including weeks 24, 48, 96, and 240.[15][16]

Ibalizumab (TMB-301 Study Protocol)
  • Patient Selection: Enrollment of HTE adults with MDR HIV-1 who were failing their current antiretroviral regimen.[26]

  • Control Period (Day 0-6): Patients' baseline viral load was established while they continued their failing regimen.

  • Functional Monotherapy Period (Day 7-13): A single 2000 mg intravenous loading dose of Ibalizumab was administered.[20]

  • Treatment Period (Day 14 onwards): Ibalizumab was administered at a maintenance dose of 800 mg every 2 weeks in combination with an OBT.[26]

  • Follow-up: Efficacy and safety were evaluated at specified time points, including week 24 and 48.[18][20]

Conclusion

This compound and Ibalizumab represent significant advancements in the management of heavily treatment-experienced individuals with multidrug-resistant HIV-1.[4][5][29] While both are entry inhibitors, their distinct mechanisms of action, modes of administration, and nuanced efficacy and safety profiles provide clinicians and researchers with valuable, non-cross-resistant options for constructing effective antiretroviral regimens in a challenging patient population. The choice between these agents will likely depend on individual patient characteristics, including treatment history, resistance profile, co-morbidities, and patient preference for oral versus intravenous administration. Further real-world data and comparative effectiveness research will continue to refine their optimal placement in HIV treatment paradigms.[5]

References

Fostemsavir's Unwavering Potency: A Comparative Guide to Overcoming Enfuvirtide-Resistant HIV-1

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless battle against HIV-1, the emergence of drug resistance poses a significant clinical challenge, often limiting therapeutic options for heavily treatment-experienced individuals. Enfuvirtide, the first-in-class fusion inhibitor, offered a novel mechanism of action but was met with the eventual development of resistance, primarily through mutations in the viral envelope glycoprotein gp41. This guide provides a comprehensive analysis of fostemsavir, a first-in-class attachment inhibitor, and validates its robust activity against enfuvirtide-resistant HIV-1 strains, offering a critical therapeutic alternative for patients with limited options.

The Distinct Mechanisms of this compound and Enfuvirtide: A Tale of Two Targets

The key to this compound's efficacy against enfuvirtide-resistant HIV-1 lies in its fundamentally different viral entry target. While both are entry inhibitors, they act on different glycoproteins of the HIV-1 envelope and at distinct stages of the entry process.

Enfuvirtide: A Fusion Disruptor Targeting gp41

Enfuvirtide is a synthetic peptide that mimics a segment of the gp41 protein's second heptad repeat (HR2) domain. Following the initial binding of the viral surface glycoprotein gp120 to the host cell's CD4 receptor, gp41 undergoes a conformational change, exposing its first heptad repeat (HR1) domain. Enfuvirtide binds to this exposed HR1 domain, preventing the subsequent conformational changes necessary for the fusion of the viral and cellular membranes.[1] This blockade effectively halts the virus's entry into the host cell.[1]

Resistance to enfuvirtide typically arises from mutations within the HR1 domain of gp41, specifically in a 10-amino acid motif.[2] These mutations reduce the binding affinity of enfuvirtide to its target, thereby diminishing its inhibitory effect.[3]

This compound: An Attachment Inhibitor Targeting gp120

This compound is a prodrug that is converted to its active form, temsavir, in the body.[4] Temsavir directly binds to the gp120 subunit of the viral envelope glycoprotein.[5][6] This binding occurs near the CD4-binding site and stabilizes the gp120 protein in a "closed" conformation, preventing the initial attachment of the virus to the host cell's CD4 receptor.[5] By blocking this very first step in the viral entry cascade, this compound effectively neutralizes the virus before it can initiate the fusion process.

Crucially, the mechanism of action of this compound does not involve gp41, the target of enfuvirtide. This distinction is the scientific basis for its activity against enfuvirtide-resistant strains.

Visualizing the Divergent Mechanisms of Action

To better illustrate the distinct inhibitory actions of this compound and enfuvirtide, the following diagrams depict the HIV-1 entry process and the specific steps at which each drug intervenes.

HIV_Entry_and_Inhibition cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_this compound This compound (Temsavir) cluster_enfuvirtide Enfuvirtide gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 gp41->gp41 CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Unfolds This compound This compound (Temsavir) This compound->gp120 Blocks Attachment Enfuvirtide Enfuvirtide Enfuvirtide->gp41 Blocks Fusion

Caption: Divergent mechanisms of this compound and enfuvirtide in blocking HIV-1 entry.

Experimental Validation: this compound's Potency Against Enfuvirtide-Resistant Strains

The theoretical lack of cross-resistance between this compound and enfuvirtide is substantiated by robust in vitro and clinical data.

In Vitro Susceptibility Data

In vitro studies are critical for directly assessing a drug's activity against specific viral strains. Phenotypic susceptibility assays measure the concentration of a drug required to inhibit viral replication by 50% (IC50). An increase in the IC50 value for a given strain compared to a reference wild-type virus indicates reduced susceptibility or resistance.

A key study evaluated the in vitro susceptibility of multidrug-resistant (MDR) HIV-1 strains to temsavir. This study included samples from patients with prior exposure to entry inhibitors, including enfuvirtide. The results demonstrated that phenotypic susceptibility to temsavir was comparable to that of wild-type reference viruses, irrespective of prior exposure to enfuvirtide .[7] This provides direct evidence that enfuvirtide resistance mutations do not impact the antiviral activity of this compound's active metabolite.

Furthermore, it has been established that this compound does not exhibit in vitro cross-resistance with other classes of antiretroviral drugs, including fusion inhibitors.

Drug ClassTargetThis compound Cross-Resistance
This compound gp120 N/A
Enfuvirtide gp41 No
NRTIsReverse TranscriptaseNo
NNRTIsReverse TranscriptaseNo
Protease InhibitorsProteaseNo
INSTIsIntegraseNo
CCR5 AntagonistsCCR5 Co-receptorNo

Table 1: Lack of Cross-Resistance Between this compound and Other Antiretroviral Classes.

Clinical Evidence from the BRIGHTE Study

The Phase 3 BRIGHTE study provided compelling clinical evidence for the efficacy of this compound in a heavily treatment-experienced population, which inherently includes patients with extensive prior treatment regimens and a high likelihood of enfuvirtide resistance.[8][9] The study enrolled adults with multidrug-resistant HIV-1 who had limited or no remaining fully active antiretroviral agents.[10] Notably, a patient's willingness to take enfuvirtide was a consideration in their enrollment, suggesting that the study population included individuals with prior enfuvirtide experience.[10]

The BRIGHTE study demonstrated that this compound, in combination with an optimized background therapy, led to significant and sustained virologic suppression and immunologic recovery in this challenging patient population.[8][9] At week 96, 60% of participants in the randomized cohort achieved virologic suppression (HIV-1 RNA <40 copies/mL).[8][9] These results strongly support the clinical utility of this compound in patients who have exhausted other treatment options, including those with resistance to enfuvirtide.

Experimental Protocols: Assessing Antiviral Activity

The validation of this compound's activity against enfuvirtide-resistant strains relies on standardized in vitro assays. Below is a representative protocol for a phenotypic drug susceptibility assay using recombinant viruses.

Phenotypic Drug Susceptibility Assay Protocol

This protocol outlines the key steps involved in determining the in vitro susceptibility of HIV-1 strains to antiretroviral drugs.

Phenotypic_Assay_Workflow Step1 1. Viral RNA Extraction (from patient plasma) Step2 2. RT-PCR Amplification (of env gene) Step1->Step2 Step3 3. Gene Cloning (insert env gene into viral vector) Step2->Step3 Step4 4. Production of Pseudotyped Virus (in packaging cell line) Step3->Step4 Step5 5. Cell Infection Assay (infect target cells with pseudovirus in the presence of varying drug concentrations) Step4->Step5 Step6 6. Quantify Viral Replication (e.g., luciferase reporter gene activity) Step5->Step6 Step7 7. IC50 Determination (calculate drug concentration that inhibits 50% of viral replication) Step6->Step7

Caption: Workflow for a phenotypic HIV-1 drug susceptibility assay.

Detailed Methodology:

  • Viral RNA Isolation: Isolate viral RNA from patient plasma samples containing HIV-1.[11]

  • Reverse Transcription and PCR (RT-PCR): Amplify the full-length env gene (encoding gp160, which is cleaved into gp120 and gp41) from the viral RNA using RT-PCR.

  • Molecular Cloning: Clone the amplified env gene into a replication-defective HIV-1 vector that contains a reporter gene, such as luciferase.[2]

  • Production of Recombinant Pseudoviruses: Transfect a suitable packaging cell line (e.g., 293T cells) with the recombinant vector DNA to produce viral particles pseudotyped with the patient-derived envelope glycoproteins.

  • Target Cell Infection: Infect target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene) with the pseudotyped viruses in the presence of serial dilutions of the antiretroviral drugs being tested (e.g., temsavir and enfuvirtide).

  • Quantification of Viral Replication: After a set incubation period (e.g., 48 hours), lyse the target cells and measure the activity of the reporter gene (e.g., luciferase activity). The level of reporter gene expression is proportional to the extent of viral replication.[2]

  • IC50 Calculation: Plot the percentage of viral inhibition against the drug concentration and determine the IC50 value – the drug concentration that reduces reporter gene activity by 50% compared to the no-drug control.[11][12] The results are often expressed as a fold-change in IC50 relative to a drug-sensitive reference virus.[11]

Conclusion: A Critical Tool in the Fight Against Multidrug-Resistant HIV-1

The distinct mechanisms of action of this compound and enfuvirtide provide a clear scientific rationale for the lack of cross-resistance between these two entry inhibitors. This compound's targeting of gp120 to prevent viral attachment is a novel strategy that remains effective even when resistance to the gp41-targeting fusion inhibitor enfuvirtide has developed. This is strongly supported by both in vitro susceptibility data and the successful clinical outcomes observed in the BRIGHTE study with heavily treatment-experienced patients.

For researchers and drug development professionals, this compound represents a significant advancement in the management of multidrug-resistant HIV-1. Its unique mechanism offers a much-needed therapeutic option for patients who have exhausted other available treatments. The continued development of antiretrovirals with novel mechanisms of action, like this compound, is paramount to staying ahead of viral evolution and ensuring effective, long-term therapeutic strategies for all individuals living with HIV-1.

References

The Clinical Significance of In Vitro Susceptibility Testing for Fostemsavir: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to Correlating In Vitro Data with Clinical Outcomes for the First-in-Class HIV-1 Attachment Inhibitor

For researchers and drug development professionals navigating the complexities of antiretroviral therapy, particularly for heavily treatment-experienced (HTE) individuals with multidrug-resistant (MDR) HIV-1, understanding the predictive power of in vitro susceptibility testing is paramount. This guide provides a comprehensive analysis of Fostemsavir, a first-in-class HIV-1 attachment inhibitor, and explores the critical correlation between its in vitro susceptibility and clinical outcomes. We will delve into the methodologies for assessing susceptibility, present key clinical trial data, and elucidate the intricate relationship that informs its use in a vulnerable patient population.

The Unique Mechanism of this compound: A Novel Approach to HIV-1 Inhibition

This compound is a prodrug of temsavir, which exerts its antiviral activity by binding directly to the HIV-1 envelope glycoprotein 120 (gp120).[1][2] This binding event prevents the initial attachment of the virus to the host's CD4+ T-cell receptors, a critical first step in the viral lifecycle.[1][2][3] This mechanism of action is distinct from other classes of antiretroviral drugs, making it a valuable option for patients with extensive resistance to other agents.[2][4]

The targeted action of temsavir on gp120 is visualized in the signaling pathway diagram below.

Fostemsavir_Mechanism cluster_virus HIV-1 Virion cluster_host Host CD4+ T-Cell This compound This compound gp120 gp120 This compound->gp120 Binds to CD4_Receptor CD4 Receptor gp120->CD4_Receptor Attachment Blocked Viral_Entry Viral Entry CD4_Receptor->Viral_Entry Prevents PhenoSense_Workflow Start Patient Plasma Sample Viral_RNA_Extraction Viral RNA Extraction Start->Viral_RNA_Extraction RT_PCR RT-PCR Amplification of env Gene Viral_RNA_Extraction->RT_PCR Cloning Cloning into Expression Vector RT_PCR->Cloning Transfection Co-transfection with env-deficient HIV-1 Vector Cloning->Transfection Pseudovirus_Production Generation of Pseudotyped Viruses Transfection->Pseudovirus_Production Infection Infection with Pseudotyped Viruses Pseudovirus_Production->Infection Cell_Culture Culture Target Cells with Temsavir Dilutions Cell_Culture->Infection Incubation Incubation (48-72h) Infection->Incubation Reporter_Assay Reporter Gene Assay (e.g., Luciferase) Incubation->Reporter_Assay Data_Analysis IC50 and Fold Change Calculation Reporter_Assay->Data_Analysis End Susceptibility Report Data_Analysis->End Clinical_Correlation_Logic In_Vitro_Susceptibility In Vitro Susceptibility (PhenoSense® Entry Assay) Clinical_Outcome Clinical Outcome (Virologic Suppression & CD4+ Response) In_Vitro_Susceptibility->Clinical_Outcome Influences Baseline_Genotype Baseline gp120 Genotype Baseline_Genotype->In_Vitro_Susceptibility Determines OBT_Activity Optimized Background Therapy (OBT) Activity OBT_Activity->Clinical_Outcome Significantly Impacts Patient_Adherence Patient Adherence Patient_Adherence->Clinical_Outcome Crucial For

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Fostemsavir in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of fostemsavir (brand name: Rukobia), an antiretroviral medication used in the treatment of HIV-1.[1][2][3] As a first-in-class gp120-directed attachment inhibitor, this compound's unique mechanism of action makes it a critical component in modern virology research and drug development.[4][5] However, its chemical properties necessitate stringent disposal protocols to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory environment.

Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the compound's inherent risks. This compound tromethamine is the prodrug of temsavir, the active moiety.[6] Safety Data Sheets (SDS) for this compound tris, a related salt form, classify it as a hazardous substance, underscoring the need for cautious handling.

Scientific Principle: The hazards identified in the SDS dictate the minimum required personal protective equipment (PPE) and the necessity of treating all associated waste streams as hazardous. Classifications such as "Reproductive toxicity" (H360) and "Specific target organ toxicity" (H373) signify that exposure, even at low levels, can pose significant health risks, and therefore, the substance cannot be disposed of as common waste.[7]

Table 1: this compound Hazard and Safety Summary

Property Description Source(s)
Chemical Name This compound Tromethamine [6]
CAS Number 864953-39-9 (this compound Tris) [7]
GHS Hazard Statements H317: May cause an allergic skin reaction.H360: May damage fertility or the unborn child.H373: May cause damage to organs through prolonged or repeated exposure. [7]
GHS Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P501: Dispose of contents/container in accordance with local regulation. [7]

| Storage Conditions | Store at room temperature, 20°C to 25°C (68°F to 77°F). |[8][9] |

Regulatory Framework for Pharmaceutical Waste

The disposal of this compound is governed by stringent federal and state regulations. In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[10][11] A critical mandate under this framework is the prohibition of disposing of hazardous waste pharmaceuticals, including this compound, into the sewer system (i.e., down sinks or toilets).[11][12]

Trustworthiness: Adherence to these regulations is not optional. All waste containing this compound must be managed from "cradle to grave," meaning it must be tracked from the point of generation to its final disposal by a licensed hazardous waste management service.[11][13] Failure to comply can result in significant penalties and environmental harm.

Standard Operating Procedure (SOP) for this compound Disposal

This section provides detailed, step-by-step methodologies for managing different types of this compound waste generated in a laboratory.

Required Personal Protective Equipment (PPE)

Before handling this compound or its associated waste, personnel must don the appropriate PPE to prevent exposure.

  • Gloves: Nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling the material.[14]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Protective Clothing: A lab coat or a chemical-resistant suit.[14]

Waste Segregation: A Foundational Step

Proper segregation is the most critical step in a compliant waste management program. This compound waste must never be mixed with non-hazardous solid waste, biohazardous "red bag" waste, or discharged into sanitary sewers.[15][16]

Rationale: Mixing hazardous chemical waste with other waste streams leads to cross-contamination, dramatically increases the volume of hazardous waste requiring expensive disposal, and violates regulatory standards.[16]

Disposal of Unused, Expired, or Pure this compound

This procedure applies to expired tablets or pure, unadulterated this compound powder.

  • Do Not Alter: Do not crush, break, or split the tablets.[6][17] For powdered forms, do not attempt to neutralize or alter the chemical.

  • Contain: Keep the material in its original, clearly labeled container whenever possible.[18] If the original container is compromised, transfer it to a new, sealable, and chemically compatible container.

  • Label: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Segregate: Place the sealed container into a designated hazardous chemical waste accumulation bin, separate from other waste types.

Disposal of Contaminated Laboratory Materials

This category includes any item that has come into direct contact with this compound.

  • Contaminated Sharps (Needles, Syringes, Pipette Tips):

    • Place all sharps directly into a designated, puncture-proof sharps container labeled "Hazardous Waste - Chemically Contaminated Sharps."[16]

    • Do not overfill the container.

    • Seal the container when it is ¾ full and place it in the hazardous waste accumulation area.

  • Contaminated Labware (Glassware, Plasticware):

    • Rinsing: For non-disposable glassware, a triple-rinse procedure can be used for decontamination. The first rinse should be with a suitable solvent (e.g., ethanol) to solubilize the this compound.

    • Collect Rinseate: This first rinseate is considered hazardous waste and MUST be collected in a sealed, labeled hazardous liquid waste container.[13] Subsequent rinses with water may be permissible for drain disposal, but only if allowed by your institution's specific EH&S policy. When in doubt, collect all rinseate as hazardous waste.

    • Disposables: Contaminated disposable plasticware (e.g., culture plates, tubes) should be placed directly into a hazardous waste container.

  • Contaminated PPE and Debris (Gloves, Bench Paper, Wipes):

    • Collect all contaminated solid waste, such as gloves, wipes, and absorbent pads, in a designated hazardous waste bag or container.[14]

    • This container must be kept closed except when adding waste.

Disposal of Aqueous Solutions Containing this compound
  • Collect: All aqueous solutions containing this compound must be collected in a dedicated, leak-proof, and sealable container.

  • Label: The container must be clearly labeled as "Hazardous Waste" and list "this compound" and its approximate concentration.

  • Prohibition: Under no circumstances should these solutions be poured down a sink or drain.[13][17] This is a direct violation of EPA regulations.[11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before attempting cleanup, don the full PPE as described in section 3.1.

  • Contain: For liquid spills, use a chemical absorbent material (e.g., diatomite, universal binders) to contain the spill and prevent it from spreading.[7] For solid spills, gently cover the powder to avoid it becoming airborne.

  • Clean: Pick up the absorbed material and contaminated powder using non-sparking tools. Decontaminate the surface area by scrubbing with alcohol or another appropriate solvent.[7]

  • Dispose: All cleanup materials (absorbent pads, contaminated wipes, gloves, etc.) must be collected and disposed of as hazardous this compound waste.[13]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound-related waste streams.

Fostemsavir_Disposal_Workflow cluster_waste_types Waste Characterization cluster_containers Segregation & Containment start Identify this compound Waste waste_type Unused/Expired Product (Tablets/Powder) Contaminated Sharps (Needles, etc.) Contaminated Labware (Glass, Plastic) Contaminated Debris (PPE, Wipes) Liquid Waste (Solutions, Rinseate) Spill Cleanup Material start->waste_type cont_solid Labeled Hazardous Chemical Waste Container waste_type:f0->cont_solid cont_sharps Chemically Contaminated Sharps Container waste_type:f1->cont_sharps cont_debris Hazardous Waste Bag or Lined Bin waste_type:f2->cont_debris waste_type:f3->cont_debris waste_type:f5->cont_debris cont_liquid Sealed Hazardous Liquid Waste Container waste_type:f4->cont_liquid end_point Arrange for Pickup by Licensed Professional Waste Disposal Service cont_solid->end_point cont_sharps->end_point cont_debris->end_point cont_liquid->end_point

Caption: this compound Waste Disposal Decision Workflow.

Conclusion

The proper disposal of this compound is a multi-faceted process rooted in an understanding of its chemical hazards and the governing regulatory landscape. The core tenets of this process are unwavering: never dispose of this compound via sewer or general refuse, always wear appropriate PPE, meticulously segregate waste streams into correctly labeled containers, and engage a licensed professional service for final disposal.[7][14][15] By adhering to these protocols, laboratories can ensure the safety of their personnel, protect the environment, and maintain full regulatory compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fostemsavir
Reactant of Route 2
Fostemsavir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.